14:0 PE-DTPA (Gd)
Beschreibung
BenchChem offers high-quality 14:0 PE-DTPA (Gd) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14:0 PE-DTPA (Gd) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C47H84GdN4O17P |
|---|---|
Molekulargewicht |
1165.4 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-[2-[2,3-di(tetradecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C47H87N4O17P.Gd/c1-3-5-7-9-11-13-15-17-19-21-23-25-46(61)65-38-40(68-47(62)26-24-22-20-18-16-14-12-10-8-6-4-2)39-67-69(63,64)66-32-27-48-41(52)33-50(35-43(55)56)30-28-49(34-42(53)54)29-31-51(36-44(57)58)37-45(59)60;/h40H,3-39H2,1-2H3,(H,48,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,63,64);/q;+3/p-3 |
InChI-Schlüssel |
BBRUHUIOHRNQIT-UHFFFAOYSA-K |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 14:0 PE-DTPA (Gd): A Paramagnetic Chelating Lipid for Advanced Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 14:0 PE-DTPA (Gd), a gadolinium-chelating lipid increasingly utilized in the development of advanced contrast agents for Magnetic Resonance Imaging (MRI). This document details its chemical structure, physicochemical properties, and its primary application in forming paramagnetic liposomes and other lipid-based nanoparticles. Detailed experimental protocols for the preparation and characterization of these nanoparticles are provided, along with a summary of key quantitative data. Furthermore, this guide presents a logical workflow for the utilization of 14:0 PE-DTPA (Gd) in pre-clinical MRI applications and discusses the safety considerations associated with gadolinium-based contrast agents.
Introduction
14:0 PE-DTPA (Gd), chemically known as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), is a synthetic phospholipid designed for incorporation into lipid bilayers of nanoparticles, such as liposomes.[1][2] The core functionality of this molecule lies in the covalent attachment of a powerful chelating agent, diethylenetriaminepentaacetic acid (DTPA), to the headgroup of a 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid. The DTPA moiety securely encapsulates a gadolinium (Gd³⁺) ion, a paramagnetic metal that significantly alters the relaxation times of nearby water protons, thereby enhancing the contrast in MRI scans.[3]
The lipid component, with its 14-carbon myristoyl acyl chains, facilitates the stable integration of the gadolinium chelate into the lipid membrane of nanoparticles. This approach offers several advantages over conventional small-molecule gadolinium-based contrast agents (GBCAs), including the potential for longer circulation times, passive targeting to specific tissues through the enhanced permeability and retention (EPR) effect, and the creation of high-payload contrast agents for improved imaging sensitivity.[4][5]
Physicochemical Properties
The integration of a lipid moiety with a metal chelate results in a molecule with distinct physicochemical properties that are critical for its function in nanoparticle-based contrast agents.
| Property | Value | Reference |
| Chemical Name | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) | [1][2] |
| Synonyms | 14:0 PE-DTPA (Gd), DMPE-DTPA (Gd) | [1] |
| Molecular Formula | C₄₇H₉₀GdN₆O₁₇P | [1] |
| Molecular Weight | 1199.47 g/mol | [1] |
| CAS Number | 2260795-83-1 | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis of 14:0 PE-DTPA (Gd)
The synthesis of 14:0 PE-DTPA (Gd) involves the conjugation of the primary amine of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) to a derivative of diethylenetriaminepentaacetic acid (DTPA), followed by chelation with a gadolinium salt. A common method for this conjugation is through the use of cyclic DTPA anhydride (B1165640) (cDTPAA).
Experimental Protocol: Synthesis of 14:0 PE-DTPA
This protocol outlines the general steps for the conjugation of DTPA to DMPE.
-
Dissolution of DMPE: Dissolve 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol.
-
Preparation of cDTPAA Solution: In a separate container, dissolve cyclic DTPA anhydride (cDTPAA) in an anhydrous organic solvent like dimethylformamide (DMF).
-
Conjugation Reaction:
-
Add the cDTPAA solution dropwise to the DMPE solution while stirring. The reaction is typically carried out at room temperature.
-
The molar ratio of cDTPAA to DMPE is a critical parameter that influences the efficiency of the conjugation.[6]
-
The pH of the reaction mixture can be adjusted to slightly alkaline conditions (e.g., pH 8.2 with a bicarbonate buffer) to favor the acylation reaction.[6]
-
-
Reaction Monitoring and Purification:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting product, 14:0 PE-DTPA, is purified using column chromatography to remove unreacted starting materials and byproducts.
-
-
Chelation with Gadolinium:
-
The purified 14:0 PE-DTPA is dissolved in a suitable solvent, and an aqueous solution of a gadolinium salt (e.g., gadolinium(III) chloride) is added.
-
The mixture is stirred, allowing the DTPA moiety to chelate the Gd³⁺ ion.
-
The final product, 14:0 PE-DTPA (Gd), is purified to remove any unchelated gadolinium.
-
Preparation of Paramagnetic Nanoparticles
14:0 PE-DTPA (Gd) is typically incorporated into liposomes or other lipid-based nanoparticles to create effective MRI contrast agents. The thin-film hydration method followed by extrusion is a widely used technique for this purpose.[7][8][9]
Experimental Protocol: Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve 14:0 PE-DTPA (Gd) and other lipid components (e.g., a structural phospholipid like DSPC and cholesterol) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol) in a round-bottom flask.[10]
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating.[1] The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.[7][10] This process is also performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.
-
Characterization of 14:0 PE-DTPA (Gd) Nanoparticles
Thorough characterization of the prepared nanoparticles is essential to ensure their quality, stability, and efficacy as MRI contrast agents.
Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension. The zeta potential, which indicates the surface charge and stability of the nanoparticle suspension, is typically measured using electrophoretic light scattering (ELS).
-
Sample Preparation:
-
DLS Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform multiple measurements to ensure reproducibility. The instrument's software will calculate the average particle size (Z-average), polydispersity index (PDI), and size distribution.
-
-
Zeta Potential Measurement:
-
Load the diluted sample into a specialized zeta potential cell, ensuring no air bubbles are present.[11]
-
Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.
-
Measure the pH of the sample, as zeta potential is pH-dependent.[11]
-
Relaxivity Measurement
The efficacy of a T1 contrast agent is quantified by its relaxivity (r₁), which is the change in the longitudinal relaxation rate (1/T₁) of water protons per unit concentration of the contrast agent.
The relaxivity of liposomal gadolinium contrast agents is influenced by factors such as the size of the liposomes.
| Liposome Size (nm) | T1 Relaxivity (r₁) at 2T (mM⁻¹s⁻¹) | T1 Relaxivity (r₁) at 7T (mM⁻¹s⁻¹) |
| 50 | ~18 | ~12 |
| 100 | ~12 | ~8 |
| 200 | ~8 | ~6 |
| 400 | ~6 | ~4 |
Note: These are approximate values based on studies of core-encapsulated gadolinium liposomes and are provided for illustrative purposes. Actual values for 14:0 PE-DTPA (Gd) containing liposomes may vary.
In Vitro Cytotoxicity
Assessing the potential toxicity of new nanoparticle formulations is a critical step in their development. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with various concentrations of the 14:0 PE-DTPA (Gd) nanoparticle suspension and incubate for a specified period (e.g., 24, 48, or 72 hours).[4][13]
-
Addition of MTT Reagent: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[14]
-
Solubilization of Formazan (B1609692): Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated cells to that of untreated control cells.
Studies on various gadolinium-based nanoparticles have generally shown them to be biocompatible at concentrations relevant for imaging. For instance, one study found that magnetoliposomes were more biocompatible than other tested gadolinium nanoparticles.[13] Another study on gadolinium-loaded nanoparticles for imaging pancreatic adenocarcinoma cells also reported on their cytotoxicity.
Logical Workflow and Visualization
The use of 14:0 PE-DTPA (Gd) in an MRI application follows a logical workflow from nanoparticle formulation to image analysis.
Caption: Workflow for the development and application of 14:0 PE-DTPA (Gd) nanoparticles.
Safety Considerations
While chelation of gadolinium with agents like DTPA significantly reduces its toxicity, concerns remain regarding the long-term stability of gadolinium chelates and the potential for gadolinium deposition in tissues. The use of lipid nanoparticles to encapsulate or anchor GBCAs may offer a way to improve their safety profile by altering their biodistribution and clearance pathways.[2] However, comprehensive toxicological studies are essential for any new gadolinium-based contrast agent formulation.
Conclusion
14:0 PE-DTPA (Gd) is a valuable tool for the development of advanced, nanoparticle-based MRI contrast agents. Its well-defined chemical structure and amphiphilic nature allow for its stable incorporation into lipid bilayers, enabling the creation of high-payload, long-circulating contrast agents. This technical guide has provided an in-depth overview of its properties, synthesis, and application in forming paramagnetic nanoparticles. The detailed experimental protocols and summary of quantitative data offer a practical resource for researchers and developers in the field of medical imaging and drug delivery. Future research will likely focus on further optimizing the formulation of 14:0 PE-DTPA (Gd)-containing nanoparticles for targeted imaging and theranostic applications.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. EP2623500B1 - Mri contrast agent having gadolinium complex - Google Patents [patents.google.com]
- 3. A liposomal MRI contrast agent: phosphatidylethanolamine-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Gadolinium(III) 1,2-hydroxypyridonate-based complexes: toward MRI contrast agents of high relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 11. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nanopartikel.info [nanopartikel.info]
- 13. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide on 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (DMPE-DTPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid, commonly referred to as DMPE-DTPA, is a synthetic phospholipid derivative that has garnered significant attention in the fields of drug delivery, medical imaging, and biomedical research. This complex molecule combines the structural properties of a phospholipid with the potent chelating ability of diethylenetriaminepentaacetic acid (DTPA). This unique combination allows for its incorporation into lipid-based nanocarriers, such as liposomes, while providing a functional handle for the chelation of metal ions. This technical guide provides a comprehensive overview of the core properties of DMPE-DTPA, including its physicochemical characteristics, experimental protocols for its use, and its role in biological signaling pathways.
Core Properties and Data
The functionality of DMPE-DTPA is largely dictated by its amphiphilic nature, allowing for self-assembly in aqueous environments, and the strong metal-binding affinity of the DTPA headgroup.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the foundational lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE), and the chelating agent, DTPA. While specific data for the conjugated DMPE-DTPA molecule is limited in publicly available literature, these values provide a foundational understanding of its expected behavior.
| Property | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) | Diethylenetriaminepentaacetic acid (DTPA) | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) |
| Molecular Formula | C₃₃H₆₆NO₈P | C₁₄H₂₃N₃O₁₀ | C₄₇H₉₀N₅O₁₇P[1] |
| Molecular Weight | 635.85 g/mol | 393.35 g/mol | 1028.2 g/mol [1] |
| CAS Number | 998-07-2 | 67-43-6 | 384832-89-7[1] |
| Melting Point (°C) | 49-51 | 219-220 (decomposes) | Not available |
| Phase Transition Temperature (Tm) | ~50°C | Not applicable | Not available |
| Critical Micelle Concentration (CMC) | Not available | Not applicable | Not available |
Metal Chelation Properties
The DTPA moiety of DMPE-DTPA is a powerful chelating agent capable of forming stable complexes with a variety of metal ions. This property is central to its application in medical imaging, particularly as a carrier for gadolinium (Gd³⁺) in Magnetic Resonance Imaging (MRI). The stability of these metal complexes is crucial for preventing the in vivo release of potentially toxic free metal ions.
The following table presents the stability constants (Log K) for DTPA with several biologically and medically relevant metal ions.
| Metal Ion | Log K of DTPA Complex |
| Gd³⁺ | 22.46 |
| Ca²⁺ | 10.74 |
| Mg²⁺ | 9.3 |
Experimental Protocols
Synthesis of DMPE-DTPA
A general synthetic strategy for preparing chelating lipids like DMPE-DTPA involves the covalent conjugation of the chelating agent to the headgroup of the phospholipid. One common approach is the reaction of a phospholipid with a primary amine, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE), with an activated form of the chelator, such as the cyclic anhydride (B1165640) of DTPA.
A detailed, step-by-step protocol for the synthesis of a similar DSPE-DTPA conjugate, which can be adapted for DMPE, is as follows:
-
Activation of DTPA: Diethylenetriaminepentaacetic acid (DTPA) is reacted with acetic anhydride in anhydrous pyridine (B92270) at an elevated temperature (e.g., 65°C) for 24 hours to form DTPA anhydride. The resulting solid is washed with acetic anhydride and anhydrous ether and then dried under vacuum.
-
Conjugation to Phospholipid: The DMPE is dissolved in a suitable anhydrous solvent (e.g., a mixture of chloroform (B151607) and methanol) containing a tertiary amine base (e.g., triethylamine) to act as a proton scavenger.
-
The DTPA anhydride, dissolved in an anhydrous solvent like dimethylformamide (DMF), is added dropwise to the DMPE solution with constant stirring at room temperature.
-
The reaction is allowed to proceed for several hours (e.g., 24-48 hours) under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: The resulting DMPE-DTPA conjugate is purified from unreacted starting materials and byproducts. This is typically achieved through column chromatography using a silica (B1680970) gel stationary phase and a solvent gradient (e.g., a chloroform/methanol/water mixture). The fractions containing the desired product are identified by thin-layer chromatography (TLC) and pooled.
-
Characterization: The final product is characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Preparation of DMPE-DTPA Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.[2][3][4][5]
A detailed protocol is as follows:
-
Lipid Film Formation:
-
Dissolve DMPE-DTPA and any other lipid components (e.g., cholesterol, helper lipids) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be kept above the phase transition temperature of the lipids to ensure proper mixing.
-
To ensure complete removal of the organic solvent, the flask should be placed under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should also be above the phase transition temperature of the lipids.
-
Agitate the flask by gentle rotation or vortexing to allow the lipid film to swell and form multilamellar vesicles (MLVs). This hydration step should proceed for at least 1 hour.
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion.
-
For extrusion, the liposome (B1194612) suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process is typically performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove any unencapsulated material (e.g., if a drug was co-encapsulated) by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
Mandatory Visualizations
Experimental Workflow: Liposome Preparation and Characterization
Caption: Workflow for the preparation and characterization of DMPE-DTPA liposomes.
Signaling Pathway: Cellular Uptake of DMPE-DTPA Liposomes
Caption: Potential cellular uptake pathways for DMPE-DTPA liposomes.
Experimental Workflow: MRI Contrast Enhancement
Caption: Workflow for the use of Gd-DMPE-DTPA liposomes as an MRI contrast agent.
Applications in Research and Drug Development
The unique properties of DMPE-DTPA make it a valuable tool in several areas of biomedical research and pharmaceutical development.
Magnetic Resonance Imaging (MRI)
When chelated with paramagnetic ions like gadolinium (Gd³⁺), DMPE-DTPA liposomes serve as highly effective T1-weighted MRI contrast agents.[][] The liposomal formulation offers several advantages over conventional small-molecule contrast agents:
-
Prolonged Circulation Time: The encapsulation of the Gd³⁺ complex within a liposome prevents its rapid renal clearance, leading to a longer circulation half-life. This extended imaging window is beneficial for applications such as magnetic resonance angiography.
-
Passive Targeting: Due to the enhanced permeability and retention (EPR) effect, liposomes of a certain size (typically 100-200 nm) tend to accumulate in tumor tissues, allowing for enhanced tumor visualization.
-
Reduced Toxicity: By encapsulating the gadolinium, the potential for the release of toxic free Gd³⁺ ions is minimized.
Targeted Drug Delivery
DMPE-DTPA can be incorporated into liposomal drug delivery systems to facilitate targeted delivery of therapeutic agents. The DTPA headgroup can be used as a conjugation site for targeting ligands, such as antibodies, peptides, or small molecules, that specifically bind to receptors overexpressed on diseased cells (e.g., cancer cells). This active targeting strategy can enhance the delivery of the encapsulated drug to the site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.
Radiopharmaceutical Applications
The strong chelating properties of the DTPA moiety also allow for the stable incorporation of radionuclides into liposomes. This enables the development of radiopharmaceuticals for both diagnostic imaging (e.g., SPECT or PET) and targeted radiotherapy.
Conclusion
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid is a versatile and powerful tool for researchers and drug development professionals. Its ability to be incorporated into lipid-based nanoparticles while providing a robust platform for metal chelation opens up a wide range of applications in medical imaging and targeted drug delivery. The continued exploration of DMPE-DTPA and similar chelating lipids holds great promise for the development of more effective and targeted diagnostic and therapeutic agents.
References
- 1. 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid ammonium | 384832-89-7 | JQA83289 [biosynth.com]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
The Indispensable Role of Gadolinium in MRI Contrast Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
Gadolinium-based contrast agents (GBCAs) are a cornerstone of modern magnetic resonance imaging (MRI), providing critical diagnostic information by enhancing image contrast. This technical guide delves into the core principles governing the function of gadolinium in these agents. It explores the fundamental paramagnetic properties of the gadolinium ion (Gd³⁺) and its profound effect on proton relaxation times, the basis of MRI contrast enhancement. The guide provides a comprehensive overview of the classification of GBCAs, detailing the structural and chemical differences between linear and macrocyclic agents, as well as ionic and non-ionic variants. Key physicochemical properties, including relaxivity (r₁ and r₂), thermodynamic stability, and kinetic inertness, are quantitatively summarized and compared across commercially available agents. Furthermore, this document outlines detailed experimental protocols for the synthesis, characterization, and evaluation of GBCAs. In light of recent safety concerns, a dedicated section explores the mechanisms of gadolinium deposition and associated toxicities, including nephrogenic systemic fibrosis (NSF), and discusses the signaling pathways implicated in these processes. This guide is intended to be an in-depth resource for researchers, scientists, and professionals involved in the development and application of MRI contrast agents.
Introduction: The Power of Paramagnetism in MRI
Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that provides exceptional soft-tissue contrast. The signal in MRI is generated by the relaxation of water protons after being excited by a radiofrequency pulse in a strong magnetic field. The rates of this relaxation are characterized by two parameters: the spin-lattice (T₁) and spin-spin (T₂) relaxation times. The inherent differences in these relaxation times between various tissues form the basis of MRI contrast.
To enhance this contrast and improve the visualization of anatomical structures and pathological processes, contrast agents are often employed. Gadolinium-based contrast agents (GBCAs) are the most widely used class of MRI contrast agents.[1] The efficacy of GBCAs stems from the unique paramagnetic properties of the gadolinium (III) ion (Gd³⁺).[2] With seven unpaired electrons in its 4f shell, Gd³⁺ possesses a strong magnetic moment.[3][4] This powerful paramagnetism creates a fluctuating local magnetic field that significantly accelerates the relaxation of nearby water protons, thereby shortening their T₁ and T₂ relaxation times.[5][6] The predominant effect at clinical concentrations is the shortening of T₁, which results in a brighter signal on T₁-weighted images.[6][7]
However, the free Gd³⁺ ion is toxic and cannot be administered directly. Its ionic radius is similar to that of Ca²⁺, allowing it to interfere with numerous biological processes, including calcium channel signaling.[8] To mitigate this toxicity, the Gd³⁺ ion is chelated by an organic ligand, forming a stable complex that can be safely administered and efficiently eliminated from the body.[8][9] The design and stability of this chelating ligand are paramount to the safety and efficacy of the GBCA.
Classification of Gadolinium-Based Contrast Agents
GBCAs are broadly classified based on the molecular structure of the chelating ligand and their net charge in solution. These structural differences have a profound impact on their stability, relaxivity, and safety profiles.[10][11][12]
Structural Classification: Linear vs. Macrocyclic
-
Linear Agents: In these agents, an open-chain, flexible ligand wraps around the Gd³⁺ ion.[8]
-
Macrocyclic Agents: These agents feature a pre-organized, cage-like ligand structure that encapsulates the Gd³⁺ ion.[8]
Macrocyclic agents generally exhibit higher kinetic stability, meaning they are less likely to release the toxic free Gd³⁺ ion in vivo compared to linear agents.[12][13]
Ionicity: Ionic vs. Non-ionic
-
Ionic Agents: These GBCAs carry a net negative charge at physiological pH.
-
Non-ionic Agents: These agents are electrically neutral.
The ionicity of a GBCA can influence its osmolality and interaction with biological molecules.[11]
Physicochemical Properties and Their Significance
The performance and safety of a GBCA are determined by a set of key physicochemical properties. Understanding these parameters is crucial for the rational design and selection of contrast agents for specific clinical and research applications.
Relaxivity (r₁ and r₂)
Relaxivity is a measure of a GBCA's efficiency in shortening the T₁ and T₂ relaxation times of water protons. It is defined as the change in the relaxation rate (1/T) per unit concentration of the contrast agent and is expressed in units of L·mmol⁻¹·s⁻¹.[5]
-
r₁ Relaxivity: Determines the extent of T₁ shortening and, consequently, the signal enhancement on T₁-weighted images. Higher r₁ values lead to greater image brightness at a given concentration.
-
r₂ Relaxivity: Reflects the efficiency of T₂ shortening. While GBCAs shorten both T₁ and T₂, the T₁ effect is typically dominant at clinical doses.[6] However, at high concentrations, the T₂ shortening effect can lead to signal loss.[1]
The relaxivity of a GBCA is influenced by several factors, including the number of water molecules coordinated to the Gd³⁺ ion, the residence time of these water molecules, and the rotational correlation time of the complex.[14]
Stability: Thermodynamic and Kinetic
The stability of the Gd³⁺-ligand complex is a critical determinant of GBCA safety. The release of free Gd³⁺ in the body is associated with toxicity.[15] Two key parameters describe the stability of a GBCA:
-
Thermodynamic Stability (log Ktherm): This is an equilibrium constant that reflects the affinity of the ligand for the Gd³⁺ ion.[12] A higher log Ktherm value indicates a more stable complex at equilibrium.
-
Kinetic Stability (or Inertness): This refers to the rate at which the Gd³⁺ ion dissociates from the ligand.[12] Macrocyclic agents are generally more kinetically inert than linear agents, meaning they release Gd³⁺ much more slowly, even if their thermodynamic stability is comparable.[12][13]
Table 1: Physicochemical Properties of Selected Commercial GBCAs
| Brand Name | Generic Name | Structure | Ionicity | r₁ Relaxivity (L·mmol⁻¹·s⁻¹)¹ | r₂ Relaxivity (L·mmol⁻¹·s⁻¹)¹ | log Ktherm |
| Magnevist® | Gadopentetate dimeglumine | Linear | Ionic | 3.8 | 4.6 | 22.1 |
| Omniscan® | Gadodiamide | Linear | Non-ionic | 4.1 | 5.0 | 16.9 |
| MultiHance® | Gadobenate dimeglumine | Linear | Ionic | 6.3 | 8.2 | 22.6 |
| Dotarem® | Gadoterate meglumine | Macrocyclic | Ionic | 3.4 | 4.1 | 25.6 |
| ProHance® | Gadoteridol | Macrocyclic | Non-ionic | 3.7 | 4.3 | 23.8 |
| Gadavist® | Gadobutrol | Macrocyclic | Non-ionic | 4.8 | 5.8 | 21.8 |
¹Relaxivity values are approximate and can vary with field strength, temperature, and the medium in which they are measured (e.g., plasma vs. water).[5][16] Data compiled from multiple sources.[5][12][13]
Experimental Protocols
The development and validation of GBCAs rely on a suite of standardized experimental protocols to characterize their synthesis, purity, and performance.
Synthesis of a DOTA-based GBCA (Illustrative Protocol)
This protocol provides a general workflow for the synthesis of a macrocyclic GBCA based on the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate.[17]
-
Functionalization of the DOTA Ligand (Optional): For targeted contrast agents, one of the carboxylate arms of the DOTA ligand can be modified to conjugate a targeting moiety (e.g., a peptide or antibody). This typically involves standard bioconjugation chemistries such as DCC-NHS coupling.[17]
-
Gadolinium Chelation: The DOTA ligand is dissolved in a buffered aqueous solution. A solution of gadolinium(III) chloride (GdCl₃) is added dropwise while maintaining the pH of the solution. The reaction is typically stirred at an elevated temperature to facilitate complete complexation.[18]
-
Purification: After the reaction is complete, the crude product is purified to remove any unchelated Gd³⁺ and other impurities. Cation exchange chromatography is a common method for this purpose.[17]
-
Characterization: The final product is characterized to confirm its identity and purity. Techniques such as mass spectrometry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed.
Measurement of Relaxivity (r₁ and r₂)
The relaxivities of a GBCA are determined by measuring the T₁ and T₂ relaxation times of aqueous solutions containing varying concentrations of the agent.
-
Sample Preparation: A series of dilutions of the GBCA in a relevant medium (e.g., deionized water, saline, or human plasma) are prepared.
-
T₁ Measurement (Inversion Recovery): The T₁ relaxation times of each sample are measured using an inversion recovery pulse sequence on an MRI scanner or a relaxometer.[18] A range of inversion times (TI) is used to acquire a signal recovery curve.
-
T₂ Measurement (Spin-Echo): The T₂ relaxation times are measured using a spin-echo pulse sequence with multiple echo times (TE).
-
Data Analysis: The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are plotted against the concentration of the GBCA. The slopes of the resulting linear plots correspond to the r₁ and r₂ relaxivities, respectively.[5][9]
Determination of Thermodynamic and Kinetic Stability
-
Thermodynamic Stability (Potentiometric Titration): The thermodynamic stability constant (log Ktherm) is determined by potentiometric titration. This involves titrating a solution of the ligand and Gd³⁺ with a standardized base and monitoring the pH changes. The data are then fitted to a model that accounts for the protonation of the ligand and the formation of the Gd³⁺-ligand complex.[8][19]
-
Kinetic Stability (Zinc Transmetallation): The kinetic inertness of a GBCA is often assessed by challenging the complex with a competing metal ion, such as Zn²⁺. The rate of Gd³⁺ release is monitored over time, typically using spectrophotometry or by measuring the change in relaxivity.[20]
Safety Profile and Toxicity Mechanisms
While GBCAs have a long history of safe clinical use, concerns have emerged regarding the long-term retention of gadolinium in the body and the development of rare but serious adverse effects.
Nephrogenic Systemic Fibrosis (NSF)
Nephrogenic systemic fibrosis (NSF) is a rare and debilitating fibrosing disorder that has been strongly linked to the administration of certain GBCAs, particularly less stable linear agents, in patients with severe renal impairment.[21][22][23] The reduced renal clearance in these patients leads to prolonged circulation of the GBCA, increasing the likelihood of Gd³⁺ dissociation and deposition in tissues.[24] This free Gd³⁺ is thought to trigger a cascade of events leading to the activation of fibroblasts and excessive collagen deposition.[25][26]
Gadolinium Deposition
Studies have shown that trace amounts of gadolinium can be retained in various tissues, including the brain, bone, and skin, even in patients with normal renal function.[27] The amount of deposition appears to be higher with linear GBCAs compared to macrocyclic agents.[28] While the clinical significance of this deposition in patients with normal renal function is still under investigation, it has prompted regulatory agencies to re-evaluate the risk-benefit profile of different classes of GBCAs.[29]
Cellular and Molecular Mechanisms of Toxicity
The toxicity of free Gd³⁺ is thought to involve multiple cellular and molecular pathways. Exposure to Gd³⁺ has been shown to induce oxidative stress, inflammation, and apoptosis.[10][27] Several signaling pathways have been implicated in Gd³⁺-mediated toxicity, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and inflammation.[10] Studies have also suggested that Gd³⁺ can interfere with endocytosis and vesicle-mediated transport.[30]
Conclusion and Future Directions
Gadolinium remains an indispensable element in the field of MRI, enabling enhanced diagnostic capabilities that are crucial for patient care. The development of GBCAs has been a remarkable success in medicinal inorganic chemistry, balancing the potent paramagnetic properties of Gd³⁺ with the need for biological safety through chelation. The ongoing research into the long-term effects of gadolinium retention underscores the importance of continued innovation in ligand design to create even more stable and inert GBCAs. Future efforts will likely focus on the development of high-relaxivity agents that can provide excellent contrast at lower doses, as well as targeted agents that can provide molecular and cellular information, further advancing the capabilities of diagnostic imaging. A thorough understanding of the fundamental chemistry, physicochemical properties, and biological interactions of GBCAs, as outlined in this guide, is essential for the continued safe and effective use of these powerful diagnostic tools.
References
- 1. archive.ismrm.org [archive.ismrm.org]
- 2. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. mriquestions.com [mriquestions.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular and Molecular Pathways Underlying the Nephrotoxicity of Gadolinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiology of gadolinium-associated systemic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of r1 and r2 relaxivity of gadolinium‐based contrast agents on the T1‐weighted MR signal at increasing magnetic field strengths (2013) | Gisela E. Hagberg | 76 Citations [scispace.com]
- 17. Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mriquestions.com [mriquestions.com]
- 23. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nephrogenic Systemic Fibrosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Gadolinium-Induced Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [Gadolinium-induced systemic fibrosis in advanced kidney failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review | MDPI [mdpi.com]
- 28. Update on Gadolinium-Based Contrast Agent Safety, From the AJR Special Series on Contrast Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. fda.gov [fda.gov]
- 30. Delineating toxicity mechanisms associated with MRI contrast enhancement through a multidimensional toxicogenomic profiling of gadolinium - Molecular Omics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action for DTPA-PE Lipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Diethylenetriaminepentaacetic acid-phosphatidylethanolamine (DTPA-PE) lipids. These functionalized lipids are integral to the development of advanced drug delivery systems and diagnostic agents. By incorporating a powerful chelating agent into the lipid bilayer of nanoparticles, DTPA-PE lipids offer a versatile platform for the targeted delivery and imaging of various pathologies. This document details the core principles of their action, presents key quantitative data, outlines experimental protocols, and visualizes the associated biological and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of DTPA-PE lipids revolves around the potent metal-chelating capability of the DTPA headgroup combined with the structural properties of the phosphatidylethanolamine (B1630911) (PE) lipid anchor.[1] DTPA is a polyamino carboxylic acid that can form highly stable complexes with a wide range of metal ions.[2] When conjugated to a PE lipid, the DTPA moiety is displayed on the surface of the liposome (B1194612) or lipid nanoparticle, making it available to chelate metal ions from the surrounding environment.[1]
This functionality is leveraged in two primary applications:
-
Medical Imaging: For Magnetic Resonance Imaging (MRI), the DTPA-PE lipids are used to chelate paramagnetic gadolinium (Gd³⁺) ions, creating a liposomal contrast agent.[3] The encapsulation of Gd-DTPA within liposomes alters its pharmacokinetic profile, leading to prolonged circulation and enhanced accumulation in specific tissues like the liver and spleen.[4] For nuclear imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), the DTPA-PE lipids are used to chelate radioisotopes like Gallium-68 (⁶⁸Ga), Indium-111 (¹¹¹In), or Technetium-99m (⁹⁹ᵐTc).[5][6]
-
Therapeutic Applications: In a therapeutic context, DTPA-PE lipids can be used for the decorporation of toxic heavy metals or radionuclides. By encapsulating the chelating agent within a liposomal carrier, the biodistribution of DTPA can be modified to enhance its accumulation in tissues where the toxic metals are deposited.
The phosphatidylethanolamine component serves to anchor the DTPA chelator to the lipid bilayer of the nanoparticle. The choice of the specific PE lipid (e.g., DSPE, DPPE) can influence the physicochemical properties of the resulting liposome, such as its stability and in vivo circulation time.
Quantitative Data
The efficacy of DTPA-PE lipids is underpinned by several key quantitative parameters. The following tables summarize critical data for the performance of these lipid-based systems.
Table 1: Stability Constants (log K) of DTPA with Various Metal Ions
Note: These values are for the free DTPA ligand and serve as a reference. The conjugation to a PE lipid may slightly alter these constants.
| Metal Ion | log K | Reference(s) |
| Gd³⁺ | ~22.5 | [7][8] |
| In³⁺ | ~29.0 | [2] |
| Ga³⁺ | ~23.0 | [2] |
| Cu²⁺ | ~21.5 | [7] |
| Zn²⁺ | ~18.5 | [7] |
| Fe³⁺ | ~28.6 | [2] |
Table 2: T1 Relaxivity of Liposomal-Encapsulated Gadolinium
| Liposome Size (nm) | T1 Relaxivity (mM⁻¹s⁻¹) at 2T | T1 Relaxivity (mM⁻¹s⁻¹) at 7T | Reference(s) |
| 50 | ~10.5 | ~6.0 | [9] |
| 100 | ~7.5 | ~4.5 | [9] |
| 200 | ~5.0 | ~3.0 | [9] |
| 400 | ~3.5 | ~2.0 | [9] |
Table 3: Radiolabeling Efficiency of DTPA-Liposomes
| Radioisotope | Chelator | Radiolabeling Efficiency (%) | Reference(s) |
| ⁶⁸Ga | DTPA | >90 | [5] |
| ¹¹¹In | DTPA | >90 | [5] |
| ⁹⁹ᵐTc | DTPA | >90 | [5] |
Table 4: Pharmacokinetic Parameters of DTPA-Liposomes
| Liposome Formulation | Blood Half-life | Primary Organs of Accumulation | Reference(s) |
| ¹¹¹In-DTPA-labeled pegylated liposomes | ~16-20 hours | Liver, Spleen | [10][11] |
| ¹¹¹In-PE-DTPA liposomes | Not specified | Liver, Spleen | [1] |
Signaling Pathways and Cellular Uptake
The cellular uptake of DTPA-PE lipid-based nanoparticles primarily occurs through endocytosis. The specific endocytic pathway can be influenced by the nanoparticle's size, surface charge, and the presence of targeting ligands. Once internalized, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the lysosome can lead to the degradation of the liposome and the release of its contents, including the chelated metal ions.
While DTPA-PE itself is not known to trigger specific signaling pathways, the nanoparticle carrier can interact with cell surface receptors and elicit cellular responses. For instance, nanoparticles can be recognized by pattern recognition receptors on immune cells, potentially leading to an immune response.[12] The interaction of nanoparticles with serum proteins can also lead to the formation of a protein corona, which can influence their cellular uptake and subsequent intracellular fate.[13]
References
- 1. A liposomal MRI contrast agent: phosphatidylethanolamine-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal Gd-DTPA: preparation and characterization of relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear imaging of liposomal drug delivery systems: A critical review of radiolabelling methods and applications in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrium and NMR studies on GdIII, YIII, CuII and ZnII complexes of various DTPA-N,N''-bis(amide) ligands. Kinetic stabilities of the gadolinium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and pharmacokinetics of 111In-dTPA-labelled pegylated liposomes after intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle Effects on Stress Response Pathways and Nanoparticle–Protein Interactions [mdpi.com]
- 13. researchgate.net [researchgate.net]
Foundational Research on Chelating Lipids in Nanomedicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelating lipids represent a cornerstone in the advancement of nanomedicine, enabling the stable incorporation of metal ions into lipid-based nanoparticles. This capability has paved the way for sophisticated applications in diagnostics, therapeutics, and theranostics. By securely sequestering metal ions, these specialized lipids facilitate the development of contrast agents for magnetic resonance imaging (MRI), radiopharmaceuticals for nuclear imaging and therapy, and targeted drug delivery systems. This technical guide provides an in-depth exploration of the synthesis, formulation, and application of chelating lipids in nanomedicine, offering detailed experimental protocols and quantitative data to support researchers in this dynamic field.
Core Concepts of Chelating Lipids
Chelating lipids are amphiphilic molecules that possess a hydrophilic headgroup modified with a chelating agent, a linker, and a hydrophobic lipid tail. The chelating moiety is capable of forming multiple coordination bonds with a single metal ion, ensuring high stability and preventing premature release in biological environments. Common chelating agents employed in the design of these lipids include diethylenetriaminepentaacetic acid (DTPA), 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and nitrilotriacetic acid (NTA). The choice of chelator is dictated by the specific metal ion to be complexed, as the stability of the resulting metal-ligand complex is paramount for in vivo applications.
The lipid tail, typically composed of one or two fatty acid chains such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), anchors the chelating lipid within the lipid bilayer of a nanoparticle. A polyethylene (B3416737) glycol (PEG) linker is often incorporated between the lipid and the chelating agent to enhance the nanoparticle's stability, prolong its circulation time, and provide a hydrophilic spacer for optimal chelation.
Synthesis of Chelating Lipids: Experimental Protocols
The synthesis of chelating lipids is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. Below are detailed protocols for the synthesis of commonly used chelating lipids.
Synthesis of DSPE-DTPA
This protocol outlines the synthesis of a DTPA-conjugated DSPE lipid.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)
-
Anhydrous pyridine (B92270)
-
Chloroform
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve DSPE (1 g, 1.34 mmol) in 100 mL of anhydrous pyridine by warming the mixture.
-
In a separate flask, dissolve DTPA dianhydride (5 g, 13.99 mmol) in 100 mL of anhydrous pyridine with heating to obtain a clear solution.
-
Add the DSPE solution to the vigorously stirred DTPA dianhydride solution.
-
Heat the reaction mixture to reflux for 70 minutes. An orange tint may appear, but the solution should remain clear.
-
Add 50 mL of water to the reaction mixture and continue refluxing for another 70 minutes to hydrolyze any remaining anhydride (B1165640) linkages.
-
Cool the mixture to room temperature and remove the solvent by rotary evaporation.
-
Purify the resulting residue by silica gel column chromatography using a chloroform:methanol gradient to yield the final product, DSPE-DTPA.[1]
Synthesis of DSPE-PEG-NTA
This protocol details the synthesis of a DSPE-PEG conjugate with a nitrilotriacetic acid (NTA) chelating group, often used for its ability to bind histidine-tagged proteins.
Materials:
-
DSPE-PEG-Amine
-
Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) (NTA-amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Activate the carboxylic acid groups of NTA-amine by reacting it with DCC and NHS in anhydrous DCM to form an NHS ester.
-
In a separate reaction vessel, dissolve DSPE-PEG-Amine in anhydrous DCM containing a catalytic amount of TEA.
-
Add the activated NTA-NHS ester to the DSPE-PEG-Amine solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute aqueous acid and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography to obtain pure DSPE-PEG-NTA.
Formulation of Chelating Lipid Nanoparticles: Experimental Protocols
The incorporation of chelating lipids into nanoparticles is a critical step in the development of metal-based nanomedicines. The following protocols describe the preparation of liposomes containing chelating lipids.
Preparation of Radiolabeled Liposomes with Chelating Lipids
This protocol describes a general method for preparing liposomes and subsequently radiolabeling them.
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
Chelating lipid (e.g., DSPE-DTPA or DSPE-PEG-DOTA)
-
Chloroform/Methanol mixture (2:1 v/v)
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Radionuclide solution (e.g., Indium-111 chloride or Gallium-68 chloride)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Lipid Film Hydration: a. Dissolve the primary phospholipid, cholesterol, and the chelating lipid in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:chelating lipid). b. Remove the organic solvent by rotary evaporation under reduced pressure to form a thin lipid film on the wall of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[2][3]
-
Hydration and Vesicle Formation: a. Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).[3]
-
Sizing of Liposomes: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
Radiolabeling: a. Add the radionuclide solution to the pre-formed liposome (B1194612) suspension. b. Incubate the mixture at an appropriate temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes) to allow for chelation.
-
Purification: a. Remove the unchelated radionuclide from the radiolabeled liposomes using a size exclusion chromatography column. The larger liposomes will elute first, followed by the smaller, free radionuclide.[4]
Quantitative Data on Chelating Lipid Nanoparticles
The efficiency of metal chelation and the stability of the resulting nanoparticles are critical parameters for their successful application. The following tables summarize quantitative data from various studies.
| Chelating Lipid | Metal Ion | Encapsulation Efficiency (%) | Reference |
| Liposomes with encapsulated DTPA | Tc-99m | ~8.6% | [5][6] |
| Liposomes with encapsulated NTA | In-111 | ~90% | [7] |
| Liposomes with encapsulated NTA | Ga-67 | ~90% | [7] |
| Liposomes with porphyrin-phospholipid | Cu-64 | <20% after 4h | |
| Iron-loaded liposomes (egg yolk PC) | Fe(II) | 82-99% |
Table 1: Metal Encapsulation Efficiency of Various Chelating Liposomes. This table highlights the variability in encapsulation efficiency depending on the chelating agent, the metal ion, and the method of incorporation.
| Chelating Agent | Metal Ion | Stability Constant (log K) | Reference |
| DTPA | Gd(III) | 22 | [8] |
| DOTA | Gd(III) | 28 | [8] |
Table 2: Comparison of Stability Constants for Gd(III) Complexes. The significantly higher stability constant of Gd(DOTA) compared to Gd(DTPA) indicates a more kinetically inert and thermodynamically stable complex, which is advantageous for in vivo applications to minimize metal leakage.[8]
Signaling Pathways and Cellular Fate
The biological activity of nanomedicines formulated with chelating lipids, particularly those carrying radionuclides for therapy, often involves the modulation of key cellular signaling pathways.
p53-Mediated Apoptosis in Radionuclide Therapy
Radionuclide therapy induces DNA damage, which in turn activates the p53 tumor suppressor protein. Activated p53 can trigger cell cycle arrest to allow for DNA repair or, in the case of extensive damage, initiate apoptosis (programmed cell death).[9][10] This is a critical mechanism for the therapeutic efficacy of radiolabeled nanoparticles.
Below is a Graphviz diagram illustrating the simplified p53-mediated apoptosis pathway.
Caption: Simplified p53-mediated apoptosis pathway induced by radionuclide therapy.
Cellular Uptake and Endosomal Escape
The journey of a chelating lipid nanoparticle into a target cell is a multi-step process. Nanoparticles are typically internalized through endocytosis, a process where the cell membrane engulfs the particle, forming an endosome. For the therapeutic or diagnostic agent to be effective, it must escape this endosomal compartment and reach its target within the cell, such as the cytoplasm or nucleus.
The following Graphviz diagram illustrates the general workflow of cellular uptake and endosomal escape.
Caption: General workflow of nanoparticle cellular uptake and endosomal escape.
Experimental Workflow for Nanoparticle Formulation and Characterization
The development of chelating lipid nanoparticles involves a systematic workflow from formulation to characterization to ensure quality and reproducibility.
The following Graphviz diagram outlines a typical experimental workflow.
Caption: Experimental workflow for nanoparticle formulation and characterization.
Conclusion
Chelating lipids are indispensable tools in the field of nanomedicine, enabling the creation of advanced diagnostic and therapeutic agents. A thorough understanding of their synthesis, formulation into nanoparticles, and biological interactions is crucial for the development of effective and safe nanomedicines. This guide provides a foundational overview, detailed protocols, and quantitative data to aid researchers in their pursuit of innovative solutions in this exciting area. The continued exploration and optimization of chelating lipid-based systems hold immense promise for the future of personalized medicine.
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101805369B - Preparation methods of distearoyl phosphatidyl ethanolamine and amino polyethylene glycol derivatives thereof - Google Patents [patents.google.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Liposomes for Nuclear Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Characterization and Sample Preparation Strategies for Nanoformulations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conventional versus stealth lipid nanoparticles: formulation and in vivo fate prediction through FRET monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical Properties of DMPE-DTPA (Gd)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), commonly referred to as DMPE-DTPA (Gd). This amphiphilic chelate, which combines a lipid moiety with a gadolinium complex, is a valuable tool in the development of advanced magnetic resonance imaging (MRI) contrast agents, particularly for targeted and long-circulating formulations.
Core Physical and Chemical Properties
DMPE-DTPA (Gd) is a paramagnetic lipid designed for incorporation into lipid-based nanoparticles such as liposomes and micelles. Its structure allows for the stable chelation of the gadolinium (III) ion, which provides the contrast-enhancing properties for MRI, while the lipid tail facilitates its anchoring within lipid bilayers.
Quantitative Data Summary
The following table summarizes the available quantitative data for DMPE-DTPA (Gd) and its parent complex, Gd-DTPA. Due to the specialized nature of DMPE-DTPA (Gd) as a component of larger assemblies, some of its intrinsic physical properties in isolated form are not extensively reported. In such cases, data for the well-characterized Gd-DTPA complex is provided for reference.
| Property | Value | Notes |
| Molecular Weight | 1199.47 g/mol | For 14:0 PE-DTPA (Gd), a synonym for DMPE-DTPA (Gd). |
| Longitudinal Relaxivity (r1) | Varies significantly | Highly dependent on the molecular environment (e.g., incorporation into liposomes or HDL), magnetic field strength, and temperature. Not typically reported for the isolated molecule in aqueous solution. |
| Transverse Relaxivity (r2) | Varies significantly | Similar to r1, this property is highly dependent on the formulation and experimental conditions. |
| r2/r1 Ratio | Close to 1 for ideal T1 agents | An important factor in designing T1 contrast agents.[1] |
| Stability Constant (log K) | High (for Gd-DTPA: ~22-23) | The exact value for the DMPE-conjugated form is not readily available, but the parent Gd-DTPA complex is known for its high thermodynamic stability, which is crucial for preventing the release of toxic free Gd³⁺ ions.[2] |
| Partition Coefficient (log P) | Not available | As an amphiphilic molecule, it is expected to have a high affinity for lipid environments. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of contrast agents. The following sections outline the fundamental experimental protocols for assessing the key properties of DMPE-DTPA (Gd).
Measurement of Relaxivity (r1 and r2)
The relaxivity of a contrast agent is a measure of its efficiency in shortening the T1 and T2 relaxation times of water protons.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of DMPE-DTPA (Gd) in a suitable solvent (e.g., a buffer solution like HEPES at physiological pH 7.4).
-
Create a series of dilutions of the stock solution to obtain a range of known concentrations (e.g., 0.05 to 1.0 mM).
-
For studying the effect of incorporation, prepare liposomes or other nanoparticles containing varying concentrations of DMPE-DTPA (Gd).
-
-
T1 and T2 Measurement:
-
Use a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner to measure the T1 and T2 relaxation times of the prepared samples at a specific magnetic field strength (e.g., 1.5 T, 3 T, or 7 T) and temperature (typically 37°C).
-
For T1: Employ an inversion-recovery pulse sequence.
-
For T2: Use a Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo pulse sequence.
-
-
Data Analysis:
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each sample.
-
Plot the relaxation rates (R1 and R2) as a function of the gadolinium concentration.
-
The slopes of the resulting linear plots represent the longitudinal (r1) and transverse (r2) relaxivities, respectively, typically expressed in units of mM⁻¹s⁻¹.
-
Determination of the Stability Constant
The stability constant (log K) quantifies the affinity of the DTPA ligand for the gadolinium ion. A high stability constant is essential to prevent the in vivo release of toxic free Gd³⁺.
Methodology: Potentiometric Titration
-
Sample Preparation:
-
Prepare a solution of the ligand (DMPE-DTPA without gadolinium) of known concentration in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Prepare a standardized solution of a strong base (e.g., NaOH).
-
Prepare a solution of a gadolinium salt (e.g., GdCl₃) of known concentration.
-
-
Titration:
-
Perform a potentiometric titration by adding small, precise volumes of the strong base to the ligand solution while monitoring the pH with a calibrated electrode.
-
Repeat the titration in the presence of a known concentration of Gd³⁺ ions. The gadolinium will compete with protons for the ligand's binding sites.
-
-
Data Analysis:
-
The titration curves (pH versus volume of base added) with and without gadolinium are analyzed using specialized software (e.g., HYPERQUAD).
-
The software fits the data to a model that includes the protonation constants of the ligand and the stability constant of the Gd-ligand complex, thereby calculating the log K value.
-
Visualizations
Experimental Workflow for Relaxivity Measurement
Caption: A flowchart illustrating the key steps in determining the r1 and r2 relaxivities.
Logical Relationship of DMPE-DTPA (Gd) in a Liposomal Formulation
Caption: The integration of DMPE-DTPA (Gd) within a liposomal nanoparticle.
References
An In-depth Technical Guide to 14:0 PE-DTPA (Gd) and its Derivatives for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 14:0 PE-DTPA (Gd), a gadolinium-chelated lipid, and its dimeric counterpart, bis(14:0 PE)-DTPA (Gd). These compounds are pivotal in the development of advanced magnetic resonance imaging (MRI) contrast agents, particularly in the formulation of paramagnetic liposomes and nanoparticles. This document details their molecular characteristics, provides experimental protocols for their application, and presents quantitative data to support research and development efforts.
Molecular and Physicochemical Properties
Two primary forms of gadolinium-chelated 14:0 PE-DTPA are commercially available and utilized in research: a monomeric form with a single 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (14:0 PE) lipid chain and a dimeric form, bis(14:0 PE)-DTPA (Gd), which incorporates two 14:0 PE chains. The choice between these forms can influence the physicochemical properties of the resulting nanoparticle formulations, such as membrane stability and gadolinium density.
Table 1: Molecular and Physicochemical Data for 14:0 PE-DTPA (Gd) Variants
| Property | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-DTPA (Gd) | bis(1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine)-N,N'-DTPA (Gd) |
| Synonyms | 14:0 PE-DTPA (Gd), DMPE-DTPA(Gd) | bis(14:0 PE)-DTPA (Gd) |
| Molecular Formula | C₄₇H₉₀GdN₆O₁₇P[1][2][3] | C₈₀H₁₅₄GdN₇O₂₄P₂[4][5][6] |
| Molecular Weight | 1199.47 g/mol [1][2][3] | 1817.31 g/mol [5][6] |
| Appearance | Powder | Powder |
| Storage Temperature | -20°C | -20°C |
Applications in Advanced Imaging and Drug Delivery
Both mono- and bis-14:0 PE-DTPA (Gd) are primarily employed as critical components in the formulation of paramagnetic liposomes and other nanoparticles for MRI. These lipid-based contrast agents offer several advantages over conventional small-molecule gadolinium chelates, including longer circulation times, the potential for targeted delivery, and improved relaxivity.
The incorporation of these gadolinium-conjugated lipids into a lipid bilayer positions the paramagnetic Gd³⁺ ions on the surface of the nanoparticle, enhancing their interaction with surrounding water molecules and thereby increasing the T1 relaxivity. This leads to a stronger signal enhancement in T1-weighted MR images.
Key applications include:
-
Molecular Imaging: Development of targeted contrast agents for visualizing specific biological markers, such as those associated with angiogenesis and inflammation.
-
Image-Guided Drug Delivery: Formulation of theranostic nanoparticles that combine diagnostic imaging capabilities with therapeutic drug delivery.
-
Membrane Protein Structural Studies: Utilization as a paramagnetic lipid to probe the orientation of membrane proteins within a phospholipid bilayer.[3][7]
Experimental Protocols
Preparation of Paramagnetic Liposomes by Extrusion
This protocol describes a common method for preparing paramagnetic liposomes incorporating 14:0 PE-DTPA (Gd).
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE)
-
14:0 PE-DTPA (Gd) or bis(14:0 PE)-DTPA (Gd)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the desired lipids in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 of DPPC:Cholesterol:mPEG2000-DSPE, with the gadolinium-lipid incorporated at a desired molar percentage (e.g., 1-10 mol%).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the lipid phase transition temperature.
-
Typically, 10-20 passes through the membrane are sufficient to yield a homogenous liposome (B1194612) suspension.
-
-
Purification:
-
Remove any unencapsulated material or free gadolinium by dialysis or size exclusion chromatography.
-
Experimental Workflow for Paramagnetic Liposome Preparation
Caption: Workflow for the preparation and characterization of paramagnetic liposomes.
Measurement of T1 Relaxivity
This protocol outlines the steps to determine the T1 relaxivity (r₁) of the prepared paramagnetic liposomes.
Materials:
-
Paramagnetic liposome suspension of known gadolinium concentration.
-
Deionized water or buffer for dilution.
-
MRI scanner.
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the liposome suspension with varying gadolinium concentrations (e.g., 0.1 to 1.0 mM).
-
Include a sample of the dilution buffer as a control.
-
-
MRI Acquisition:
-
Acquire T1-weighted images of the samples using a spin-echo or inversion recovery spin-echo pulse sequence.
-
Use a range of repetition times (TR) for T1 calculation, while keeping the echo time (TE) constant.
-
-
Data Analysis:
-
Measure the signal intensity from a region of interest (ROI) within each sample for each TR.
-
Fit the signal intensity versus TR data to the appropriate signal equation to calculate the T1 relaxation time for each concentration.
-
Calculate the relaxation rate (R₁) as the inverse of the T1 time (R₁ = 1/T₁).
-
Plot R₁ as a function of the gadolinium concentration.
-
The slope of the resulting linear regression is the T1 relaxivity (r₁) in units of mM⁻¹s⁻¹.
-
Workflow for T1 Relaxivity Measurement
Caption: Step-by-step workflow for determining the T1 relaxivity of paramagnetic liposomes.
Quantitative Data
The relaxivity of gadolinium-containing nanoparticles is a critical parameter for their efficacy as MRI contrast agents and is influenced by factors such as particle size and the local environment of the gadolinium ion.
Table 2: T1 Relaxivity of Gadolinium-Containing Liposomes as a Function of Size
| Liposome Diameter (nm) | T1 Relaxivity (r₁) at 2T (mM⁻¹s⁻¹) | T1 Relaxivity (r₁) at 7T (mM⁻¹s⁻¹) |
| 50 | ~12.5 | ~6.0 |
| 100 | ~7.5 | ~3.5 |
| 200 | ~4.5 | ~2.0 |
| 400 | ~2.5 | ~1.0 |
| Data adapted from a study on core-encapsulated gadolinium liposomes and may vary based on the specific lipid composition and surface conjugation.[4] |
Logical Relationships in Cellular Interaction
The efficacy of targeted paramagnetic liposomes relies on their specific interaction with and subsequent uptake by target cells. This process can be generalized into several key stages.
Logical Pathway of Liposome-Cell Interaction
Caption: Generalized pathway of targeted paramagnetic liposome interaction with cells.
This guide provides foundational knowledge and practical protocols for the use of 14:0 PE-DTPA (Gd) and its derivatives in research. The provided data and workflows are intended to serve as a starting point for the design and execution of experiments in the fields of advanced medical imaging and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. researchgate.net [researchgate.net]
- 4. T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. liposomes.ca [liposomes.ca]
- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
Solubility of 14:0 PE-DTPA (Gd) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), commonly known as 14:0 PE-DTPA (Gd). This amphiphilic lipid, which incorporates a gadolinium chelate, is a critical component in the development of liposomal and nanoparticle-based contrast agents for magnetic resonance imaging (MRI). Understanding its solubility in organic solvents is paramount for the efficient formulation and manufacturing of these advanced diagnostic tools.
Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a generalized experimental protocol for determining solubility, based on established methods for similar lipid compounds. The accompanying data table, therefore, serves as an illustrative example.
Core Concepts in Solubility of Chelated Lipids
The solubility of 14:0 PE-DTPA (Gd) is governed by its amphiphilic nature. The molecule possesses a hydrophilic headgroup, consisting of the phosphoethanolamine and the gadolinium-chelated DTPA moiety, and two hydrophobic myristoyl (14:0) acyl chains. This structure dictates its interaction with various organic solvents.
Generally, a mixture of polar and non-polar solvents is required to effectively dissolve such lipids. Non-polar solvents interact with the hydrophobic tails, while polar solvents are necessary to solvate the polar headgroup.
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for 14:0 PE-DTPA (Gd) in a range of common organic solvents and mixtures. This data is intended for illustrative purposes to guide solvent selection and formulation development. Actual solubility values should be determined empirically using the protocol outlined below.
| Solvent/Solvent System (v/v) | Hypothetical Solubility (mg/mL) | Observations |
| Chloroform (B151607) | Low | Incomplete dissolution, formation of a cloudy suspension. The polar headgroup limits solubility. |
| Methanol | Low | Incomplete dissolution, lipid may form aggregates. The hydrophobic tails are not well-solvated. |
| Ethanol | Low | Similar to methanol, poor solvation of the acyl chains. |
| Dichloromethane | Low | Similar to chloroform, insufficient polarity to dissolve the headgroup. |
| Chloroform:Methanol (2:1) | High | Forms a clear solution. This mixture provides a good balance of polarity to solvate both the headgroup and the lipid tails. |
| Chloroform:Methanol (9:1) | Moderate to High | Forms a clear solution. May be suitable for many applications. |
| Tetrahydrofuran (THF) | Moderate | May form a clear to slightly hazy solution. |
| Dimethyl Sulfoxide (DMSO) | Low to Moderate | May require heating to achieve complete dissolution. |
Experimental Protocol for Solubility Determination
The following protocol describes a robust method for determining the quantitative solubility of 14:0 PE-DTPA (Gd) in various organic solvents using a shake-flask method coupled with high-performance liquid chromatography (HPLC).
Materials and Equipment
-
14:0 PE-DTPA (Gd) powder
-
Selected organic solvents (HPLC grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the compound has a chromophore)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 14:0 PE-DTPA (Gd) powder to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent or solvent mixture to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent inaccurate results.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of 14:0 PE-DTPA (Gd) of known concentrations in the same solvent system.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Develop a suitable HPLC method to separate and quantify the 14:0 PE-DTPA (Gd). An ELSD is often preferred for lipids as it does not require a chromophore.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of 14:0 PE-DTPA (Gd) in the filtered supernatant by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration from the HPLC analysis represents the solubility of 14:0 PE-DTPA (Gd) in the tested solvent at the specified temperature. The results are typically expressed in mg/mL or mol/L.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in determining and applying the solubility data for 14:0 PE-DTPA (Gd).
Solubility Determination Workflow
Factors Influencing Solubility
Application in Formulation Development
Conclusion
While specific, publicly available quantitative data on the solubility of 14:0 PE-DTPA (Gd) in organic solvents is scarce, this guide provides a framework for its empirical determination and application. The use of solvent mixtures, particularly chloroform and methanol, is a common and effective strategy for dissolving amphiphilic lipids. The provided experimental protocol offers a reliable method for researchers and formulation scientists to generate the necessary data to advance the development of novel MRI contrast agents. It is strongly recommended that solubility is determined on a case-by-case basis for each specific application and manufacturing process.
The Pivotal Role of DTPA in Lipid-Based Contrast Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted and effective contrast agents is a cornerstone of modern diagnostic imaging. In the realm of magnetic resonance imaging (MRI), lipid-based nanoparticles have emerged as a versatile platform for delivering paramagnetic metal ions, most notably gadolinium (Gd³⁺), to enhance image contrast. At the heart of these advanced agents lies a crucial molecule: Diethylenetriaminepentaacetic acid (DTPA). This technical guide provides an in-depth exploration of the purpose of DTPA in lipid-based contrast agents, detailing its chelating properties, its conjugation to lipid moieties, and its profound impact on the efficacy and safety of these imaging probes. This document will cover the synthesis, formulation, and characterization of DTPA-modified lipid nanoparticles, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a comprehensive resource for researchers in the field.
The Fundamental Role of DTPA: Chelation for Safety and Efficacy
Free gadolinium (Gd³⁺) ions are highly effective at enhancing MRI signals due to their paramagnetic nature, which significantly shortens the T1 relaxation time of nearby water protons, leading to brighter images.[1] However, free Gd³⁺ is also toxic, posing a significant risk to biological systems.[1] The primary and most critical purpose of DTPA is to act as a chelating agent, a molecule that can form multiple bonds to a single metal ion. DTPA firmly binds to Gd³⁺, forming a stable complex (Gd-DTPA) that prevents the release of toxic free gadolinium ions into the body.[1] This chelation is essential for the safe in vivo application of gadolinium-based contrast agents.
Beyond safety, the Gd-DTPA complex is the functional unit responsible for contrast enhancement. By being incorporated into a lipid-based nanoparticle, the biodistribution and pharmacokinetic properties of the Gd-DTPA complex can be precisely controlled, allowing for targeted imaging and prolonged circulation times.[2][3][4]
Engineering DTPA for Lipid Integration: The DTPA-Lipid Conjugate
To incorporate the hydrophilic Gd-DTPA complex into the hydrophobic lipid bilayer of a nanoparticle, it must be chemically modified to become amphiphilic. This is achieved by conjugating the DTPA molecule to a lipid anchor. Several strategies have been developed for this purpose, with the most common involving the formation of an amide bond between one of the carboxylic acid groups of DTPA and the amine group of a phospholipid, such as phosphatidylethanolamine (B1630911) (PE) or distearoylphosphatidylethanolamine (DSPE).[5][6] Another approach involves the synthesis of lipid-like molecules where fatty acid chains are attached to the DTPA backbone, such as in DTPA-bis(stearylamide) (DTPA-BSA).[7][8]
These DTPA-lipid conjugates can then be readily incorporated into the lipid membrane of liposomes or other lipid nanoparticles during their formulation. This strategic placement of the Gd-DTPA complex on the surface or within the bilayer of the nanoparticle is crucial for its interaction with surrounding water molecules, which is the basis of its contrast-enhancing properties.
Quantitative Data on DTPA-Lipid Contrast Agents
The performance of a lipid-based contrast agent is evaluated based on several key parameters, including its relaxivity (a measure of its efficiency in enhancing the relaxation rate of water protons), stability, and toxicity. The following tables summarize quantitative data from various studies on DTPA-lipid contrast agents.
Table 1: Relaxivity of Various DTPA-Lipid Contrast Agent Formulations
| Formulation | Lipid Composition | Size (nm) | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂ Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) | Reference |
| Gd-DTPA-BSA Porphysomes | Porphyrin-lipid, Cholesterol, DSPE-PEG, Gd-DTPA-BSA | ~100 | 13 | 19 | 1.5 | [9][10] |
| Gd-DTPA entrapped liposomes | Egg Phosphatidylcholine | 70-400 | Varies with size | - | 1.5 | [11] |
| Gd-DTPA-polylysine | Polylysine backbone | - | ~3x Gd-DTPA | - | - | [12] |
| Gd-DTPA-BMA liposomes | - | - | - | - | - | [13] |
| Gd₂O₃-DEG Nanoparticles | Diethylene glycol coated | ~80 | 14.27 | - | 1.5 | [14] |
| Free Gd-DTPA | - | - | 4.30 | - | 1.5 | [14] |
Table 2: In Vivo Pharmacokinetic and Biodistribution Data
| Contrast Agent | Model | Blood Half-life | Primary Organs of Accumulation | Reference |
| 100 nm Gd-DTPA liposomes | Rats | ~4 hours | Spleen, Liver | [15] |
| 50 nm Gd-DTPA liposomes | Rats | >4 hours | Liver, Bone Marrow, Spleen | [15] |
| Gd-dPS-BSA | Mice | 13.6 hours | Tumor, Liver, Spleen | [9][10] |
| Gd-DTPA | Humans | 37.3 ± 6.6 mins | Kidneys (for excretion) | [16] |
Table 3: In Vitro Cytotoxicity Data
| Nanoparticle/Compound | Cell Line | IC₅₀ Value | Exposure Time | Reference |
| Doxorubicin | MCF-7 | 1.30 ± 0.06 mg/L | 24 h | [6] |
| Doxorubicin | HTC 116 | 0.60 ± 0.03 mg/L | 24 h | [6] |
| Nanoemulsions (drug-free) | MCF-7 & HTC 116 | 7.0 ± 0.5 mg/L | 24 h | [6] |
| Solid Lipid Nanoparticles (drug-free) | MCF-7 & HTC 116 | 5.0 ± 0.4 mg/L | 24 h | [6] |
| Gd₂O₃@BSA Nanoparticles | HFF-2 | Not cytotoxic up to 520 µg/mL | 24 h | [17] |
Experimental Protocols
Synthesis of a DTPA-Lipid Conjugate (DTPA-DSPE)
This protocol describes a general method for the synthesis of a DTPA-DSPE conjugate.
-
Activation of DTPA: Diethylenetriaminepentaacetic dianhydride (DTPA-DA) is reacted with a suitable activating agent, such as N-hydroxysuccinimide (NHS), in an anhydrous organic solvent like dimethylformamide (DMF) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The reaction is typically carried out at room temperature for several hours.
-
Conjugation to DSPE: The activated DTPA is then reacted with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) in a solvent mixture such as chloroform (B151607) and methanol, with the addition of a base like triethylamine (B128534) (TEA) to facilitate the reaction. The mixture is stirred at room temperature overnight.
-
Purification: The resulting DTPA-DSPE conjugate is purified using techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC).[18][19] The structure and purity of the final product are confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Formulation of Gd-DTPA-Containing Liposomes
The thin-film hydration method followed by extrusion is a common technique for preparing liposomes.[8][20][21][22][23]
-
Lipid Film Formation: The desired lipids (e.g., a mixture of a primary phospholipid like DSPC, cholesterol, and the Gd-DTPA-lipid conjugate) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a high-pressure extruder.[8][20]
-
Purification: Free, unencapsulated Gd-DTPA (if applicable) and other small molecules are removed by methods such as dialysis or size exclusion chromatography.
Characterization of DTPA-Lipid Contrast Agents
Thorough characterization is essential to ensure the quality and performance of the contrast agents.
-
Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the mean hydrodynamic diameter and size distribution of the nanoparticles. The zeta potential, a measure of the surface charge, is also measured using DLS.
-
Morphology: The shape and morphology of the nanoparticles are visualized using transmission electron microscopy (TEM) or cryo-TEM.
-
Gadolinium Content: The concentration of gadolinium in the nanoparticle formulation is quantified using inductively coupled plasma mass spectrometry (ICP-MS).
-
Relaxivity Measurement: The T1 and T2 relaxivities are determined by measuring the relaxation times of aqueous solutions containing varying concentrations of the contrast agent using an MRI scanner or a relaxometer. The relaxivity (r₁) is calculated as the slope of the linear plot of the relaxation rate (1/T₁) versus the gadolinium concentration.[2]
-
Stability: The stability of the liposomes can be assessed by monitoring changes in particle size and gadolinium leakage over time when stored under different conditions or in the presence of serum.[13]
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental aspects of DTPA-lipid contrast agents.
Caption: Mechanism of MRI contrast enhancement by a DTPA-lipid conjugate.
Caption: Experimental workflow for DTPA-lipid contrast agent development.
Caption: Factors influencing the relaxivity of DTPA-lipid contrast agents.
Conclusion
DTPA plays an indispensable role in the design and function of lipid-based MRI contrast agents. Its ability to safely chelate toxic gadolinium ions, combined with the versatility of its conjugation to lipid molecules, has enabled the development of a new generation of sophisticated imaging probes. By incorporating Gd-DTPA into liposomes and other lipid nanoparticles, researchers can modulate the agent's pharmacokinetic profile, enhance its relaxivity, and achieve targeted delivery to specific tissues and organs. The continued exploration of novel DTPA-lipid structures and nanoparticle formulations holds great promise for advancing the capabilities of diagnostic MRI, leading to earlier and more accurate disease detection. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and impactful field.
References
- 1. Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity | MDPI [mdpi.com]
- 2. Magneto-Liposomes as MRI Contrast Agents: A Systematic Study of Different Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size Reproducibility of Gadolinium Oxide Based Nanomagnetic Particles for Cellular Magnetic Resonance Imaging: Effects of Functionalization, Chemisorption and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the factors influencing the magnetic resonance contrast of Gd 2 O 3 nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00612F [pubs.rsc.org]
- 5. Relaxivity of liposomal paramagnetic MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paramagnetic liposomes as MRI contrast agents: influence of liposomal physicochemical properties on the in vitro relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prolonged Circulating Lipid Nanoparticles Enabled by High-Density Gd-DTPA-Bis(stearylamide) for Long-Lasting Enhanced Tumor Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. liposomes.ca [liposomes.ca]
- 12. In vivo and in vitro evaluation of Gd-DTPA-polylysine as a macromolecular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal Gd-DTPA: effect of encapsulation on enhancement of hepatoma model by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biodistribution and clearance of liposomal gadolinium-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Pharmacokinetics of Gd-DTPA for Dynamic Contrast-enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocompatibility and potential anticancer activity of gadolinium oxide (Gd2O3) nanoparticles against nasal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Purification Strategies for LNP Building Blocks | CordenPharma [cordenpharma.com]
- 20. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 21. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 22. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 23. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
A Technical Guide to the Core Principles of T1-Weighted MRI Contrast Enhancement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental principles governing T1-weighted Magnetic Resonance Imaging (MRI) contrast enhancement. It provides a comprehensive overview of the core mechanisms, with a focus on gadolinium-based contrast agents (GBCAs), for professionals engaged in research, scientific exploration, and the development of novel pharmaceuticals.
The Foundation: T1 Relaxation in MRI
In the presence of a strong external magnetic field (B₀) within an MRI scanner, the protons in water molecules align with this field, resulting in a net longitudinal magnetization.[1][2] A radiofrequency (RF) pulse disrupts this equilibrium, tipping the net magnetization into the transverse plane.[1][2] T1 relaxation, or spin-lattice relaxation, is the process by which the longitudinal magnetization recovers back to its equilibrium state along the main magnetic field.[1][3][4] The time it takes for approximately 63% of the longitudinal magnetization to recover is known as the T1 relaxation time.[3]
Different biological tissues possess distinct T1 relaxation times, which serves as a primary source of intrinsic contrast in T1-weighted images.[5][6] Tissues with shorter T1 times, such as fat, recover their longitudinal magnetization more rapidly and appear bright on T1-weighted images.[2][7] Conversely, tissues with longer T1 times, like cerebrospinal fluid (CSF), recover more slowly and appear dark.[2][7][8]
Enhancing the Signal: The Role of T1 Contrast Agents
To amplify the subtle intrinsic contrast between tissues, particularly in pathological states, exogenous T1 contrast agents are administered.[9][10] These agents, predominantly paramagnetic substances, function by shortening the T1 relaxation time of nearby water protons.[11][12][13] This accelerated relaxation leads to a stronger signal and a brighter appearance on T1-weighted images.[14][15]
The most widely utilized class of T1 contrast agents are those based on the gadolinium ion (Gd³⁺).[14][16] Gd³⁺ is highly effective due to its seven unpaired electrons, the maximum possible for an atom, which creates a strong fluctuating local magnetic field.[14][17] This field enhances the rate of energy transfer from the excited water protons to the surrounding molecular lattice, thereby shortening their T1 relaxation time.[18]
Due to the inherent toxicity of the free gadolinium ion, it is chelated to an organic ligand to form a stable complex, known as a gadolinium-based contrast agent (GBCA).[16][19] These agents are typically administered intravenously and distribute within the intravascular and interstitial spaces.[14][15]
Quantifying Efficacy: The Concept of Relaxivity
The efficiency of a T1 contrast agent is quantified by its relaxivity (r₁), defined as the increase in the relaxation rate (1/T1) per unit concentration of the contrast agent.[20][21] It is typically measured in units of mM⁻¹s⁻¹. A higher r₁ value indicates a greater ability to shorten the T1 relaxation time and thus produce a stronger contrast enhancement for a given concentration.[20]
The relationship can be expressed by the following equation:
(1/T₁_obs) = (1/T₁_d) + r₁ * [C]
Where:
-
1/T₁_obs is the observed longitudinal relaxation rate in the presence of the contrast agent.
-
1/T₁_d is the intrinsic longitudinal relaxation rate of the tissue.
-
r₁ is the longitudinal relaxivity of the contrast agent.
-
[C] is the concentration of the contrast agent.
Several factors influence the relaxivity of a GBCA, including:
-
Magnetic Field Strength: T1 relaxivity is dependent on the magnetic field strength of the MRI scanner.[20][21][22]
-
Temperature: Temperature can affect molecular motion and, consequently, relaxivity.[5][22]
-
Molecular Tumbling Rate: The rotational motion of the GBCA complex influences its interaction with water molecules and thus its relaxivity. Slower tumbling, for instance through binding to macromolecules, can increase relaxivity.[9][12]
-
Water Exchange Rate: The rate at which water molecules exchange between the coordination sphere of the gadolinium ion and the bulk water affects the overall relaxation enhancement.[17]
Data Presentation: T1 Relaxivity of Common GBCAs
The following table summarizes the T1 relaxivity (r₁) values for several commercially available gadolinium-based contrast agents in human whole blood at 37°C across different magnetic field strengths.[20][23]
| Contrast Agent (Abbreviation) | Chemical Structure | T1 Relaxivity (r₁) in mM⁻¹s⁻¹ (± SD) |
| 1.5 T | ||
| Gadoterate (Gd-DOTA) | Macrocyclic | 3.9 ± 0.2 |
| Gadobutrol (Gd-DO3A-butrol) | Macrocyclic | 4.6 ± 0.2 |
| Gadopentetate (Gd-DTPA) | Linear | 4.3 ± 0.4 |
| Gadobenate (Gd-BOPTA) | Linear | 6.2 ± 0.5 |
| Gadodiamide (Gd-DTPA-BMA) | Linear | 4.5 ± 0.1 |
| Gadoversetamide (Gd-DTPA-BMEA) | Linear | 4.4 ± 0.2 |
| Gadoxetate (Gd-EOB-DTPA) | Linear | 7.2 ± 0.2 |
| Gadoteridol (Gd-HP-DO3A) | Macrocyclic | 4.4 ± 0.6 |
Data sourced from Shen et al. (2015).[20][23]
Experimental Protocols: Measuring T1 Relaxivity
The accurate determination of T1 relaxivity is crucial for the evaluation of new contrast agents. The most common method for measuring T1 relaxation times is the inversion recovery pulse sequence.[1][4][24][25]
In Vitro T1 Relaxivity Measurement Protocol
Objective: To determine the T1 relaxivity (r₁) of a contrast agent in a specific medium (e.g., human whole blood, plasma, or saline).
Materials:
-
MRI scanner
-
Custom-built phantom to hold sample tubes
-
Temperature control system (e.g., heat-circulating system)
-
Contrast agent of interest
-
Medium for dilution (e.g., human whole blood)
-
Air-tight cylindrical tubes
-
Data analysis software (e.g., MATLAB, SigmaPlot)
Methodology:
-
Sample Preparation:
-
Prepare a series of dilutions of the contrast agent in the chosen medium at various concentrations (e.g., 7 concentrations from 0.0625 to 4 mM).[20][23]
-
Include a control sample of the medium without the contrast agent.
-
Transfer the dilutions into air-tight cylindrical tubes and place them in the phantom.
-
-
Experimental Setup:
-
Place the phantom inside the MRI scanner.
-
Maintain the temperature of the samples at a physiological level (e.g., 37 ± 0.5°C) using the temperature control system.[20]
-
-
Image Acquisition:
-
Acquire images using an inversion recovery pulse sequence.[4][20] This sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90° excitation pulse.[1][4]
-
Acquire a series of images with varying inversion times (e.g., from 30 ms (B15284909) to 10 s at 1.5 T and 3 T; 60 ms to 5 s at 7 T) to accurately map the T1 recovery curve.[20]
-
-
Data Analysis:
-
Use a program (e.g., custom MATLAB script) to automatically place regions of interest (ROIs) within each sample tube on the acquired images and measure the signal intensity.[20]
-
For each concentration, plot the signal intensity as a function of the inversion time (TI).
-
Fit the data to the inversion recovery equation to calculate the T1 relaxation time for each sample: S(TI) = S₀ |1 - 2e^(-TI/T₁)| Where S(TI) is the signal intensity at a given TI, and S₀ is the equilibrium signal intensity.
-
Calculate the relaxation rate (R₁) for each concentration (R₁ = 1/T₁).
-
Plot the relaxation rate (R₁) against the concentration of the contrast agent.
-
The slope of the resulting linear regression line represents the T1 relaxivity (r₁).[20][21]
-
Visualizing the Principles
T1 Relaxation and Contrast Enhancement Mechanism
Caption: Mechanism of T1 relaxation and contrast enhancement by GBCAs.
Experimental Workflow for T1 Relaxivity Measurement
Caption: Workflow for in vitro measurement of T1 relaxivity.
Logical Relationship of Factors Influencing T1 Relaxivity
Caption: Key factors that influence the T1 relaxivity of a contrast agent.
References
- 1. Part 1 - T1 relaxation: definition, measurement and practical implications! — Nanalysis [nanalysis.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. T1 relaxation: Chemo-physical fundamentals of magnetic resonance imaging and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. mri-q.com [mri-q.com]
- 7. m.youtube.com [m.youtube.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. pnas.org [pnas.org]
- 10. A model for MRI contrast enhancement using T1 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of contrast enhancement in magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiopaedia.org [radiopaedia.org]
- 14. radiopaedia.org [radiopaedia.org]
- 15. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Iron oxide nanoparticles as T1 contrast agents for magnetic resonance imaging: fundamentals, challenges, applications, and prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. zora.uzh.ch [zora.uzh.ch]
- 21. mriquestions.com [mriquestions.com]
- 22. brainly.com [brainly.com]
- 23. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 25. tecmag.com [tecmag.com]
Methodological & Application
Application Notes and Protocols: Formulation and Characterization of Paramagnetic Liposomes with 14:0 PE-DTPA (Gd)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the formulation and characterization of liposomes incorporating the gadolinium-chelated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), hereafter referred to as 14:0 PE-DTPA (Gd). These paramagnetic liposomes are designed for use as T1-weighted contrast agents in Magnetic Resonance Imaging (MRI). The inclusion of 14:0 PE-DTPA (Gd) in the lipid bilayer provides a high payload of the paramagnetic metal, enhancing the relaxivity and consequently the contrast in MR images.[1][2]
This protocol outlines the thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes of a defined size.[3][4][5][6][7] Furthermore, it details the essential characterization techniques, including particle size and zeta potential analysis, quantification of gadolinium content, and the measurement of T1 relaxivity. Finally, a protocol for assessing the in vitro stability of the formulated liposomes is provided.
Data Presentation
Table 1: Physicochemical Properties of 14:0 PE-DTPA (Gd) Liposomes
| Parameter | Typical Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Gadolinium Encapsulation | > 80% | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| T1 Relaxivity (r1) | 4 - 8 mM⁻¹s⁻¹ (at 1.5T) | Nuclear Magnetic Resonance (NMR) or MRI |
Experimental Protocols
Protocol 1: Liposome (B1194612) Formulation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of liposomes composed of a structural phospholipid (e.g., DSPC), cholesterol, and 14:0 PE-DTPA (Gd).
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd))[1]
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Mixture Preparation:
-
In a clean round-bottom flask, dissolve DSPC, cholesterol, and 14:0 PE-DTPA (Gd) in a chloroform:methanol (2:1, v/v) solvent mixture. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:14:0 PE-DTPA (Gd)).
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[3][7]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.[3]
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process should also be carried out above the lipid phase transition temperature.
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[8]
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposome suspension through the membrane 10-15 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.[8][9] The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification and Storage:
-
To remove any un-encapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Store the final liposome formulation at 4°C.
-
Protocol 2: Physicochemical Characterization
2.1 Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.[10][11]
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.
-
Equilibrate the sample to 25°C in the instrument.
-
Perform the DLS measurement to obtain the average particle size (Z-average diameter) and the PDI.[12]
-
A PDI value below 0.2 is generally considered indicative of a monodisperse population.[3]
-
2.2 Zeta Potential Measurement:
-
Instrumentation: Zetasizer capable of measuring zeta potential via Laser Doppler Velocimetry.[13][]
-
Procedure:
-
Dilute the liposome suspension in 10 mM NaCl solution.[15]
-
Load the sample into the appropriate measurement cell (e.g., a folded capillary cell).[15]
-
Perform the measurement at 25°C to determine the zeta potential, which provides an indication of the surface charge and stability of the liposomes.[13]
-
2.3 Gadolinium Concentration Determination:
-
Instrumentation: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).[16]
-
Procedure:
-
Accurately dilute a known volume of the liposome suspension.
-
Digest the liposomes using a strong acid (e.g., nitric acid) with microwave assistance to release the gadolinium ions.[16]
-
Prepare a series of gadolinium standards of known concentrations.
-
Analyze the digested sample and the standards using ICP-MS or ICP-AES to determine the gadolinium concentration in the original liposome suspension.[17]
-
Protocol 3: T1 Relaxivity (r1) Measurement
-
Instrumentation: MRI scanner or a benchtop NMR relaxometer.
-
Procedure:
-
Prepare a series of dilutions of the liposome suspension in PBS with varying gadolinium concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM). The exact gadolinium concentration of each dilution should be confirmed by ICP-MS.
-
Include a blank sample of PBS.
-
Measure the longitudinal relaxation time (T1) of each sample using an inversion recovery or saturation recovery pulse sequence.[18][19]
-
Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.[20]
-
Plot R1 (in s⁻¹) against the gadolinium concentration (in mM).
-
The T1 relaxivity (r1) is the slope of the linear fit to the data, expressed in units of mM⁻¹s⁻¹.[20]
-
Protocol 4: In Vitro Stability Assessment
-
Objective: To assess the stability of the liposomes in terms of size and gadolinium retention over time.
-
Procedure:
-
Incubate the liposome formulation at 4°C and 37°C in both PBS and a biologically relevant medium such as 50% fetal bovine serum (FBS).
-
At various time points (e.g., 0, 24, 48, and 72 hours), withdraw aliquots of the incubated samples.
-
For each aliquot, measure the particle size and PDI using DLS to monitor for any aggregation or changes in size distribution.
-
To assess gadolinium leakage, separate the liposomes from the surrounding medium using a technique like dialysis or size exclusion chromatography.
-
Quantify the amount of gadolinium in the liposomal fraction and the free fraction using ICP-MS.
-
Calculate the percentage of gadolinium retained within the liposomes at each time point.
-
Mandatory Visualization
Caption: Workflow for the formulation and characterization of paramagnetic liposomes.
Caption: Workflow for the determination of T1 relaxivity (r1).
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Gadolinium labelled nanoliposomes as the platform for MRI theranostics: in vitro safety study in liver cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 5. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 6. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 9. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. news-medical.net [news-medical.net]
- 12. 2.5. Liposome Characterization and Stability Measurement [bio-protocol.org]
- 13. azonano.com [azonano.com]
- 15. researchgate.net [researchgate.net]
- 16. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. archimer.ifremer.fr [archimer.ifremer.fr]
- 18. Experimental Protocols for MRI Mapping of Renal T1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro study of novel gadolinium-loaded liposomes guided by GBI-10 aptamer for promising tumor targeting and tumor diagnosis by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 14:0 PE-DTPA (Gd) into Lipid Nanoparticles for Enhanced MRI Contrast
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the formulation and characterization of lipid nanoparticles (LNPs) incorporating the gadolinium-chelated lipid, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd)). These Gd-LNPs are designed for use as advanced contrast agents for Magnetic Resonance Imaging (MRI).
Introduction
Gadolinium (Gd), a lanthanide metal with seven unpaired electrons, is a highly effective T1 contrast agent in MRI.[1][2][3] However, free Gd³⁺ is toxic and must be chelated to molecules like diethylenetriaminepentaacetic acid (DTPA) to ensure biocompatibility.[1][2][3] By incorporating Gd-chelates into lipid nanoparticles (LNPs), it is possible to significantly enhance the longitudinal relaxivity (r1) of Gd, thereby improving MRI signal intensity at lower doses.[1][2] This approach not only boosts imaging sensitivity but also carries the potential to reduce the risk of adverse effects associated with gadolinium-based contrast agents, such as Nephrogenic Systemic Fibrosis (NSF), particularly in patients with renal impairment.[1][2]
The lipid conjugate 14:0 PE-DTPA (Gd) is an amphiphilic molecule where the gadolinium chelate is covalently attached to a phosphatidylethanolamine (B1630911) (PE) lipid. This structure allows for its stable incorporation into the lipid bilayer of nanoparticles. This document outlines a protocol for the formulation of Gd-LNPs using a microfluidic-based nanoprecipitation technique, followed by essential characterization assays to validate their physicochemical properties and potential as MRI contrast agents.
Materials and Equipment
Lipids and Reagents
-
Ionizable Cationic Lipid (e.g., SM-102 or equivalent)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd))
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) Buffer (pH 3.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Nuclease-free water
-
Reagents for cytotoxicity assays (e.g., MTT, CCK-8)
-
Cell culture medium and supplements
-
Selected cell line for cytotoxicity studies (e.g., HeLa, HEK293)
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr platform or similar)[4][5]
-
Syringe pumps
-
Microfluidic chip[6]
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium quantification
-
Magnetic Resonance Imaging (MRI) scanner (clinical or preclinical) for relaxivity measurements
-
Plate reader for cytotoxicity assays
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Analytical balance and general lab equipment
Experimental Protocols
Protocol 1: Gd-LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of Gd-LNPs using a rapid nanoprecipitation method enabled by a microfluidic device. This technique provides precise control over particle size and distribution.[4][5][7]
-
Preparation of Lipid Stock Solution (Organic Phase):
-
In a sterile glass vial, dissolve the ionizable lipid, DSPC, cholesterol, DMG-PEG 2000, and 14:0 PE-DTPA (Gd) in 100% ethanol.
-
A typical molar ratio for the lipid mixture is 50:10:38.5:1.5:5 (Ionizable lipid:DSPC:Cholesterol:DMG-PEG 2000:14:0 PE-DTPA (Gd)). The amount of 14:0 PE-DTPA (Gd) can be adjusted based on the desired gadolinium loading.
-
Ensure complete dissolution by vortexing. The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
-
-
Preparation of Aqueous Phase:
-
Prepare a citrate buffer at pH 3.0. The acidic pH ensures that the ionizable lipid is protonated, facilitating encapsulation of any negatively charged cargo (if included) and proper particle formation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution (organic phase) into one syringe and the citrate buffer (aqueous phase) into another.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate (TFR) to a value that ensures rapid and turbulent mixing (e.g., 12 mL/min). Higher flow rates generally result in smaller nanoparticles.[8]
-
Initiate the pumps to mix the two phases through the microfluidic chip. The rapid dilution of the ethanol stream in the aqueous buffer causes the lipids to self-assemble into LNPs.[4]
-
Collect the resulting nanoparticle suspension from the outlet.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and exchange the acidic buffer for a physiological pH buffer, dialyze the collected LNP suspension.
-
Transfer the LNP suspension to a dialysis cassette (10 kDa MWCO).
-
Dialyze against 1x PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of the dialysis buffer.
-
-
Sterilization and Storage:
-
Filter the purified Gd-LNP suspension through a 0.22 µm sterile filter.
-
Store the final Gd-LNP formulation at 4°C.
-
Protocol 2: Characterization of Gd-LNPs
-
Dilute a small aliquot of the purified Gd-LNP suspension in 1x PBS (pH 7.4).
-
Measure the hydrodynamic diameter, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate and report the average values. Ideal LNPs for in vivo applications should have a diameter below 150 nm and a PDI below 0.2.
-
Take a known volume of the Gd-LNP suspension before and after purification.
-
Disrupt the LNPs by adding a surfactant (e.g., 1% Triton X-100) to release the gadolinium.
-
Prepare a standard curve of known gadolinium concentrations.
-
Quantify the total gadolinium concentration in the samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculate the encapsulation efficiency (EE%) using the following formula:
-
EE% = (Gd concentration post-purification / Gd concentration pre-purification) x 100
-
-
Prepare a series of dilutions of the Gd-LNP suspension in water or PBS with varying gadolinium concentrations.
-
Use ICP-MS to confirm the precise Gd concentration of each dilution.
-
Acquire T1 relaxation time measurements for each sample using a clinical or preclinical MRI scanner at a specific field strength (e.g., 1.5T or 3.0T) and temperature (e.g., 37°C). A T1-weighted spin-echo or inversion recovery sequence is typically used.
-
Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.
-
Plot R1 (in s⁻¹) against the gadolinium concentration (in mM).
-
The slope of the resulting linear regression is the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.
-
Seed a selected cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the Gd-LNP formulation in complete cell culture medium.
-
Replace the existing medium with the medium containing the Gd-LNP dilutions. Include untreated cells as a negative control.
-
Incubate the cells for 24-48 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
The following tables summarize example data that can be expected from the characterization of Gd-LNPs.
Table 1: Physicochemical Properties of Gd-LNPs
| Formulation | Mean Diameter (nm) | PDI | Zeta Potential (mV) |
|---|---|---|---|
| Gd-LNP Batch 1 | 95.3 ± 2.1 | 0.11 ± 0.02 | -5.2 ± 1.5 |
| Gd-LNP Batch 2 | 98.7 ± 3.5 | 0.13 ± 0.03 | -4.8 ± 1.8 |
| Gd-LNP Batch 3 | 96.5 ± 2.8 | 0.12 ± 0.02 | -5.5 ± 1.3 |
Table 2: Gadolinium Loading and Relaxivity
| Formulation | Gd Encapsulation Efficiency (%) | T1 Relaxivity (r1) (mM⁻¹s⁻¹) at 1.5T |
|---|---|---|
| Gd-LNP Batch 1 | 85.6 | 15.2 |
| Gd-LNP Batch 2 | 83.1 | 14.8 |
| Gd-LNP Batch 3 | 86.2 | 15.5 |
| Free Gd-DTPA (Control) | N/A | 4.1 |
Visualizations
Workflow for Gd-LNP Formulation and Characterization
Caption: Workflow for Gd-LNP synthesis and quality control.
Conceptual Structure of a Gd-LNP
Caption: Diagram of a Gd-LNP with integrated contrast agent.
References
- 1. Novel Gd Nanoparticles Enhance Vascular Contrast for High-Resolution Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Gd nanoparticles enhance vascular contrast for high-resolution magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microfluidic hydrodynamic focusing synthesis of polymer-lipid nanoparticles for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Notes and Protocols for In Vivo MRI Studies Using 14:0 PE-DTPA (Gd)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), hereafter referred to as 14:0 PE-DTPA (Gd), is a phospholipid-chelated gadolinium contrast agent. Its amphipathic nature allows for stable incorporation into the lipid bilayer of nanoparticles, such as liposomes, micelles, and solid lipid nanoparticles (SLNs). This integration into a nanoparticle carrier system offers significant advantages for in vivo Magnetic Resonance Imaging (MRI) studies compared to conventional small-molecule gadolinium chelates.
The primary benefits of utilizing 14:0 PE-DTPA (Gd) in a nanoparticle formulation include:
-
Prolonged Blood Circulation: Nanoparticle encapsulation prevents rapid renal clearance, extending the agent's half-life in the bloodstream.
-
Passive Targeting to Tumors: Nanoparticles with sizes typically ranging from 100-200 nm can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1] This phenomenon arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.
-
Reduced Gadolinium Dosage: The enhanced relaxivity and targeted delivery of these nanoparticles can provide high-quality contrast-enhanced vascular MRI at a significantly reduced gadolinium dose, which is a critical safety consideration.[2][3]
-
Versatility in Formulation: The lipid bilayer can be further modified with targeting ligands for active targeting of specific cell types or tissues.
These application notes provide an overview of the properties of 14:0 PE-DTPA (Gd), protocols for the preparation of liposomal contrast agents, and guidelines for their application in preclinical in vivo MRI studies.
Physicochemical Properties and Quantitative Data
The following tables summarize key quantitative data for 14:0 PE-DTPA (Gd) and nanoparticle formulations derived from various studies.
Table 1: Physicochemical Properties of 14:0 PE-DTPA (Gd)
| Property | Value | Reference |
| Molecular Formula | C₄₇H₉₀GdN₆O₁₇P | [4] |
| Molecular Weight | 1199.47 g/mol | [4] |
| Physical Form | Powder | [4] |
| Storage Temperature | -20°C | [4] |
Table 2: Comparative Relaxivity of Gadolinium-Based Contrast Agents
| Contrast Agent Formulation | Magnetic Field Strength (T) | r₁ Relaxivity (mM⁻¹s⁻¹) | Reference |
| Free Gd-DTPA | 3.0 | 3.8 | [5] |
| Gd-DTPA-liposomes | 3.0 | 13.6 | [5] |
| SLN with surface-tethered 14:0 PE-DTPA (Gd) | Not Specified | 20.66 | [5] |
| Gd-lipid nanoparticles (Gd-LNP) with mPEG₂₀₀₀-PE | Not Specified | 134.8 | [3] |
Experimental Protocols
Protocol 1: Preparation of Liposomes Incorporating 14:0 PE-DTPA (Gd)
This protocol describes a standard thin-film hydration and extrusion method for preparing liposomes with a diameter of approximately 100 nm.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
14:0 PE-DTPA (Gd)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with 100 nm polycarbonate membranes
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and 14:0 PE-DTPA (Gd) in chloroform at a desired molar ratio (e.g., 55:40:4:1).
-
Remove the chloroform using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C) to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Subject the MLV suspension to several freeze-thaw cycles to increase the encapsulation efficiency.
-
Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the lipid phase transition temperature. Perform at least 10 passes to obtain unilamellar vesicles of a uniform size.
-
-
Purification and Characterization:
-
Remove any unencapsulated Gd-DTPA by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size and polydispersity using dynamic light scattering (DLS).
-
Determine the gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS).
-
Protocol 2: In Vivo MRI in a Murine Tumor Model
This protocol provides a general guideline for performing contrast-enhanced MRI in mice bearing subcutaneous tumors.
Animal Model:
-
Athymic nude mice with subcutaneously implanted tumors (e.g., U87 human glioma, 4T1 breast cancer). Tumor volume should be approximately 100-200 mm³.
Contrast Agent Administration:
-
Administer the prepared liposomal 14:0 PE-DTPA (Gd) formulation via intravenous (tail vein) injection.
-
The recommended dose can range from 0.01 to 0.1 mmol Gd/kg body weight. The optimal dose should be determined empirically for the specific application and imaging system. A significantly lower dose compared to conventional Gd-based agents is often sufficient.[3]
MRI Acquisition:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Monitor the animal's respiratory rate and maintain its body temperature using a warming pad.
-
-
Imaging Parameters:
-
Perform imaging on a small animal MRI scanner (e.g., 7T).
-
Acquire pre-contrast T1-weighted images.
-
Inject the liposomal contrast agent.
-
Acquire post-contrast T1-weighted images at various time points (e.g., 1, 4, 24 hours) to assess the pharmacokinetics and tumor accumulation.
-
Suggested T1-weighted Spin-Echo Sequence Parameters:
-
Repetition Time (TR): 400-600 ms
-
Echo Time (TE): 10-20 ms
-
Slice Thickness: 1 mm
-
Field of View (FOV): Appropriate for the region of interest.
-
Matrix Size: 256 x 256 or higher.
-
-
Data Analysis:
-
Measure the signal intensity in the tumor and a reference tissue (e.g., muscle) before and after contrast administration.
-
Calculate the signal enhancement ratio to quantify the contrast uptake in the tumor.
Mechanism of Action and Visualization
The primary mechanism for the accumulation of liposomal 14:0 PE-DTPA (Gd) in solid tumors is the Enhanced Permeability and Retention (EPR) effect.
Conclusion
Liposomal formulations of 14:0 PE-DTPA (Gd) are promising contrast agents for preclinical in vivo MRI. They offer the potential for improved imaging of the vasculature and solid tumors due to their extended circulation time and passive targeting capabilities. The protocols and data presented in these application notes provide a foundation for researchers to design and execute their own in vivo MRI studies using this versatile contrast agent. It is recommended that researchers optimize formulations and imaging parameters for their specific experimental needs.
References
- 1. Biodistribution and clearance of liposomal gadolinium-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Novel Gd Nanoparticles Enhance Vascular Contrast for High-Resolution Magnetic Resonance Imaging | PLOS One [journals.plos.org]
- 4. 14:0 PE-DTPA (Gd) powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 5. marc.dhenain.free.fr [marc.dhenain.free.fr]
Application Notes and Protocols for Creating Targeted MRI Contrast Agents with PE-DTPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of targeted Magnetic Resonance Imaging (MRI) contrast agents utilizing Phosphatidylethanolamine-Diethylenetriaminepentaacetic Acid (PE-DTPA). The following sections detail the synthesis of PE-DTPA, conjugation to targeting moieties, chelation with gadolinium, and characterization of the final targeted contrast agent.
Introduction to Targeted MRI Contrast Agents
Targeted MRI contrast agents are designed to enhance the signal intensity of specific tissues or molecular processes, thereby improving the diagnostic accuracy of MRI. These agents typically consist of three key components: a paramagnetic metal ion (commonly gadolinium, Gd³⁺), a chelating agent to safely encapsulate the toxic metal ion (such as DTPA), and a targeting moiety that directs the agent to a specific biological target. PE-DTPA serves as a versatile lipid-based chelator that can be incorporated into various nanocarriers, such as liposomes and micelles, and conjugated to targeting ligands like antibodies and peptides. This allows for the creation of highly specific and effective contrast agents for molecular imaging.
Synthesis and Preparation of Key Components
Synthesis of PE-DTPA
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (DSPE-DTPA) is a crucial first step. This process involves the reaction of a commercially available phospholipid, DSPE, with a bifunctional chelator, DTPA. A common method utilizes the cyclic anhydride (B1165640) of DTPA for efficient conjugation.
Protocol 2.1: Synthesis of DSPE-DTPA
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
Diethylenetriaminepentaacetic dianhydride (cDTPAa)
-
Anhydrous pyridine (B92270)
-
Triethylamine (B128534) (TEA)
-
Chloroform
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution of DSPE: In a round-bottom flask, dissolve DSPE in anhydrous pyridine with gentle warming.
-
Activation of DTPA: In a separate flask, dissolve cyclic DTPA dianhydride in anhydrous pyridine.
-
Conjugation Reaction: Slowly add the DSPE solution to the vigorously stirred cDTPAa solution. Add triethylamine to the reaction mixture to act as a base.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the pyridine by rotary evaporation under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of chloroform/methanol mixture. Purify the DSPE-DTPA conjugate by silica gel column chromatography using a chloroform/methanol gradient as the eluent.
-
Characterization: Collect the fractions containing the purified product and confirm its identity and purity using techniques such as ¹H NMR and mass spectrometry.
Preparation of Targeting Ligand-PE Conjugates
Targeting moieties, such as antibodies or peptides, are conjugated to a lipid anchor, which is then incorporated into the liposome (B1194612) or micelle. This protocol describes the conjugation of a targeting ligand to a maleimide-functionalized polyethylene (B3416737) glycol (PEG)-lipid (e.g., DSPE-PEG-maleimide).
Protocol 2.2: Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide
Materials:
-
DSPE-PEG-Maleimide
-
Thiol-containing targeting peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve Lipid: Dissolve DSPE-PEG-Maleimide in a small amount of DMF.
-
Dissolve Peptide: Dissolve the thiol-containing peptide in PBS.
-
Conjugation Reaction: Add the DSPE-PEG-Maleimide solution dropwise to the peptide solution while stirring. The maleimide (B117702) group will react with the thiol group on the peptide.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting DSPE-PEG-peptide conjugate from unreacted peptide and lipid using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Confirm the successful conjugation using techniques like MALDI-TOF mass spectrometry or SDS-PAGE.
Formulation of Targeted Nanocarriers
PE-DTPA can be incorporated into liposomes or micelles to create targeted nanocarriers for the delivery of the Gd³⁺ payload.
Preparation of Targeted Liposomes
Protocol 3.1: Thin-Film Hydration Method for Liposome Formulation
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG (for stealth properties)
-
DSPE-DTPA (for Gd³⁺ chelation)
-
Targeting ligand-DSPE-PEG conjugate
-
Chloroform/Methanol solvent mixture
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
Procedure:
-
Lipid Mixture Preparation: Dissolve the lipids (DSPC, cholesterol, DSPE-PEG, DSPE-DTPA, and targeting ligand-DSPE-PEG) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized based on the desired properties of the liposomes.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle shaking. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
-
Purification: Remove any unencapsulated material by size-exclusion chromatography or dialysis.
Gadolinium Chelation
Protocol 3.2: Chelation of Gd³⁺ to DTPA-Functionalized Nanocarriers
Materials:
-
DTPA-functionalized liposomes or micelles
-
Gadolinium (III) chloride (GdCl₃) solution
-
Chelation buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 5.5-6.0)
-
EDTA solution (for removing unchelated Gd³⁺)
Procedure:
-
Incubation: Add the GdCl₃ solution to the suspension of DTPA-functionalized nanocarriers in the chelation buffer. The molar ratio of Gd³⁺ to DTPA should be optimized, typically with a slight excess of DTPA to ensure complete chelation.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) for 1-2 hours with gentle stirring.
-
Removal of Unchelated Gd³⁺: Add an EDTA solution to the mixture to chelate any free Gd³⁺ ions.
-
Purification: Purify the Gd³⁺-chelated nanocarriers from the Gd-EDTA complex and other small molecules using dialysis or size-exclusion chromatography.
-
Quantification of Gadolinium: Determine the concentration of chelated gadolinium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Characterization of Targeted MRI Contrast Agents
A thorough characterization of the synthesized targeted contrast agents is essential to ensure their quality, efficacy, and safety.
Physicochemical Characterization
| Parameter | Method | Purpose |
| Size and Polydispersity | Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution of the nanocarriers. |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the nanocarriers, which influences their stability and interaction with biological systems. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and structure of the nanocarriers. |
| Gadolinium Content | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To quantify the amount of gadolinium chelated to the nanocarriers. |
In Vitro Evaluation
Protocol 4.1: Measurement of T₁ Relaxivity
Materials:
-
Targeted Gd-PE-DTPA contrast agent of known Gd³⁺ concentration
-
Saline or buffer solution
-
MRI scanner
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the contrast agent in saline or buffer with varying Gd³⁺ concentrations.
-
T₁ Measurement: Measure the longitudinal relaxation time (T₁) of each sample using an inversion-recovery pulse sequence on an MRI scanner.
-
Data Analysis: Plot the relaxation rate (R₁ = 1/T₁) as a function of the Gd³⁺ concentration.
-
Relaxivity Calculation: The slope of the linear fit of the data represents the T₁ relaxivity (r₁) in units of mM⁻¹s⁻¹.
Quantitative Data Summary: T₁ Relaxivity of Targeted Contrast Agents
| Contrast Agent Type | Targeting Moiety | Nanocarrier | Magnetic Field (T) | T₁ Relaxivity (r₁) (mM⁻¹s⁻¹) | Reference |
| Gd-DTPA-Micelles | Anti-EGFR Nanobody | Micelle | 1.5 | 18.5 | [Fictionalized Data] |
| Gd-DTPA-Liposomes | RGD Peptide | Liposome | 3.0 | 25.2 | [Fictionalized Data] |
| Gd-DTPA-Micelles | Anti-HER2 Affibody | Micelle | 7.0 | 15.8 | [Fictionalized Data] |
| Gd-DTPA-Liposomes | Folate | Liposome | 1.5 | 22.1 | [Fictionalized Data] |
Note: The relaxivity values presented are for illustrative purposes and can vary significantly based on the specific formulation and experimental conditions.
Protocol 4.2: In Vitro Cell Binding Assay
Materials:
-
Targeted Gd-PE-DTPA contrast agent
-
Target-positive and target-negative cell lines
-
Cell culture medium
-
ICP-MS
Procedure:
-
Cell Seeding: Seed the target-positive and target-negative cells in separate culture plates and allow them to adhere overnight.
-
Incubation with Contrast Agent: Incubate the cells with varying concentrations of the targeted contrast agent for a defined period (e.g., 1-4 hours). Include a control group with a non-targeted contrast agent.
-
Washing: Wash the cells thoroughly with PBS to remove any unbound contrast agent.
-
Cell Lysis: Lyse the cells to release the internalized contrast agent.
-
Gadolinium Quantification: Quantify the amount of gadolinium in the cell lysates using ICP-MS.
-
Data Analysis: Compare the gadolinium uptake in the target-positive cells versus the target-negative cells and the non-targeted control to assess the targeting specificity.
In Vivo Evaluation
Protocol 4.3: In Vivo MRI in Animal Models
Materials:
-
Tumor-bearing animal model (e.g., mice with xenograft tumors)
-
Targeted Gd-PE-DTPA contrast agent
-
Anesthesia
-
MRI scanner
Procedure:
-
Pre-contrast Imaging: Acquire pre-contrast T₁-weighted MR images of the tumor region.
-
Contrast Agent Administration: Administer the targeted contrast agent intravenously to the animal at a specific dose.
-
Post-contrast Imaging: Acquire a series of T₁-weighted MR images at different time points post-injection to observe the dynamic contrast enhancement.
-
Image Analysis: Analyze the signal intensity changes in the tumor tissue and surrounding healthy tissue over time. Calculate the contrast-to-noise ratio (CNR) to quantify the enhancement.
-
Biodistribution: At the end of the imaging study, tissues can be harvested to determine the biodistribution of gadolinium using ICP-MS.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for creating and evaluating targeted PE-DTPA MRI contrast agents.
Targeted Signaling Pathways
Targeted MRI contrast agents are often designed to bind to receptors that are overexpressed in diseased tissues, such as tumors. This allows for the visualization of key signaling pathways involved in cancer progression.
VEGFR Signaling Pathway in Angiogenesis
Caption: Simplified VEGFR signaling pathway, a common target for anti-angiogenic cancer therapies.
HER2 Signaling Pathway in Breast Cancer
Caption: Key components of the HER2 signaling pathway, a critical driver in a subset of breast cancers.
Integrin Signaling in Tumor Angiogenesis
Caption: Simplified integrin signaling cascade involved in endothelial cell function during angiogenesis.
Application Note & Protocol: Assessing the Relaxivity of Gadolinium-Liposomes
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental framework for determining the longitudinal (r1) and transverse (r2) relaxivity of gadolinium-chelates encapsulated within liposomes (Gd-liposomes). These parameters are crucial for evaluating their efficacy as T1 or T2-weighted Magnetic Resonance Imaging (MRI) contrast agents.
Introduction
Gadolinium (Gd)-based contrast agents are paramount in clinical MRI, enhancing image contrast by shortening the relaxation times of water protons in their vicinity. The efficiency of a contrast agent is quantified by its relaxivity (r1 and r2), defined as the change in the longitudinal (R1 = 1/T1) and transverse (R2 = 1/T2) relaxation rates of water per unit concentration of the contrast agent.[1][2][3] Encapsulating Gd-chelates within liposomes creates a nanoparticle-based agent with altered pharmacokinetics and relaxometric properties.[4]
The relaxivity of Gd-liposomes is not solely dependent on the Gd-chelate itself but is significantly influenced by the physicochemical properties of the liposomal carrier, such as:
-
Liposome (B1194612) Size: Smaller liposomes generally exhibit higher r1 relaxivity due to a larger surface-area-to-volume ratio, which facilitates interaction between encapsulated Gd and bulk water.[5][6]
-
Membrane Composition: The lipid composition, particularly the inclusion of cholesterol, can alter the water permeability of the liposomal membrane, thereby affecting relaxivity.[5][6]
-
Water Exchange Rate (τm): The rate at which water molecules exchange across the liposomal membrane is a critical determinant of relaxivity.
This protocol outlines the necessary steps from sample preparation to MRI data acquisition and analysis to accurately determine the r1 and r2 relaxivity of novel Gd-liposome formulations.
Experimental Workflow
The overall process for assessing Gd-liposome relaxivity involves liposome synthesis, preparation of a dilution series, MRI phantom imaging to measure T1 and T2 relaxation times, and subsequent data analysis to calculate relaxivity values.
Materials and Methods
Materials and Reagents
This table lists the typical materials required for the synthesis of Gd-liposomes and sample preparation for relaxivity measurements.
| Material/Reagent | Supplier Example | Purpose |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Avanti Polar Lipids | Primary structural lipid for bilayer |
| Cholesterol | Sigma-Aldrich | Modulates membrane fluidity and permeability |
| DSPE-PEG(2000) | Avanti Polar Lipids | Provides a hydrophilic polymer brush ("stealth" property) |
| Gadolinium(III) chelate (e.g., Gd-DTPA, Gd-DOTA) | Macrocyclics | Paramagnetic core to be encapsulated |
| Deionized (DI) Water (18.2 MΩ·cm) | Millipore System | Solvent for buffers and liposome hydration |
| Chloroform (B151607) / Ethanol (B145695) | Fisher Scientific | Organic solvents for lipid dissolution |
| Nitric Acid (TraceMetal™ Grade) | Fisher Scientific | Digestion of liposomes for ICP-OES/MS analysis |
| Polycarbonate Membranes (e.g., 50, 100, 200 nm) | Whatman | Used for liposome extrusion to control size |
| Dialysis Tubing (e.g., 10-14 kDa MWCO) | Spectrum Labs | Removal of unencapsulated Gd-chelate |
| MRI-compatible tubes (e.g., 1.5 mL Eppendorf) | Eppendorf | To hold samples within the MRI phantom |
Equipment
-
Rotary Evaporator
-
Liposome Extruder (e.g., Avanti Mini-Extruder)
-
Dynamic Light Scattering (DLS) Instrument
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Mass Spectrometer (ICP-MS)
-
Magnetic Resonance Imaging (MRI) Scanner (e.g., 1.5T, 3T, 7T)
Experimental Protocols
Protocol 1: Gd-Liposome Synthesis & Purification
-
Lipid Film Hydration: Dissolve lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000 in a 55:40:5 molar ratio) in an organic solvent like chloroform or ethanol in a round-bottom flask.[4][7]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous solution containing a high concentration of the desired Gd-chelate (e.g., 350-500 mM) at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DPPC).[4][7]
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 10-20 passes through 400 nm, then 200 nm, then 100 nm membranes).[4]
-
Purification: Remove unencapsulated Gd-chelate from the liposome suspension via a purification method such as dialysis or size exclusion chromatography.
Protocol 2: Sample Preparation for MRI
-
Characterization: Determine the final size distribution and polydispersity index (PDI) of the purified Gd-liposomes using Dynamic Light Scattering (DLS).
-
Stock Concentration Measurement: Accurately determine the gadolinium concentration of the purified stock solution.
-
Pipette a small, known volume of the liposome solution.
-
Digest the sample in concentrated trace-metal grade nitric acid.
-
Dilute the digested sample with DI water to a suitable concentration for analysis.
-
Measure the Gd concentration using ICP-OES or ICP-MS.[7]
-
-
Dilution Series: Based on the stock concentration, prepare a series of at least 4-5 dilutions of the Gd-liposome solution using DI water or a suitable buffer. The concentration range should be linear for relaxivity measurements, typically between 0.1 and 1.0 mM Gd.[7] A control sample containing only the diluent (0 mM Gd) must be included.
-
Phantom Preparation: Transfer each dilution and the control sample into separate, clearly labeled MRI-compatible tubes. Arrange the tubes in a phantom holder for simultaneous imaging.
Protocol 3: MRI Data Acquisition
The relaxivity of a contrast agent is dependent on the magnetic field strength and temperature; therefore, these must be recorded and kept constant throughout the experiment.[1]
-
Place the phantom inside the MRI scanner, ensuring it is at the isocenter of the magnet.
-
Allow the samples to reach thermal equilibrium with the scanner bore.
-
T1 Measurement: Acquire data to measure the longitudinal relaxation time (T1). A common method is to use a spin-echo or inversion recovery sequence with multiple, varying Repetition Times (TR) or Inversion Times (TI), respectively.[7][8]
-
T2 Measurement: Acquire data to measure the transverse relaxation time (T2). A multi-spin multi-echo (MSME) or Carr-Purcell-Meiboom-Gill (CPMG) sequence with multiple, varying Echo Times (TE) is typically used.
The following table provides example acquisition parameters. Optimal parameters may vary based on the MRI system and specific liposome characteristics.
| Parameter | T1 Measurement (Spin-Echo) | T2 Measurement (MSME) |
| Repetition Time (TR) | Variable (e.g., 30 - 14000 ms) | Fixed (Long, > 5 x T1) |
| Echo Time (TE) | Fixed (Short, e.g., 8-15 ms) | Variable (e.g., 10-200 ms) |
| Slice Thickness | 4-5 mm | 4-5 mm |
| Image Matrix | 256 x 128 or 256 x 256 | 256 x 128 or 256 x 256 |
| Number of Excitations (NEX) | 1 | 1 |
Data Analysis and Presentation
-
Region of Interest (ROI) Analysis: For each sample tube in the phantom, draw a Region of Interest (ROI) in the acquired images.
-
T1/T2 Calculation: Using the MRI scanner's software or a custom analysis script, fit the signal intensity data from each ROI to the appropriate exponential decay or recovery model to calculate the T1 and T2 relaxation times for each concentration.
-
T1 (Inversion Recovery): SI(TI) = SI₀ |1 - 2e^(-TI/T1)|
-
T1 (Spin Echo): SI(TR) = SI₀ (1 - e^(-TR/T1))[1]
-
T2 (Spin Echo): SI(TE) = SI₀ e^(-TE/T2)
-
-
Calculate Relaxation Rates: Convert the measured relaxation times (T1, T2 in seconds) to relaxation rates (R1, R2 in s⁻¹) for each sample using the formulas: R1 = 1/T1 and R2 = 1/T2.
-
Plot and Fit: Plot R1 and R2 on the y-axis against the corresponding gadolinium concentration ([Gd] in mM) on the x-axis. Perform a linear regression fit to the data points.[1][7]
-
The equation for the line will be in the form: R_obs = r * [Gd] + R_diamagnetic, where R_obs is the observed relaxation rate, r is the relaxivity, and R_diamagnetic is the relaxation rate of the solvent.
-
-
Determine Relaxivity: The slope of the linear fit for the R1 vs. [Gd] plot is the longitudinal relaxivity (r1). The slope of the R2 vs. [Gd] plot is the transverse relaxivity (r2). The units for relaxivity are mM⁻¹s⁻¹.
Data Summary Tables
Quantitative data should be organized clearly for analysis and comparison.
Table 1: Relaxation Data for Gd-Liposome Formulation X
| Sample | [Gd] (mM) (from ICP-OES) | T1 (ms) | T2 (ms) | R1 (s⁻¹) | R2 (s⁻¹) |
|---|---|---|---|---|---|
| 1 | 0.00 | ||||
| 2 | 0.12 | ||||
| 3 | 0.25 | ||||
| 4 | 0.51 |
| 5 | 0.98 | | | | |
Table 2: Calculated Relaxivity Values (at 3T, 37°C)
| Gd-Liposome Formulation | Average Size (nm) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio |
|---|---|---|---|---|
| Formulation X | ||||
| Formulation Y |
| Free Gd-chelate (Ref) | N/A | | | |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ww.mriquestions.com [ww.mriquestions.com]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Liposomal Gd-DTPA: preparation and characterization of relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
Application Note: A Step-by-Step Guide to Preparing Paramagnetic Micelles
Audience: Researchers, scientists, and drug development professionals.
Introduction Paramagnetic micelles are nanoscale, self-assembling colloidal structures with a distinctive core-shell architecture.[1] They are formed from amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments.[2][3] The hydrophobic core can encapsulate poorly water-soluble drugs or imaging agents, while the hydrophilic shell provides stability in aqueous environments and helps evade the reticuloendothelial system, prolonging circulation time.[1][4] The incorporation of paramagnetic materials, such as superparamagnetic iron oxide nanoparticles (SPIONs) or gadolinium (Gd) chelates, endows these micelles with magnetic properties.[4][5][6] This makes them powerful tools for theranostics, combining therapeutic drug delivery with non-invasive magnetic resonance imaging (MRI).[6] This guide provides detailed protocols for the preparation and characterization of two common types of paramagnetic micelles: SPION-loaded micelles and gadolinium-chelated micelles.
I. Preparation of SPION-Loaded Polymeric Micelles via Nanoprecipitation
This protocol describes the encapsulation of hydrophobic superparamagnetic iron oxide nanoparticles (SPIONs) within the core of polymeric micelles. The process relies on the self-assembly of an amphiphilic block copolymer, such as Poly(ethylene glycol)-b-poly(D,L-lactide) (PEG-PLA), induced by solvent displacement.
Experimental Workflow: SPION-Loaded Micelles
References
- 1. rug.nl [rug.nl]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and In Vitro Evaluation of a Gadolinium-Containing Vitamin E TPGS Micelle as a Potential Contrast Agent for MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the Delivery of Drug-loaded, Iron-stabilized Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-Purpose Magnetic Micelles for MRI and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of DMPE-DTPA(Gd) in Vascular MRI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium (Gd)-based contrast agents are pivotal in magnetic resonance imaging (MRI) for enhancing the visualization of tissues and pathologies. Standard Gd chelates, such as Gd-DTPA (Magnevist®), are small molecules that rapidly distribute into the extracellular space and are quickly cleared by the kidneys. For vascular imaging, particularly magnetic resonance angiography (MRA), a prolonged intravascular residence time is desirable to allow for high-resolution imaging of the blood vessels.
This has led to the development of macromolecular and nanoparticle-based Gd contrast agents. By incorporating the Gd-DTPA chelate into a larger structure, such as a liposome (B1194612) or nanoparticle, its pharmacokinetic profile is altered, leading to a longer circulation half-life. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) is a phospholipid commonly used in the formation of these liposomes. When conjugated with DTPA and loaded with Gd, DMPE-DTPA(Gd) can be formulated into lipid nanoparticles or liposomes that act as effective blood pool contrast agents for vascular MRI.[1]
These application notes provide an overview of the synthesis, mechanism of action, and protocols for the application of DMPE-DTPA(Gd)-based contrast agents in preclinical vascular MRI studies.
Mechanism of Action
The contrast-enhancing effect of DMPE-DTPA(Gd) is based on the paramagnetic properties of the gadolinium ion (Gd³⁺). Gd³⁺ has seven unpaired electrons, which creates a large magnetic moment. When placed in a strong magnetic field, as in an MRI scanner, the Gd³⁺ ions interact with the surrounding water protons. This interaction significantly shortens the T1 relaxation time of these water protons.[2]
In T1-weighted MRI sequences, tissues with shorter T1 relaxation times appear brighter. By incorporating Gd-DTPA into a liposomal carrier formulated with DMPE, the agent is confined to the intravascular space for a longer duration. This leads to a sustained shortening of the T1 of blood, resulting in a strong and persistent enhancement of the signal from blood vessels, allowing for detailed and high-resolution imaging of the vasculature.[3]
Data Presentation
Table 1: Relaxivity of Gd-DTPA and Liposomal Formulations
| Contrast Agent Formulation | Magnetic Field Strength (T) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | Notes |
| Gd-DTPA in water | 1.5 | 4.79 | 5.14 | Relaxivity is dependent on the solvent and temperature. |
| Gd-DTPA in water | 3.0 | 4.50 | 5.09 | A slight decrease in relaxivity is observed at higher field strengths. |
| Gd-lipid nanoparticles (Gd-LNP) | Not specified | >33-fold higher than FDA approved agents | Not specified | The high relaxivity allows for significantly lower doses.[1] |
Table 2: Pharmacokinetic Parameters
| Contrast Agent | Animal Model | Blood Half-life | Primary Clearance Route | Reference |
| Gd-DTPA | Rat | ~15 minutes | Renal | [4] |
| Liposomal Gd-DTPA (100 nm) | Rat | ~4 hours | Hepatosplenic | [4] |
| Gd-lipid nanoparticles (Gd-LNP) | Rat | Not specified | Biliary | [1] |
Table 3: In Vivo Vascular Signal Enhancement
| Contrast Agent | Dose (mmol/kg) | Animal Model | Vascular Signal-to-Noise Ratio (SNR) | Reference |
| Gd-lipid nanoparticles (Gd-LNP) | 0.01 | Rat | > 300 | [1] |
Experimental Protocols
Protocol 1: Preparation of DMPE-DTPA(Gd)-based Liposomes
This protocol is adapted from a method for preparing liposomal Gd contrast agents for vascular imaging.[5]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(poly(ethylene glycol))-2000] (DSPE-PEG2000)
-
Gadopentetate dimeglumine (Gd-DTPA) solution (0.5 mol/L) or a custom-prepared sterile solution of Gd-DTPA.
-
Phosphate-buffered saline (PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Prepare a lipid mixture of DPPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5.
-
Dissolve the lipid mixture in ethanol at 60°C.
-
Hydrate the lipid-ethanol solution with the 0.5 mol/L Gd-DTPA solution.
-
Stir the mixture for 1 hour at 60°C to allow for the formation of multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated Gd-DTPA by dialysis against PBS.
-
The final concentration of Gd in the liposomal formulation should be determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
Protocol 2: In Vivo Vascular MRI in a Rat Model
This protocol provides a methodology for high-resolution vascular imaging in rats using a liposomal Gd contrast agent.[5]
Animal Model:
-
Adult male Sprague-Dawley rats (250-350 g).
-
Anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen).
-
Place a catheter in the jugular vein for intravenous administration of the contrast agent.
MRI System and Parameters:
-
MRI Scanner: 7T small-animal MRI scanner.
-
Pulse Sequence: Flow-compensated fast 3D gradient-echo (GE).
-
Repetition Time (TR): 18.3 ms.
-
Echo Time (TE): 2.8 ms.
-
Flip Angle: 30°.
-
Image Matrix: 256 x 256 x 256.
-
Field of View (FOV): 41 x 28 x 25 mm.
-
Voxel Size: Approximately 160 x 109 x 98 µm.
-
Number of Averages (NEX): 3.
-
Bandwidth: 200 kHz.
Imaging Procedure:
-
Acquire pre-contrast T1-weighted images using the specified parameters.
-
Administer the liposomal DMPE-DTPA(Gd) contrast agent intravenously via the jugular vein catheter at a dose of 0.1 mmol/kg of Gd.
-
Wait for a distribution phase (e.g., 30 minutes) to allow the liposomes to evenly distribute within the vasculature.
-
Acquire post-contrast T1-weighted images using the same parameters as the pre-contrast scan.
-
Generate maximum intensity projections (MIPs) from the 3D data to visualize the vasculature.
Image Analysis:
-
Draw regions of interest (ROIs) in major blood vessels (e.g., aorta, carotid arteries) and surrounding muscle tissue on both pre- and post-contrast images.
-
Calculate the signal-to-noise ratio (SNR) for each ROI.
-
The contrast-to-noise ratio (CNR) can be calculated as: CNR = (SNR_vessel_post - SNR_muscle_post).
Visualizations
Caption: Synthesis workflow for DMPE-DTPA(Gd) liposomes.
Caption: Experimental workflow for in vivo vascular MRI.
Conclusion
DMPE-DTPA(Gd) formulated as a liposomal or nanoparticle-based contrast agent offers significant advantages for preclinical vascular MRI. Its prolonged intravascular residence time allows for high-resolution, steady-state imaging of the vasculature, which is challenging to achieve with conventional small-molecule Gd chelates. The provided protocols offer a starting point for researchers to implement this technology in their own studies. Further optimization of the liposomal formulation and imaging parameters may be necessary depending on the specific application and imaging hardware.
References
- 1. Novel Gd Nanoparticles Enhance Vascular Contrast for High-Resolution Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrimaster.com [mrimaster.com]
- 3. Gadolinium-DTPA liposomes as a potential MRI contrast agent. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Vascular Imaging of the Rat Spine Using Liposomal Blood Pool MR Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Surface Functionalization of Gadolinium-Containing Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the surface functionalization of gadolinium (Gd)-containing nanoparticles, which are of significant interest as contrast agents in magnetic resonance imaging (MRI) and as platforms for targeted drug delivery. The following sections detail common surface modification strategies, including PEGylation, silanization, and ligand exchange, complete with experimental protocols, characterization methods, and quantitative data to guide researchers in this field.
Introduction to Surface Functionalization
The surface chemistry of Gd-containing nanoparticles plays a pivotal role in their in vivo behavior, including their stability, biocompatibility, circulation time, and targeting capabilities.[1][2][3] Bare nanoparticles are often prone to aggregation in physiological media and can be rapidly cleared by the reticuloendothelial system (RES).[4] Surface functionalization addresses these limitations by introducing biocompatible polymers, functional groups for bioconjugation, or targeting ligands.[2][3][5] Common strategies aim to:
-
Enhance Stability: Prevent aggregation and precipitation in biological fluids.[4][6]
-
Improve Biocompatibility: Reduce toxicity and immunogenicity.[5]
-
Prolong Circulation: Evade the RES, leading to longer blood circulation times.[4]
-
Enable Targeting: Attach specific molecules (e.g., antibodies, peptides) to direct the nanoparticles to desired tissues or cells.[3][5]
This note will focus on three prevalent surface modification techniques: PEGylation, silanization, and ligand exchange.
PEGylation of Gd-Containing Nanoparticles
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used to modify nanoparticle surfaces.[4][6] PEGylation creates a "stealth" layer that reduces protein adsorption and minimizes uptake by the RES, thereby extending circulation time.[4]
Experimental Protocol: One-Pot Synthesis of PEGylated Gd₂O₃ Nanoparticles
This protocol describes a rapid, one-pot synthesis method for generating PEGylated ultrasmall gadolinium oxide (Gd₂O₃) nanoparticles.[7][8]
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Poly(ethylene glycol) (PEG), MW 2000
-
Sodium hydroxide (B78521) (NaOH)
-
Diethylene glycol (DEG)
-
Deionized water
Procedure:
-
In a three-neck flask, dissolve GdCl₃·6H₂O (1 mmol) and PEG (1 mmol) in 20 mL of DEG.
-
Heat the mixture to 120°C under vigorous stirring in an oil bath.
-
Rapidly inject a 5 M NaOH solution (1 mL) into the flask.
-
Raise the temperature to 180°C and maintain for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Precipitate the PEG-Gd₂O₃ nanoparticles by adding 100 mL of ethanol.
-
Collect the nanoparticles by centrifugation at 8000 rpm for 10 minutes.
-
Wash the nanoparticles three times with a 1:1 (v/v) mixture of ethanol and deionized water.
-
Redisperse the final product in deionized water for storage and characterization.
Characterization and Expected Results
Successful PEGylation can be confirmed through various analytical techniques. The following table summarizes typical quantitative data before and after PEGylation.
| Parameter | Before PEGylation (Bare Gd₂O₃) | After PEGylation (PEG-Gd₂O₃) | Reference |
| Mean Diameter (TEM) | < 5 nm | ~1.3 nm (core), hydrodynamic diameter may be larger | [7][8] |
| Longitudinal Relaxivity (r₁) | Lower | 14.2 mM⁻¹s⁻¹ (at 60 MHz) | [7][8] |
| r₂/r₁ Ratio | Higher | 1.20 | [7][8] |
| Zeta Potential | Varies (often positive) | Near neutral | [9] |
| Colloidal Stability | Prone to aggregation in buffer | Stable in aqueous media | [7] |
Silanization for Surface Amine Functionalization
Silanization is a robust method to introduce functional groups onto the surface of oxide-based nanoparticles.[10] Using aminosilanes like (3-aminopropyl)triethoxysilane (APTES), a layer of silica (B1680970) is introduced with terminal amine (-NH₂) groups.[10][11] These amine groups can then be used for covalent conjugation of other molecules, such as targeting peptides or drugs, through well-established chemistries like EDC-NHS coupling.[10][11]
Experimental Protocol: Amine Functionalization of Gd₂O₃ Nanoparticles with APTES
This protocol details the functionalization of Gd₂O₃ nanoparticles with APTES to introduce surface amine groups.[10]
Materials:
-
Synthesized Gd₂O₃ nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized water
Procedure:
-
Disperse 100 mg of Gd₂O₃ nanoparticles in 150 mL of isopropanol and sonicate for 15 minutes to obtain a well-dispersed suspension.
-
Stir the suspension at 300 rpm and heat to 55°C.
-
Add 1 mL of APTES dropwise to the nanoparticle suspension. The positively charged Gd₂O₃ surface can interact with the oxygen of APTES.[10]
-
Continue stirring the mixture at 55°C for 2 hours.
-
Add 75 mL of deionized water to the solution to promote hydrolysis and condensation of APTES on the nanoparticle surface.
-
Continue the reaction for another 4 hours.
-
Collect the APTES-functionalized nanoparticles (APTES-Gd₂O₃) by centrifugation.
-
Wash the particles thoroughly with isopropanol and then deionized water to remove unreacted APTES.
-
Dry the final product under vacuum.
Characterization and Expected Results
The success of silanization is typically confirmed by spectroscopic and surface charge analysis.
| Parameter | Before Silanization (Bare Gd₂O₃) | After Silanization (APTES-Gd₂O₃) | Reference |
| FTIR Spectroscopy | Characteristic Gd-O vibration (~543 cm⁻¹) | Additional peaks for Si-O (~975-1100 cm⁻¹) and N-H bending (~1490-1580 cm⁻¹) | [10] |
| Zeta Potential | Varies | Positive (e.g., +33 ± 2 mV) | [12] |
| Hydrodynamic Diameter (DLS) | Varies | Increase in hydrodynamic diameter | [5] |
Ligand Exchange for Surface Modification
Many high-quality nanoparticles are synthesized in organic solvents and are capped with hydrophobic ligands (e.g., oleic acid).[9][13] A ligand exchange process is necessary to replace these native ligands with hydrophilic ones to render the nanoparticles water-soluble and suitable for biomedical applications.[9][13][14]
Experimental Protocol: General Ligand Exchange on Gd-Containing Nanoparticles
This protocol provides a general strategy for replacing hydrophobic oleate (B1233923) ligands with hydrophilic molecules.[9][13]
Materials:
-
Oleate-capped Gd-containing nanoparticles in hexane (B92381) (10 mg/mL)
-
Ethanol
-
Hydrochloric acid (HCl), 0.1 M
-
Desired hydrophilic ligand (e.g., a bifunctional PEG with a terminal anchor group)
-
Deionized water
Procedure:
-
Ligand Removal:
-
Precipitate 1 mL of the oleate-capped nanoparticle dispersion by adding ethanol.
-
Centrifuge to collect the nanoparticles and discard the supernatant.
-
Redisperse the nanoparticles in 2 mL of 0.1 M HCl solution.
-
Sonicate the mixture at 40°C for 1 hour to strip the oleate ligands from the surface.[9]
-
Collect the "bare" nanoparticles by centrifugation and wash with deionized water.
-
-
New Ligand Attachment:
-
Redisperse the bare nanoparticles in an aqueous solution containing an excess of the new hydrophilic ligand.
-
Stir the mixture at room temperature for 12-24 hours to allow for the attachment of the new ligand.
-
Purify the functionalized nanoparticles by dialysis or centrifugation to remove excess unbound ligands.
-
Characterization and Expected Results
Confirmation of successful ligand exchange is crucial and can be achieved with the following characterization techniques.
| Parameter | Before Ligand Exchange (Oleate-capped) | After Ligand Exchange (Hydrophilic ligand) | Reference |
| FTIR Spectroscopy | C-H stretching peaks from oleic acid | Disappearance of oleate peaks and appearance of characteristic peaks of the new ligand | [9] |
| Thermogravimetric Analysis (TGA) | Significant weight loss corresponding to oleate | Different weight loss profile corresponding to the new ligand | [9] |
| Zeta Potential | Near neutral or slightly negative in non-polar solvent | Varies depending on the terminal group of the new ligand (e.g., negative for carboxyl, positive for amine) | [9] |
| Dispersibility | Dispersible in non-polar solvents (e.g., hexane) | Dispersible in aqueous solutions | [9] |
Visualizing the Workflows
The following diagrams illustrate the logical flow of the described surface functionalization protocols.
Caption: Workflow for one-pot PEGylation of Gd₂O₃ nanoparticles.
Caption: Workflow for amine functionalization via silanization.
Caption: Workflow for a general ligand exchange process.
References
- 1. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. PEG-modified gadolinium nanoparticles as contrast agents for in vivo micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Surface modification of gadolinium oxide thin films and nanoparticles using poly(ethylene glycol)-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid synthesis of PEGylated ultrasmall gadolinium oxide nanoparticles for cell labeling and tracking with MRI. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Amine Functionalized Gadolinium Oxide Nanoparticles-Based Electrochemical Immunosensor for Cholera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gd-nanoparticles functionalization with specific peptides for ß-amyloid plaques targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 14:0 PE-DTPA (Gd) Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14:0 PE-DTPA (Gd) liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common aggregation issues encountered during the preparation, handling, and storage of 14:0 PE-DTPA (Gd) liposomes.
Q1: My 14:0 PE-DTPA (Gd) liposome (B1194612) suspension appears cloudy or has visible precipitates immediately after preparation. What is the likely cause?
A1: Immediate aggregation of your liposome suspension is often due to sub-optimal formulation or preparation parameters. The primary causes include:
-
Insufficient Electrostatic Repulsion: The 14:0 PE-DTPA (Gd) lipid imparts a negative charge to the liposome surface, which is crucial for electrostatic stabilization. If the molar percentage of this lipid is too low, the repulsive forces between liposomes may be insufficient to prevent aggregation.
-
Incorrect pH of the Hydration Buffer: The surface charge of liposomes is highly dependent on the pH of the surrounding medium. For PE-DTPA (Gd) liposomes, a neutral to slightly basic pH is generally recommended to ensure the DTPA moiety is deprotonated and contributes a negative charge.
-
High Ionic Strength of the Buffer: High salt concentrations can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. This is known as the charge screening effect.
-
Suboptimal Lipid Film Hydration: Incomplete or uneven hydration of the lipid film can result in the formation of large, multilamellar vesicles (MLVs) that are prone to aggregation.
Q2: How can I improve the stability of my 14:0 PE-DTPA (Gd) liposome formulation?
A2: To enhance the stability and prevent aggregation, consider the following strategies:
-
Optimize the Molar Ratio of 14:0 PE-DTPA (Gd): Increasing the molar percentage of the charged lipid can enhance electrostatic repulsion. It is recommended to empirically determine the optimal concentration for your specific lipid composition.
-
Incorporate a PEGylated Lipid: The inclusion of a lipid conjugated to polyethylene (B3416737) glycol (PEG), such as DSPE-PEG2000, creates a hydrophilic steric barrier on the liposome surface. This "stealth" coating can prevent aggregation by physically hindering the close approach of other liposomes.[1]
-
Adjust the pH and Ionic Strength of the Buffer: Use a buffer with a pH between 6.5 and 7.5 and a low to moderate ionic strength (e.g., 10 mM HEPES, 150 mM NaCl).
-
Ensure Proper Hydration and Extrusion: Hydrate (B1144303) the lipid film above the phase transition temperature (Tm) of all lipid components and use a vigorous agitation method. Subsequent extrusion through polycarbonate membranes of a defined pore size will produce unilamellar vesicles with a more uniform size distribution.
Q3: My liposomes look fine initially but aggregate after a few days of storage. What are the recommended storage conditions?
A3: Long-term stability is crucial for reproducible experiments. Follow these storage guidelines:
-
Storage Temperature: Store liposome suspensions at 4°C. Do not freeze the suspension, as the formation of ice crystals can disrupt the liposome structure and lead to aggregation upon thawing.
-
pH Maintenance: Ensure the storage buffer maintains a stable pH in the optimal range (6.5-7.5).
-
Light and Oxygen Sensitivity: Store liposomes in amber vials, protected from light, to prevent lipid peroxidation, especially if your formulation contains unsaturated lipids. Purging the storage vial with an inert gas like argon or nitrogen can also minimize oxidation.
Q4: What is the expected zeta potential for a stable 14:0 PE-DTPA (Gd) liposome formulation?
A4: A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension due to sufficient electrostatic repulsion. For 14:0 PE-DTPA (Gd) liposomes, a negative zeta potential is expected. The magnitude of the negative charge will depend on the molar percentage of the 14:0 PE-DTPA (Gd) lipid in the formulation.
Quantitative Data Summary
The following tables summarize the expected impact of formulation parameters on the physical characteristics of 14:0 PE-DTPA (Gd) liposomes. These values are illustrative and may vary depending on the specific lipid composition and preparation method.
Table 1: Effect of 14:0 PE-DTPA (Gd) Molar Percentage on Liposome Size and Zeta Potential
| Molar % of 14:0 PE-DTPA (Gd) | Other Lipids (Molar %) | Expected Mean Diameter (nm) | Expected Zeta Potential (mV) | Stability Outlook |
| 1% | DSPC (54%), Cholesterol (45%) | 150 ± 20 | -15 ± 5 | Prone to aggregation |
| 5% | DSPC (50%), Cholesterol (45%) | 120 ± 15 | -35 ± 5 | Good stability |
| 10% | DSPC (45%), Cholesterol (45%) | 110 ± 10 | -50 ± 5 | Excellent stability |
Table 2: Influence of Buffer Conditions on Liposome Stability
| Buffer Condition | pH | Ionic Strength | Expected Observation | Recommendation |
| Suboptimal | 5.0 | High (e.g., >250 mM NaCl) | Increased particle size, visible aggregation | Adjust pH to 6.5-7.5, lower salt concentration |
| Optimal | 7.0 | Moderate (e.g., 150 mM NaCl) | Stable particle size, no visible aggregation | Maintain these conditions for preparation and storage |
| Suboptimal | 8.5 | Low | Potential for lipid hydrolysis over time | Avoid prolonged exposure to high pH |
Experimental Protocols
Protocol 1: Preparation of 14:0 PE-DTPA (Gd) Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd))
-
Chloroform/Methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC, Cholesterol, and 14:0 PE-DTPA (Gd) in the chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., 50:45:5). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of DSPC (~55°C) to form a thin, uniform lipid film on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the lipid transition temperature (~60-65°C). b. Add the warm buffer to the lipid film. c. Agitate the flask by vigorous vortexing or mechanical shaking for 30-60 minutes to hydrate the lipid film and form multilamellar vesicles (MLVs). The suspension will appear milky.
-
Extrusion (Size Reduction): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to a temperature above the lipid transition temperature. c. Transfer the MLV suspension to the extruder. d. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution. The suspension should become translucent.
-
Characterization and Storage: a. Characterize the liposomes for size distribution and zeta potential using Dynamic Light Scattering (DLS). b. Store the final liposome suspension at 4°C.
Protocol 2: Characterization of Liposome Aggregation
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Liposome suspension
Procedure:
-
Initial Characterization: a. Immediately after preparation, dilute a small aliquot of the liposome suspension in the appropriate buffer for DLS analysis. b. Measure the mean particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
Stability Study: a. Store the liposome suspension under the desired conditions (e.g., 4°C, protected from light). b. At regular time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the suspension. c. Repeat the DLS and zeta potential measurements.
-
Data Analysis: a. Plot the mean particle size, PDI, and zeta potential as a function of time. b. A significant increase in particle size and PDI, or a decrease in the absolute value of the zeta potential, indicates aggregation.
Visualizations
Caption: Workflow for the preparation and stability testing of 14:0 PE-DTPA (Gd) liposomes.
Caption: Key factors influencing the stability of 14:0 PE-DTPA (Gd) liposomes.
References
Technical Support Center: Enhancing the Stability of Gadolinium-Based Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of gadolinium-based liposomes.
Frequently Asked Questions (FAQs)
Q1: My gadolinium-based liposomes are aggregating after formulation. What are the potential causes and solutions?
A1: Aggregation of liposomes can be caused by several factors, including suboptimal surface charge, insufficient steric stabilization, or inappropriate storage conditions.
-
Surface Charge: Liposomes with a neutral or low surface charge are prone to aggregation due to van der Waals forces. Introducing charged lipids, such as phosphatidylserine (B164497) (PS) or phosphatidylglycerol (PG), into your formulation can increase electrostatic repulsion between vesicles and improve stability.[1][2]
-
Steric Stabilization: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) in the liposome (B1194612) bilayer creates a hydrophilic layer that sterically hinders inter-vesicle interactions.[3][4][5] This "stealth" coating is highly effective at preventing aggregation, especially in biological media.[5]
-
Storage Conditions: Storing liposomes at inappropriate temperatures or pH can lead to instability. Liposomes should generally be stored at 4°C and at a pH where the lipids and encapsulated materials are stable. Avoid freezing unless you have incorporated cryoprotectants, as the formation of ice crystals can disrupt the vesicle structure.
Q2: I am observing significant leakage of gadolinium from my liposomes over time. How can I improve retention?
A2: Gadolinium leakage is a critical issue that can compromise the efficacy and safety of your contrast agent. Several formulation strategies can enhance gadolinium retention:
-
Lipid Bilayer Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol are crucial for bilayer stability and permeability.
-
Phospholipids: Using lipids with a higher phase transition temperature (Tm), such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), can create a more rigid and less permeable bilayer at physiological temperatures.[6][7] Saturated acyl chains generally lead to more rigid membranes compared to unsaturated ones.[1][2]
-
Cholesterol: Cholesterol is a key component for modulating membrane fluidity and reducing permeability.[7][8][9][10] Incorporating cholesterol at molar ratios of 30-50% can significantly increase vesicle stability and reduce the leakage of encapsulated contents.[7][8][9]
-
-
Cross-linking: Covalently cross-linking the lipid bilayer can provide a significant boost in stability and prevent the desorption of surface-conjugated molecules.[11][12] This can be achieved by using lipids containing polymerizable groups, such as diyne-containing lipids.[11]
-
Chelation Strategy: The stability of the gadolinium chelate itself is important. Macrocyclic chelators like DOTA are generally more stable than linear chelators like DTPA, reducing the risk of free Gd³⁺ release.[13][14] Covalently linking the chelator to a lipid anchor integrates it securely into the bilayer.[13][15]
Q3: My PEGylated gadolinium liposomes are showing reduced stability in serum. What could be the reason?
A3: While PEGylation is a standard method for improving stability, issues can still arise.
-
PEG Density and Length: The effectiveness of the PEG coating depends on the molar percentage of the PEG-lipid included in the formulation and the length of the PEG chain. A sufficient density is required to form a protective brush layer. PEG molecular weights in the range of 1000 to 5000 Da are commonly used for effective steric stabilization.[3]
-
Complement Activation: In some cases, PEGylated liposomes can still activate the complement system, leading to their clearance. The specific lipid composition alongside the PEG-lipid can influence this.
-
pH Sensitivity: If your formulation includes pH-sensitive components, changes in the local microenvironment could lead to the shedding of the PEG layer and subsequent destabilization.[16][17]
Q4: How can I improve the long-term storage stability of my gadolinium liposome formulation?
A4: For long-term storage, aqueous suspensions of liposomes are often unstable. Lyophilization (freeze-drying) is a widely used technique to improve shelf-life.[18][19][20][21]
-
Lyophilization with Cryoprotectants: This process involves freezing the liposome formulation and then removing the water by sublimation under vacuum.[18] It is essential to include cryoprotectants, such as sugars (e.g., sucrose, trehalose), in the formulation before freezing.[18][22][23] These sugars form a glassy matrix that protects the liposomes from mechanical stress during freezing and prevents their fusion upon rehydration.[24]
-
Storage of Lyophilized Product: The lyophilized powder should be stored at a low temperature and protected from moisture to ensure long-term stability.[19][22][23]
Troubleshooting Guides
Problem 1: Inconsistent Batch-to-Batch Liposome Size and Polydispersity
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Film Hydration | Ensure the lipid film is thin and evenly distributed. | Rotate the flask during solvent evaporation to create a uniform film. Ensure the film is completely dry before adding the hydration buffer. |
| Variable Extrusion Parameters | Standardize the extrusion temperature and pressure. | Use a temperature-controlled extruder set above the Tm of the lipids. Apply consistent pressure and pass the liposome suspension through the membranes a defined number of times (e.g., 10-15 passes). |
| Lipid Quality | Degradation of lipids, particularly unsaturated ones. | Store lipids under inert gas (argon or nitrogen) at -20°C. Use fresh, high-quality lipids for each formulation. |
| Sonication Inconsistency | Variable sonication time, power, or temperature. | Use a probe sonicator with a defined power setting and cycle. Keep the sample on ice to prevent overheating, which can degrade lipids. |
Problem 2: Low Gadolinium Encapsulation/Loading Efficiency
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Hydration Conditions | The state of the lipid film and hydration buffer affects encapsulation. | Hydrate the lipid film with the gadolinium-chelate solution at a temperature above the lipid Tm to ensure proper vesicle formation. |
| Inefficient Surface Conjugation | Incomplete reaction for surface-loaded gadolinium. | Optimize the conjugation chemistry (e.g., EDC/NHS coupling).[25] Ensure appropriate pH and reaction times. Purify the liposomes post-reaction to remove unreacted reagents. |
| Premature Leakage | Liposomes are unstable during the formulation process. | Include cholesterol in the formulation to stabilize the bilayer.[9] Use lipids with higher Tm. |
| Incorrect Gd-to-Lipid Ratio | The amount of gadolinium exceeds the loading capacity. | Titrate the concentration of the gadolinium-lipid or encapsulated gadolinium-chelate to find the optimal ratio that does not compromise liposome stability.[26] |
Data Presentation: Impact of Formulation on Stability
Table 1: Effect of Cholesterol Content on Liposome Stability
| Phospholipid Composition | Cholesterol (mol%) | Mean Diameter (nm) | Polydispersity Index (PDI) | Gadolinium Leakage after 24h in Serum (%) |
| DPPC | 0 | 150 ± 15 | 0.25 | 45 |
| DPPC | 20 | 140 ± 10 | 0.18 | 25 |
| DPPC | 33 | 135 ± 12 | 0.15 | 15 |
| DPPC | 50 | 130 ± 10 | 0.12 | <10 |
Data is illustrative and based on trends reported in the literature.[7][8][9]
Table 2: Influence of PEG-Lipid Content on In Vitro Stability
| Base Lipid Formulation | DSPE-PEG2000 (mol%) | Size Change after 6h in 50% Serum |
| DPPC/Chol (67:33) | 0 | Aggregation |
| DPPC/Chol (62:33) | 5 | < 5% |
| DPPC/Chol (57:33) | 10 | < 2% |
Data is illustrative and based on principles of steric stabilization.[4]
Experimental Protocols
Protocol 1: Preparation of PEGylated Gadolinium-Liposomes by Film Hydration and Extrusion
This protocol describes the preparation of liposomes with encapsulated gadolinium chelate.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Gadolinium-DTPA (Gd-DTPA)
-
Chloroform, Methanol
-
HEPES buffer (20 mM, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: a. Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).[9] b. Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid Tm (e.g., 45-50°C) to form a thin, uniform lipid film. c. Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Prepare a solution of Gd-DTPA in HEPES buffer at the desired concentration. b. Add the Gd-DTPA solution to the lipid film. c. Hydrate the film by rotating the flask at a temperature above the lipid Tm for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Load the MLV suspension into the extruder. d. Pass the suspension through the membrane 11-15 times to form unilamellar vesicles (LUVs) of a defined size.
-
Purification: a. Remove the unencapsulated Gd-DTPA by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against HEPES buffer. b. Collect the liposome-containing fractions.
-
Characterization: a. Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Quantify the gadolinium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). c. Determine the phospholipid concentration using a phosphate (B84403) assay (e.g., Bartlett assay).
Protocol 2: In Vitro Stability Assay - Gadolinium Leakage in Serum
Materials:
-
Gadolinium-liposome suspension
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate Buffered Saline (PBS)
-
Incubator at 37°C
-
Centrifugal filter units or dialysis cassettes
-
ICP-MS for gadolinium quantification
Methodology:
-
Mix the gadolinium-liposome suspension with an equal volume of serum (to achieve a 50% serum concentration).
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Separate the liposomes from the serum proteins and any leaked gadolinium. This can be done by:
-
Dialysis: Place the sample in a dialysis cassette with a high molecular weight cutoff (e.g., 100 kDa) and dialyze against PBS. The leaked (free) gadolinium will diffuse out.
-
Centrifugal Filtration: Use a centrifugal filter unit to separate the liposomes (retained) from the free gadolinium in the filtrate.
-
-
Quantify the amount of gadolinium remaining in the liposome fraction at each time point using ICP-MS.
-
Calculate the percentage of gadolinium leakage at each time point relative to the initial amount at time 0.
-
Leakage (%) = (1 - (Gd_t / Gd_0)) * 100, where Gd_t is the gadolinium concentration in the liposome fraction at time t, and Gd_0 is the concentration at time 0.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Gadolinium Effects on Liposome Fluidity and Size Depend on the Headgroup and Side Chain Structure of Key Mammalian Brain Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterically stabilized liposomes: physical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadolinium Effects on Liposome Fluidity and Size Depend on the Headgroup and Side Chain Structure of Key Mammalian Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of lipid composition on the relaxivity of Gd-DTPA entrapped in lipid vesicles of defined size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Cross-Linkable Liposomes Stabilize a Magnetic Resonance Contrast-Enhancing Polymeric Fastener - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and characterization of gadolinium infused theranostic liposomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Steric stabilization of fusogenic liposomes by a low-pH sensitive PEG--diortho ester--lipid conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lyophilized liposomes: a new method for long-term vesicular storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pure.korea.ac.kr [pure.korea.ac.kr]
- 22. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. In vitro study of novel gadolinium-loaded liposomes guided by GBI-10 aptamer for promising tumor targeting and tumor diagnosis by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cds.ismrm.org [cds.ismrm.org]
troubleshooting low MRI signal with PE-DTPA (Gd) nanoparticles
Welcome to the technical support center for PE-DTPA (Gd) nanoparticles. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to achieving optimal MRI signal enhancement.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a much lower T1 signal enhancement in our MRI experiment than expected. What are the potential causes?
A1: A lower-than-expected T1 signal enhancement from PE-DTPA (Gd) nanoparticles can stem from several factors related to the nanoparticle's physicochemical properties and the experimental conditions. The primary measure of a T1 contrast agent's effectiveness is its longitudinal relaxivity (r1). A low r1 value directly translates to a weaker signal enhancement.
Potential causes for low r1 and poor signal include:
-
Nanoparticle Aggregation: Clumping of nanoparticles can reduce the surface area accessible to water molecules, thereby decreasing relaxivity.[1] Aggregation can also lead to a significant increase in transverse relaxivity (r2), which can counteract the T1 enhancement and lead to signal loss.[1]
-
Suboptimal Gadolinium Concentration: There is an optimal concentration range for Gd(III) per nanoparticle. At very high concentrations, a "quenching" effect can occur, where the relaxivity decreases.[2]
-
Inadequate Surface Coating: The PE-DTPA coating is crucial. A poorly conjugated or insufficient coating can fail to prevent aggregation and may not allow for optimal interaction between the chelated Gd(III) and surrounding water molecules.[3][4] A thick or hydrophobic coating can hinder the approach of water protons, reducing relaxivity.[3]
-
Environmental Factors: The pH and temperature of the nanoparticle's environment can influence its r1 value.[2][5] For instance, relaxivity can increase at physiological temperatures (37°C) compared to room temperature.[2]
-
Magnetic Field Strength: The T1 relaxivity of gadolinium-based contrast agents is dependent on the magnetic field strength of the MRI scanner. Typically, relaxivity is higher at lower field strengths.[2][6]
To troubleshoot, we recommend verifying nanoparticle stability and dispersion in your experimental medium, optimizing the nanoparticle concentration, and ensuring your experimental conditions (pH, temperature) are appropriate.
Q2: How does the size of the PE-DTPA (Gd) nanoparticles affect the MRI signal?
A2: Nanoparticle size is a critical parameter influencing MRI signal enhancement. For T1 contrast agents like PE-DTPA (Gd), a smaller core size generally leads to a higher longitudinal relaxivity (r1).[6][7] This is because smaller nanoparticles have a larger surface-area-to-volume ratio.[3][8] A higher ratio means more Gd(III) ions are on the surface, where they can interact with and relax the surrounding water protons, which is the primary mechanism for T1 contrast enhancement.[4][8]
However, the overall hydrodynamic diameter, which includes the PE-DTPA coating, also plays a role in the nanoparticle's rotational correlation time (τR), another key factor in relaxivity.[2][3] Slower tumbling nanoparticles (longer τR) can lead to increased relaxivity.[2] Therefore, there is a complex interplay between the core size and the hydrodynamic size.
| Nanoparticle Property | Effect on T1 Relaxivity (r1) | Rationale |
| Decreased Core Size | Increases | Higher surface-area-to-volume ratio, increasing the number of surface Gd(III) ions accessible to water.[3][7][8] |
| Increased Hydrodynamic Size (due to coating) | Can Increase | Slows the molecular tumbling rate (τR), which can enhance relaxivity.[2][3] |
| Aggregation (large clusters) | Decreases | Reduces the accessible surface area for water interaction and can cause T2 effects to dominate.[1] |
Q3: Can the agglomeration of my nanoparticles in vivo or in cell culture lead to a reduced MRI signal?
A3: Yes, absolutely. Nanoparticle agglomeration, both in vitro and in vivo, is a significant cause of reduced T1 signal enhancement.[1] When nanoparticles clump together, the effective surface area where the gadolinium can interact with water is drastically reduced. This leads to a lower longitudinal relaxivity (r1).
Furthermore, as paramagnetic nanoparticles aggregate into larger clusters, they can develop a large total magnetic moment. This enhances their effect on the transverse relaxation time (T2), causing it to shorten significantly. In T1-weighted imaging, a very short T2 can counteract the brightening effect of T1 shortening, leading to signal loss (darkening).[1] This is especially prominent at higher magnetic field strengths.[1]
The PE-DTPA coating is designed to provide colloidal stability and prevent this from happening. If you suspect agglomeration, consider re-evaluating your nanoparticle formulation and dispersion protocol.
Troubleshooting Workflow
If you are experiencing a low MRI signal, follow this logical troubleshooting workflow to identify the potential cause.
Caption: A flowchart for systematically troubleshooting low MRI signal issues.
Key Experimental Protocols
Protocol 1: In Vitro Relaxivity (r1) Measurement
This protocol outlines the steps to determine the longitudinal relaxivity (r1) of your PE-DTPA (Gd) nanoparticles, a crucial measure of their efficacy as a T1 contrast agent.
-
Preparation of Nanoparticle Dilutions:
-
Prepare a stock solution of your PE-DTPA (Gd) nanoparticles in deionized water or PBS.
-
Accurately determine the gadolinium concentration of the stock solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Create a series of dilutions from the stock solution with at least 5 different Gd(III) concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0 mM).[8] Also prepare a blank sample (water or PBS only).
-
-
T1 Measurement:
-
Data Analysis:
-
For each sample, calculate the relaxation rate (R1), which is the inverse of the relaxation time (R1 = 1/T1). The unit for R1 is s⁻¹.
-
Plot the relaxation rate (R1) on the y-axis against the Gd(III) concentration (in mM) on the x-axis.
-
Perform a linear regression on the data points. The slope of this line represents the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.[5][8]
-
| Parameter | Symbol | Definition | How to Obtain |
| Longitudinal Relaxation Time | T1 | The time constant for the recovery of the longitudinal component of the net magnetization. | Direct measurement from MRI scanner using an inversion recovery or similar sequence. |
| Longitudinal Relaxation Rate | R1 | The inverse of the T1 relaxation time (1/T1). | Calculated from the measured T1 value. |
| Longitudinal Relaxivity | r1 | The efficiency of a contrast agent in increasing the R1 of water protons. | The slope of the plot of R1 versus Gd(III) concentration.[5][8] |
Protocol 2: In Vitro Cell Viability (MTT Assay)
Assessing the cytotoxicity of your nanoparticles is crucial. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Plate cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[11]
-
Incubate for 24 hours to allow cells to attach.
-
-
Nanoparticle Treatment:
-
Prepare a series of dilutions of your PE-DTPA (Gd) nanoparticles in fresh cell culture medium at various concentrations.
-
Remove the old medium from the wells and replace it with the medium containing the nanoparticles. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for approximately 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the relative cell viability as a percentage of the absorbance of the treated cells compared to the untreated control cells.
-
Factors Influencing MRI Signal Pathway
The final MRI signal is a result of multiple interconnected factors. This diagram illustrates the key relationships.
Caption: Relationship between nanoparticle properties and the final MRI signal.
References
- 1. auntminnie.com [auntminnie.com]
- 2. pnas.org [pnas.org]
- 3. Revisiting the factors influencing the magnetic resonance contrast of Gd2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Magnetic Resonance Imaging Contrast and Detection Methods with Engineered Magnetic Nanoparticles [thno.org]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting the factors influencing the magnetic resonance contrast of Gd 2 O 3 nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00612F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. H-ferritin-nanocaged gadolinium nanoparticles for ultra-sensitive MR molecular imaging [thno.org]
- 10. High relaxivity Gd3+-based organic nanoparticles for efficient magnetic resonance angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gadolinium Loading in Lipid Bilayers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of gadolinium loading in lipid bilayers for applications such as MRI contrast agents.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for loading gadolinium into lipid bilayers?
There are two primary strategies for incorporating gadolinium into liposomes:
-
Core Encapsulation: Gadolinium chelates are encapsulated within the aqueous core of the liposome (B1194612). This is often achieved during the liposome formation process, for instance, by hydrating a lipid film with a solution containing the gadolinium chelate.
-
Surface Loading: Gadolinium chelates are attached to the surface of the liposome. This typically involves conjugating the chelator to a lipid anchor which is then incorporated into the lipid bilayer, or by attaching a polychelating polymer to the liposome surface.[1][2][3]
Q2: Which gadolinium chelators are most commonly used and why?
Commonly used chelators for gadolinium include DTPA (diethylenetriaminepentaacetic acid) and DOTA (tetraazacyclododecanetetraacetic acid) and their derivatives.[4][5] The choice of chelator is critical for ensuring the stability of the gadolinium complex and minimizing the risk of toxic free Gd³⁺ release.[4][5] DOTA is generally considered to form more stable complexes with gadolinium than linear chelators like DTPA.[6]
Q3: How does liposome size affect the T1 relaxivity of gadolinium-loaded liposomes?
Liposome size has a significant impact on T1 relaxivity. Studies have shown an inverse relationship between liposome size and T1 relaxivity, with smaller liposomes exhibiting higher relaxivity.[7][8][9] This is attributed to the increased surface area-to-volume ratio in smaller liposomes, which enhances the interaction of water protons with the encapsulated gadolinium.[9] The most substantial changes in relaxivity are often observed between liposomes extruded through 50 nm and 100 nm filters.[7][8][9]
Q4: Does the concentration of gadolinium within the liposome core affect T1 relaxivity?
For core-encapsulated gadolinium liposomes, studies have indicated that the internal gadolinium concentration does not show a significant correlation with T1 relaxivity over a range of measured concentrations (e.g., 200, 350, and 500 mM).[7][8]
Q5: What is the effect of lipid composition on the relaxivity and stability of gadolinium liposomes?
The choice of lipids is crucial for both relaxivity and stability:
-
Relaxivity: Liposomes made with unsaturated phospholipids (B1166683) (like DOPC) tend to have higher proton relaxivity compared to those with saturated lipids (like DSPC).[10]
-
Stability: The addition of cholesterol is often essential for creating monodisperse liposomes and can also contribute to a modest increase in relaxivity.[10] The interaction of gadolinium with the lipid headgroups can also affect membrane rigidity and liposome size.[11][12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Gadolinium Loading Efficiency | - Inefficient encapsulation during hydration.- Poor conjugation of chelator to lipid.- Suboptimal chelator-to-lipid ratio. | - Optimize the hydration step by ensuring the lipid film is thin and evenly distributed.- Verify the success of the conjugation reaction using appropriate analytical techniques (e.g., NMR, mass spectrometry).- Experiment with different molar ratios of the gadolinium-chelating lipid in the formulation.[6] |
| Poor Stability / Gadolinium Leakage | - Use of a chelator with insufficient stability (e.g., linear vs. macrocyclic).- In vivo decomplexation.- Instability of the liposome structure in biological media. | - Consider using a more stable macrocyclic chelator like DOTA instead of DTPA.[5][6]- Evaluate the stability of the gadolinium-loaded liposomes in serum-supplemented media.[2]- Incorporate PEGylated lipids to increase circulation time and stability.[7][8] |
| Low T1 Relaxivity | - Liposomes are too large.- Gadolinium is primarily encapsulated in the core, limiting water exchange.- Inappropriate lipid composition. | - Reduce liposome size through extrusion using smaller pore size membranes (e.g., 50 nm).[7][8][9]- Consider surface-loading strategies to enhance contact with surrounding water.- Use unsaturated phospholipids and incorporate cholesterol to optimize membrane properties. |
| Aggregation of Liposomes | - Changes in surface charge upon gadolinium binding.- Insufficient surface shielding. | - Measure the zeta potential of the liposomes before and after gadolinium loading to assess changes in surface charge.- Increase the molar percentage of PEGylated lipids in the formulation to provide better steric stabilization. |
| Inconsistent Batch-to-Batch Results | - Variability in lipid film formation.- Inconsistent extrusion process.- Inaccurate quantification of gadolinium. | - Standardize the protocol for lipid film hydration, including solvent evaporation conditions.- Ensure a consistent number of passes and pressure during the extrusion process.- Use a reliable method for gadolinium quantification, such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic emission spectroscopy (ICP-AES).[1][9] |
Quantitative Data Summary
Table 1: Effect of Liposome Size and Internal Gd Concentration on T1 Relaxivity
| Liposome Size (Extrusion Filter) | Internal Gd Concentration | T1 Relaxivity (r1) at 2T | T1 Relaxivity (r1) at 7T |
| 50 nm | 200, 350, 500 mM | Highest | Highest |
| 100 nm | 200, 350, 500 mM | Lower than 50 nm | Lower than 50 nm |
| 200 nm | 200, 350, 500 mM | Lower than 100 nm | Lower than 100 nm |
| 400 nm | 200, 350, 500 mM | Lowest | Lowest |
| Data synthesized from studies showing an inverse relationship between size and relaxivity, and no significant effect of internal Gd concentration.[7][8][9] |
Table 2: Comparison of Relaxivity for Different Gadolinium-Loaded Liposome Formulations
| Liposome Formulation | T1 Relaxivity (r1) (mM⁻¹s⁻¹) |
| Nontargeted gadolinium-loaded liposomes (NTLs) | 4.7 ± 0.3 |
| GBI-10-targeted gadolinium-loaded liposomes (GTLs) | 4.5 ± 0.2 |
| Gd·DTPA solution (commercial agent) | Significantly lower than NTLs and GTLs |
| Data from a study comparing targeted and non-targeted liposomes to a commercial contrast agent.[1] |
Experimental Protocols
Protocol 1: Preparation of Core-Encapsulated Gadolinium Liposomes by Lipid Film Hydration and Extrusion
-
Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-mPEG2000 at a specified molar ratio) in a suitable organic solvent mixture (e.g., chloroform/methanol).[1]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of a round-bottom flask.
-
Hydration: Hydrate the lipid film with a solution containing the gadolinium chelate (e.g., Gd-DTPA) at the desired concentration. The hydration should be performed above the phase transition temperature of the lipids.
-
Extrusion: Subject the resulting liposome suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm, 50 nm) to achieve a uniform size distribution.[9]
-
Purification: Remove unencapsulated gadolinium chelate by dialysis or size exclusion chromatography.
-
Characterization:
-
Determine the liposome size and polydispersity index using Dynamic Light Scattering (DLS).[11]
-
Quantify the encapsulated gadolinium concentration using Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS).[9]
-
Measure the T1 relaxivity using a clinical or preclinical MRI scanner.
-
Protocol 2: Quantification of Gadolinium Content using ICP-MS
-
Sample Preparation: Accurately pipette a known volume of the gadolinium-loaded liposome suspension.
-
Digestion: Digest the liposome sample using a strong acid (e.g., nitric acid) to break down the lipid structure and release the gadolinium. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Dilution: Dilute the digested sample to a known volume with deionized water to bring the gadolinium concentration within the linear range of the ICP-MS instrument.
-
Standard Preparation: Prepare a series of gadolinium standards of known concentrations.
-
ICP-MS Analysis: Analyze the prepared samples and standards on the ICP-MS instrument to determine the gadolinium concentration in the original liposome suspension.
Visualizations
Caption: Workflow for preparing and characterizing gadolinium-loaded liposomes.
References
- 1. In vitro study of novel gadolinium-loaded liposomes guided by GBI-10 aptamer for promising tumor targeting and tumor diagnosis by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Polymeric Fastener can Easily Functionalize Liposome Surfaces with Gadolinium for Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-circulating gadolinium-loaded liposomes: potential use for magnetic resonance imaging of the blood pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clearance of liposomal gadolinium: in vivo decomplexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T1 relaxivity of core-encapsulated gadolinium liposomal contrast agents--effect of liposome size and internal gadolinium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Relaxivity of liposomal paramagnetic MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gadolinium Effects on Liposome Fluidity and Size Depend on the Headgroup and Side Chain Structure of Key Mammalian Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gadolinium Effects on Liposome Fluidity and Size Depend on the Headgroup and Side Chain Structure of Key Mammalian Brain Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesizing Stable Paramagnetic Lipid Nanoparticles
Welcome to the technical support center for the synthesis of stable paramagnetic lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of paramagnetic lipid nanoparticles.
Question: My paramagnetic lipid nanoparticles are aggregating immediately after synthesis or during storage. What are the likely causes and how can I fix this?
Answer:
Aggregation is a common issue stemming from suboptimal formulation or process parameters. Key factors to investigate include:
-
pH of the Aqueous Phase: For cationic lipids, the pH is critical. At a pH below the pKa of the lipid, the amine groups become protonated, leading to a positive surface charge necessary for encapsulating negatively charged cargo. However, an excessively low pH can cause instability and aggregation.
-
Ionic Strength of the Buffer: High salt concentrations can compress the electrical double layer around the nanoparticles, which reduces electrostatic repulsion and leads to aggregation.
-
Lipid Concentration: High lipid concentrations can increase the frequency of particle collisions, promoting aggregation.
-
Solvent Mixing Rate: In methods like ethanol (B145695) injection, a slow introduction of the organic phase can lead to the formation of larger, less stable particles prone to aggregation.
-
Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing, which can induce phase separation and aggregation upon thawing. If freezing is necessary, the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is recommended.
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your aqueous phase is appropriate for the charge of your lipids. For cationic lipids, a pH slightly below the pKa is often optimal for initial formulation.
-
Adjust Ionic Strength: If using a high salt buffer, consider reducing the salt concentration.
-
Optimize Lipid Concentration: Experiment with a lower initial lipid concentration.
-
Control Mixing: If using a solvent displacement method, ensure rapid and efficient mixing of the organic and aqueous phases.
-
Storage Conditions: Store nanoparticles at 4°C. If freezing is required, add a cryoprotectant such as sucrose or trehalose to the formulation before freezing.
Question: I'm observing a low encapsulation efficiency of my paramagnetic agent. What factors could be contributing to this, and how can I improve it?
Answer:
Low encapsulation efficiency (EE) can be attributed to several factors related to the formulation and the chosen encapsulation method.
-
Hydration Conditions: For passive loading of hydrophilic agents, the agent must be present in the hydration buffer. The concentration in the buffer will directly influence the amount available for encapsulation.
-
Sizing Method: Aggressive sizing methods like probe sonication can disrupt vesicles, causing leakage of the encapsulated material. Extrusion is generally a gentler alternative.
-
Drug-Lipid Interactions: The physicochemical properties of the paramagnetic agent (e.g., charge, hydrophilicity) will influence its interaction with the lipid bilayer, affecting encapsulation.
-
Lipid Composition: The choice of lipids and their ratios can impact the available internal volume and the permeability of the bilayer.
Troubleshooting Steps:
-
Increase Agent Concentration in Hydration Buffer: For passive encapsulation, increase the concentration of the paramagnetic agent in the aqueous solution used for lipid film hydration.
-
Optimize Sizing Method: If using sonication, try reducing the power or duration. Consider switching to extrusion for a gentler process.
-
Modify Lipid Composition: Experiment with different lipid compositions to find one that better accommodates your paramagnetic agent. For instance, the inclusion of charged lipids can influence the encapsulation of charged agents.
-
Consider Active Loading: If passive loading remains inefficient, explore active loading strategies that use transmembrane pH or ion gradients to drive the agent into the liposomes.
Question: The size of my paramagnetic lipid nanoparticles is inconsistent between batches. How can I improve reproducibility?
Answer:
Inconsistent particle size is often due to a lack of precise control over the synthesis process.
-
Hydration Temperature: The hydration of the lipid film should be performed at a temperature above the gel-liquid crystal transition temperature (Tc) of all lipids in the formulation. Hydrating below this temperature leads to incomplete lipid sheet formation and larger, more heterogeneous vesicles.
-
Inadequate Energy Input During Sizing: The energy applied during sizing steps like extrusion or sonication may be insufficient or inconsistent.
-
Manual Mixing Variations: Manual methods of mixing can introduce significant variability.
Troubleshooting Steps:
-
Control Hydration Temperature: Ensure the hydration step is consistently performed above the Tc of your lipid mixture.
-
Standardize Sizing Process:
-
Extrusion: Increase the number of passes through the extruder membrane (e.g., >15 passes) to narrow the size distribution. Ensure the extruder is assembled correctly and the membrane is not torn.
-
Sonication: Optimize and consistently apply the same sonication time and power.
-
-
Automate Mixing: For improved reproducibility, consider using a microfluidics-based synthesis approach which allows for precise control over mixing parameters.[1][2]
Question: My paramagnetic liposomes are showing low T1 relaxivity. What could be the cause and how can I enhance it?
Answer:
Low T1 relaxivity indicates that the paramagnetic centers are not efficiently interacting with water protons.
-
Water Permeability of the Bilayer: The rate at which water molecules exchange across the lipid bilayer is a limiting factor for the relaxivity of encapsulated paramagnetic agents. Rigid bilayers can limit this exchange.
-
Lipid Composition: The composition of the lipid bilayer significantly affects its fluidity and permeability to water.
-
Size of the Liposomes: The surface area to volume ratio, which is dependent on size, can influence the interaction of encapsulated agents with the external water protons.
Troubleshooting Steps:
-
Adjust Lipid Composition:
-
Unsaturated vs. Saturated Lipids: Liposomes made with unsaturated phospholipids (B1166683) (e.g., DOPC) tend to have higher relaxivity than those with saturated lipids (e.g., DSPC) due to a more permeable bilayer.[3][4]
-
Cholesterol Content: The inclusion of cholesterol can decrease relaxivity by increasing the rigidity of the bilayer and reducing water permeability.[5] Consider reducing the cholesterol content if relaxivity is low.
-
-
Optimize Liposome (B1194612) Size: There is an inverse relationship between liposome size and T1 relaxivity; smaller liposomes tend to have higher relaxivity.[6][7] This is attributed to the increased surface area to volume ratio, which facilitates interaction between the encapsulated gadolinium and bulk water protons.[7]
-
Increase Paramagnetic Agent Concentration: While some studies show that internal gadolinium concentration doesn't significantly affect T1 relaxivity over a certain range, ensuring an adequate concentration is still important.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the key quality attributes I should be measuring for my paramagnetic lipid nanoparticles?
A1: The critical quality attributes (CQAs) for paramagnetic lipid nanoparticles include:
-
Size (Z-average) and Polydispersity Index (PDI): These affect the circulation time, biodistribution, and cellular uptake. A PDI below 0.2 is generally considered acceptable.
-
Zeta Potential: This indicates the colloidal stability of the nanoparticles due to electrostatic repulsion. A zeta potential greater than |+/-20 mV| is desirable.
-
Encapsulation Efficiency (%EE): This measures the percentage of the initial paramagnetic agent that is successfully entrapped within the nanoparticles.
-
Relaxivity (r1 and r2): This is a measure of the efficiency of the paramagnetic agent in enhancing the relaxation rates of water protons, which is crucial for MRI contrast.
-
Stability: The ability of the nanoparticles to maintain their physicochemical properties over time under specific storage conditions.
Q2: What is a typical lipid molar ratio for formulating lipid nanoparticles?
A2: The lipid molar ratio is a critical parameter that influences the nanoparticle's structure, stability, and efficacy. A common starting point for LNP formulations includes an ionizable cationic lipid, a helper lipid (like DSPC), cholesterol, and a PEGylated lipid. The specific ratios can be optimized for the application, but a literature review for similar applications is recommended to find a suitable starting point.[8]
Q3: How can I determine the concentration of encapsulated gadolinium in my liposomes?
A3: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate method for quantifying the amount of gadolinium in your liposome samples.[9][10] The samples are typically digested with acid to release the gadolinium before analysis.[9]
Q4: What are the advantages of using microfluidics for synthesizing paramagnetic lipid nanoparticles?
A4: Microfluidic synthesis offers several advantages over traditional bulk methods, including:
-
Precise Control: It allows for fine-tuning of critical properties like particle size and encapsulation efficiency by controlling mixing parameters.[1]
-
Reproducibility: The automated and controlled nature of microfluidics leads to high batch-to-batch consistency.[11]
-
Scalability: The process can be scaled up for larger production needs.
-
Reduced Reagent Consumption: It is well-suited for working with small volumes of reagents, which is advantageous when working with expensive materials.
Q5: How should I prepare my paramagnetic liposome sample for Electron Paramagnetic Resonance (EPR) spectroscopy?
A5: Proper sample preparation is crucial for obtaining high-quality EPR spectra. Here are some general guidelines:
-
Solvent Selection: For measurements at room temperature, use a low dielectric solvent to avoid spoiling the Q-factor of the resonator.[12] Aqueous samples can be challenging at temperatures above 0°C and may require specialized sample holders like a flat cell.[13]
-
Sample Concentration: A typical concentration for X-band EPR is in the range of 400-2000 µM of spins.[13]
-
Freezing: For low-temperature measurements, samples must be frozen in liquid nitrogen before being inserted into the cryostat.[12] Freeze the sample slowly from the bottom up to prevent the tube from cracking.[14]
-
Degassing: For samples sensitive to oxygen, it is important to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the measurement.
Data Summary Tables
Table 1: Influence of Formulation Parameters on Paramagnetic LNP Characteristics
| Parameter | Effect on Stability | Effect on Encapsulation Efficiency | Effect on Relaxivity (r1) |
| pH (Aqueous Phase) | Critical for charged lipids; suboptimal pH can cause aggregation.[15] | Can influence the charge of the agent and its interaction with the bilayer. | Can affect the release of the paramagnetic agent.[16] |
| Ionic Strength | High salt concentrations can decrease stability by reducing electrostatic repulsion. | Can impact the solubility of the agent in the aqueous phase. | Generally has a minor effect on the intrinsic relaxivity of the chelate. |
| Lipid Composition | Choice of lipids (e.g., saturated vs. unsaturated) and inclusion of cholesterol affects membrane rigidity and stability.[5] | Can be optimized to improve loading of specific agents. | Significantly impacts water permeability and thus relaxivity. Unsaturated lipids often lead to higher relaxivity.[3][4] |
| Cholesterol Content | Increases membrane rigidity and stability in serum.[5] | Can reduce the available space for encapsulation. | Tends to decrease relaxivity by reducing water permeability.[5] |
| PEGylated Lipid | Provides steric hindrance to prevent aggregation and increases circulation time. | Can influence particle size and encapsulation. | Can affect water exchange at the surface. |
| Storage Temperature | 4°C is often optimal for aqueous suspensions. Freezing can cause aggregation without cryoprotectants. | Can affect the long-term retention of the encapsulated agent. | Generally stable with temperature, but changes in membrane fluidity can have an effect. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Aggregation | Suboptimal pH, high ionic strength, high lipid concentration. | Optimize pH, reduce salt concentration, lower lipid concentration. |
| Low Encapsulation Efficiency | Insufficient agent concentration, harsh sizing method, poor drug-lipid compatibility. | Increase agent concentration in hydration buffer, use extrusion instead of sonication, modify lipid composition. |
| Inconsistent Particle Size | Inconsistent hydration temperature, variable energy input during sizing. | Ensure hydration is above Tc, standardize extrusion passes or sonication parameters, consider microfluidics. |
| Low T1 Relaxivity | Low water permeability of the bilayer, rigid lipid composition, large particle size. | Use unsaturated phospholipids, reduce cholesterol content, aim for smaller particle sizes. |
Experimental Protocols
Protocol 1: Synthesis of Gadolinium-Loaded Lipid Nanoparticles via Thin-Film Hydration
This protocol describes a general method for preparing paramagnetic liposomes containing a gadolinium chelate.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Gadolinium chelate (e.g., Gadoteridol)
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired lipids in the organic solvent in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the Tc of the lipids to ensure the formation of a thin, uniform lipid film on the inner surface of the flask. c. Dry the film under vacuum for at least one hour to remove any residual solvent.[17]
-
Hydration: a. Prepare the hydration buffer containing the desired concentration of the gadolinium chelate. b. Add the hydration buffer to the flask containing the lipid film. c. Hydrate the film by rotating the flask in the water bath (again, above the Tc of the lipids) for 1-2 hours. This process will cause the lipid film to swell and form multilamellar vesicles (MLVs).[18]
-
Sizing by Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This will reduce the size of the liposomes and create a more uniform population of unilamellar vesicles (LUVs).[18]
-
Purification: a. Remove the unencapsulated gadolinium chelate by dialysis or size exclusion chromatography.
-
Characterization: a. Determine the particle size and PDI using Dynamic Light Scattering (DLS). b. Measure the zeta potential. c. Quantify the gadolinium concentration using ICP-MS to determine the encapsulation efficiency. d. Measure the T1 relaxivity.
Protocol 2: Microfluidic Synthesis of Paramagnetic Iron Oxide-Loaded Lipid Nanoparticles
This protocol provides a general workflow for synthesizing paramagnetic LNPs using a microfluidic device.
Materials:
-
Lipids (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid) dissolved in ethanol.
-
Hydrophobically coated iron oxide nanoparticles dispersed in the lipid-ethanol solution.
-
Aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4).
-
Microfluidic mixing device (e.g., with a staggered herringbone mixer).
-
Syringe pumps.
-
Dialysis system.
Procedure:
-
Prepare Solutions: a. Prepare the lipid phase by dissolving the lipids and dispersing the iron oxide nanoparticles in ethanol. b. Prepare the aqueous phase with the appropriate buffer.
-
Microfluidic Mixing: a. Load the lipid/iron oxide-ethanol solution and the aqueous buffer into separate syringes and place them on the syringe pumps. b. Connect the syringes to the inlets of the microfluidic chip. c. Set the desired flow rates for each phase on the syringe pumps. The total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase are critical parameters that control the nanoparticle size.[19] d. Start the pumps to initiate the mixing process. The rapid mixing of the two phases induces nanoprecipitation and self-assembly of the lipid nanoparticles, encapsulating the iron oxide nanoparticles.[1]
-
Collection and Purification: a. Collect the nanoparticle suspension from the outlet of the microfluidic chip. b. Dialyze the collected suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer.
-
Characterization: a. Characterize the resulting paramagnetic LNPs for size, PDI, zeta potential, iron oxide encapsulation efficiency (e.g., via ICP-MS), and relaxivity.
Visualizations
Caption: Workflow for thin-film hydration synthesis.
References
- 1. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relaxivity of liposomal paramagnetic MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of lipid composition on the relaxivity of Gd-DTPA entrapped in lipid vesicles of defined size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. biomol.com [biomol.com]
- 9. Inductively coupled plasma with mass-spectrometry method development and validation for gadolinium in gadolinium-based contrast agents of pharmaceutical formulations | European Journal of Chemistry [eurjchem.com]
- 10. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. acif.ucr.edu [acif.ucr.edu]
- 13. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 14. cce.caltech.edu [cce.caltech.edu]
- 15. mdpi.com [mdpi.com]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 19. Development of the iLiNP Device: Fine Tuning the Lipid Nanoparticle Size within 10 nm for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gd-DTPA Chelate Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gadolinium-DTPA (Gd-DTPA) chelates. This resource provides essential information to help you prevent, troubleshoot, and understand the leakage of toxic Gd³⁺ ions from your DTPA-based constructs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of gadolinium (Gd³⁺) leakage from DTPA chelates?
A1: Gadolinium leakage from linear, acyclic chelates like DTPA occurs mainly through two mechanisms:
-
Acid-Catalyzed Dissociation: At lower pH values, protons compete with Gd³⁺ for the DTPA ligand, causing the complex to dissociate and release free Gd³⁺. Strong acidic conditions significantly lower the stability of the Gd-DTPA complex.[1]
-
Transmetallation: Endogenous metal ions, such as Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe³⁺), can displace gadolinium from the DTPA chelate.[1][2][3] This process is a significant factor in biological systems where these ions are naturally present.[1][4]
Q2: How does pH impact the stability of my Gd-DTPA complex?
A2: The stability of Gd-DTPA is highly dependent on pH. The conditional stability constant, which reflects stability under specific pH conditions, decreases dramatically as the pH becomes more acidic.[1] For example, the conditional stability constant (log Keff) for Gd-DTPA is approximately 18.4 at physiological pH (7.4), but it drops to 11.2 at pH 4.[1] This makes maintaining a stable, physiological pH crucial during experiments to prevent proton-driven dissociation.
Q3: What is "kinetic inertness" and why is it more important than thermodynamic stability for in vivo applications?
A3: Thermodynamic stability (represented by the stability constant, log K) indicates how stable the complex is at equilibrium. However, it doesn't describe how quickly the complex dissociates. Kinetic inertness refers to the resistance of the complex to dissociation. For in vivo applications, the rate at which Gd³⁺ is released is critically important for preventing toxicity.[1] A complex can be thermodynamically stable but kinetically labile, meaning it can still release Gd³⁺ quickly under biological conditions. Therefore, kinetic inertness is considered a more critical factor for predicting the in vivo stability and safety of a Gd-based agent.[1][5][6]
Q4: I am observing unexpected toxicity in my cell culture experiments. Could this be due to free Gd³⁺?
A4: Yes, unexpected cytotoxicity is a strong indicator of the presence of free Gd³⁺, which is known to be toxic.[7][8] Free Gd³⁺ can interfere with biological processes, such as those involving calcium channels, due to its similarity to Ca²⁺.[8] You should immediately verify the integrity of your Gd-DTPA conjugate and quantify the amount of free gadolinium in your samples.
Q5: How do modifications to the DTPA ligand, for example, when creating a conjugate, affect stability?
A5: Covalently attaching DTPA to macromolecules like proteins or antibodies can significantly alter its coordination chemistry and reduce its affinity for Gd³⁺.[9] If the conjugation method modifies or blocks any of the carboxylic acid groups essential for chelation, the thermodynamic and conditional stability constants of the resulting conjugate can be considerably lower than that of the parent Gd-DTPA complex.[9] It is crucial to use conjugation strategies that preserve the chelating power of the DTPA moiety.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and application of Gd-DTPA chelates.
Issue 1: Low Yield or Incomplete Complexation During Synthesis
| Possible Cause | Recommended Action |
| Incorrect pH | The complexation reaction is pH-dependent. Adjust the reaction pH to the optimal range (typically pH 5.5-7.0) for Gd-DTPA formation. Verify pH throughout the reaction. |
| Sub-optimal Reactant Ratio | Ensure you are using a slight excess of the DTPA ligand relative to the gadolinium salt to drive the reaction to completion and minimize free Gd³⁺. A 0.1% molar excess of the ligand is often used in clinical formulations.[10] |
| Purity of Reagents | Use high-purity DTPA and gadolinium salts. Contaminating metal ions in the reactants can compete with Gd³⁺ for the DTPA ligand. |
Issue 2: Evidence of Gd³⁺ Leakage in Final Product (e.g., failed quality control, experimental toxicity)
| Possible Cause | Recommended Action |
| Transmetallation | Your buffer or medium may contain high concentrations of competing metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).[3] Consider using a metal-free buffer system or adding a small amount of a weaker chelator to sequester competing ions. |
| Low pH Environment | The pH of your formulation or experimental medium is too low, causing acid-catalyzed dissociation.[1] Re-buffer your sample to a stable pH of 7.4 and re-analyze for free Gd³⁺. |
| Photodegradation | Although less common for Gd-DTPA, some chelates can be sensitive to light. Store your complex protected from light. |
| Improper Purification | Residual free Gd³⁺ from the synthesis step was not adequately removed. Re-purify the product using size-exclusion chromatography or dialysis. |
Visualizing Key Processes
// Nodes check_pH [label="1. Verify Sample pH\nIs it < 7.0?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_pH [label="Action: Buffer to pH 7.4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_metals [label="2. Check for Competing Ions\n(e.g., Zn²⁺, Cu²⁺ in media)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_metal_free [label="Action: Use Metal-Free Buffer\nor Purify Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify_gd [label="3. Quantify Free Gd³⁺", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Result: Determine % Free Gd³⁺", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_pH; check_pH -> adjust_pH [label="Yes"]; adjust_pH -> check_metals; check_pH -> check_metals [label="No"]; check_metals -> use_metal_free [label="Yes"]; use_metal_free -> quantify_gd; check_metals -> quantify_gd [label="No"]; quantify_gd -> result; } dot Caption: Troubleshooting workflow for suspected Gd³⁺ leakage.
Data Presentation
Table 1: Stability of Gd³⁺ Complexes with DTPA and Competing Ions
This table compares the thermodynamic stability constants (Log K) for Gd³⁺ with DTPA against those of common endogenous metal ions. A higher Log K value indicates a more stable complex at equilibrium.
| Metal Ion | Ligand | Log K (Stability Constant) | Notes |
| Gd³⁺ | DTPA | ~22.4 | The target complex, highly stable thermodynamically.[4] |
| Fe³⁺ | DTPA | ~27.5 | Fe³⁺ forms a more stable complex than Gd³⁺, posing a high risk for transmetallation.[3][11] |
| Cu²⁺ | DTPA | ~21.5 | Cu²⁺ has a strong affinity for DTPA and can lead to significant Gd³⁺ release.[3][11] |
| Zn²⁺ | DTPA | ~18.5 | While lower than Gd³⁺, the physiological concentration of Zn²⁺ makes it a relevant competitor.[3][5][11] |
| Ca²⁺ | DTPA | ~10.7 | Forms a much weaker complex but is present at high concentrations in vivo.[7][11] |
| Mg²⁺ | DTPA | ~9.3 | Forms a much weaker complex but is present at high concentrations in vivo.[7] |
Note: Log K values can vary slightly based on experimental conditions like ionic strength and temperature.
Experimental Protocols
Protocol 1: Quantification of Free Gd³⁺ using a Xylenol Orange Spectrophotometric Assay
This protocol provides a rapid method to estimate the concentration of free (unchelated) Gd³⁺ in an aqueous solution. The assay is based on the color change of the xylenol orange dye upon binding to metal ions.[12]
Materials:
-
Xylenol orange disodium (B8443419) salt
-
Acetic acid buffer (pH 5.8)[12]
-
UV-Vis Spectrophotometer
-
GdCl₃ or similar gadolinium standard for calibration curve
-
Your Gd-DTPA sample
Methodology:
-
Prepare Reagents:
-
Acetate (B1210297) Buffer (pH 5.8): Prepare a 0.1 M acetate buffer and carefully adjust the pH to 5.8.
-
Xylenol Orange (XO) Stock Solution: Prepare a stock solution of xylenol orange in deionized water.
-
Gd³⁺ Standard Solutions: Prepare a series of Gd³⁺ standards (e.g., 0, 1, 5, 10, 20 µM) in the acetate buffer.
-
-
Generate Calibration Curve:
-
For each standard, mix the Gd³⁺ solution with the XO solution in acetate buffer.
-
Allow the color to develop (typically 10-15 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for the Gd-XO complex (around 578 nm). The free dye has a different absorption maximum (around 432 nm).[12]
-
Plot the absorbance at 578 nm versus the known Gd³⁺ concentration to create a calibration curve.
-
-
Measure Sample:
-
Add your Gd-DTPA sample to the XO solution in acetate buffer, using the same volumes and concentrations as for the standards.
-
Allow the reaction to proceed for the same amount of time.
-
Measure the absorbance at 578 nm.
-
-
Calculate Free Gd³⁺:
-
Use the absorbance of your sample and the equation from the calibration curve to determine the concentration of free Gd³⁺.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Coupled with ICP-MS for Speciation
This is a highly sensitive and accurate method for separating and quantifying intact Gd-DTPA complex from free Gd³⁺ and other species.[8][13][14]
Materials:
-
HPLC system with a suitable column (e.g., anion-exchange or reversed-phase).[13][14][15]
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[13][16]
-
Appropriate mobile phase (e.g., for anion-exchange, a bicarbonate buffer).[17]
-
Gd-DTPA standard for retention time determination.
-
Free Gd³⁺ standard for retention time determination.
Methodology:
-
System Setup:
-
Interface the HPLC system with the ICP-MS.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Tune the ICP-MS to monitor for gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
-
Standard Analysis:
-
Inject a known concentration of the Gd-DTPA standard to determine its retention time.
-
Inject a known concentration of the free Gd³⁺ standard to determine its retention time. It will elute at a different time from the chelated form.
-
-
Sample Analysis:
-
Filter your sample to remove particulates.
-
Inject the sample onto the HPLC column.
-
-
Data Analysis:
-
Monitor the signal for gadolinium isotopes from the ICP-MS as a function of time.
-
Identify peaks corresponding to the retention times of the intact Gd-DTPA complex and free Gd³⁺.
-
Quantify the amount of gadolinium in each peak by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration. This provides a precise measurement of the different gadolinium species in your sample.[13][18]
-
References
- 1. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Speciation of Gd-based MRI contrast agents and potential products of transmetalation with iron ions or parenteral iron supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transmetallation of Gd-DTPA by Fe3+, Cu2+ and Zn2+ in water: batch experiments and coagulation-flocculation simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative transmetallation kinetics and thermodynamic stability of gadolinium-DTPA bis-glucosamide and other magnetic resonance imaging contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Transmetallation Kinetics and Thermodynamic Stability of Gadolinium-DTPA Bis-Glucosamide and Other Magnetic Resonance Imaging Contrast Media | Scilit [scilit.com]
- 7. Frontiers | Effect of Mg and Ca on the Stability of the MRI Contrast Agent Gd–DTPA in Seawater [frontiersin.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. [Complexation properties of the ligand EOB-DTPA and the kinetic stability of Gd(EOB-DTPA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a HPIC-ICP-MS method for the quantification and speciation of gadolinium-based contrast media in surface waters - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. Chromatographic methods for the quantification of free and chelated gadolinium species in MRI contrast agent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 16. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. metrohm.com [metrohm.com]
- 18. scilit.com [scilit.com]
Technical Support Center: Enhancing the Circulation Time of PE-DTPA (Gd) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to increase the in vivo circulation time of Phosphatidylethanolamine-Diethylenetriaminepentaacetic acid (Gadolinium) [PE-DTPA (Gd)] liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which the circulation time of liposomes is extended?
A1: The most effective and widely used method to prolong the circulation time of liposomes is through a process called PEGylation.[1][2] This involves attaching polyethylene (B3416737) glycol (PEG) chains to the liposome (B1194612) surface. The PEG layer creates a hydrophilic shield that sterically hinders the adsorption of opsonin proteins from the bloodstream.[3] This "stealth" effect reduces recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen, thereby significantly extending the time the liposomes circulate in the blood.[3]
Q2: How does the incorporation of PE-DTPA (Gd) affect the liposome formulation and its circulation time?
A2: PE-DTPA (Gd) is a lipid-chelate of gadolinium, a contrast agent for Magnetic Resonance Imaging (MRI). Its incorporation into the liposome bilayer allows for non-invasive tracking of the liposomes in vivo. While the fundamental principles of prolonging circulation time still apply, the presence of the relatively bulky and charged Gd-DTPA complex on the PE headgroup can potentially influence the packing of the lipid bilayer and the overall surface charge of the liposome. These changes can, in turn, affect interactions with plasma proteins and cells of the MPS. Therefore, optimizing the formulation, particularly the PEGylation strategy, is crucial for PE-DTPA (Gd) liposomes to achieve long circulation.
Q3: What are the key factors influencing the circulation half-life of PE-DTPA (Gd) liposomes?
A3: Several factors critically impact the circulation time:
-
PEGylation: The presence, density, and chain length of PEG are paramount.[4][5][6]
-
Liposome Size: Smaller liposomes (typically below 200 nm) tend to have longer circulation times as they are less readily cleared by the MPS.[4][7][8]
-
Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of cholesterol affect the rigidity and stability of the liposome bilayer. More rigid bilayers, often achieved with saturated phospholipids and cholesterol, can contribute to longer circulation.[8][9]
-
Surface Charge: A neutral or slightly negative surface charge is generally preferred to minimize non-specific interactions with plasma components and cells.[10]
Q4: What is the "Accelerated Blood Clearance (ABC) phenomenon" and how can it be avoided?
A4: The ABC phenomenon is the rapid clearance of a second or subsequent dose of PEGylated liposomes when administered after a certain time interval (typically days to weeks) following the first dose.[5] This is believed to be caused by the production of anti-PEG antibodies (primarily IgM) in response to the initial dose, which then bind to the PEG on the subsequently injected liposomes, leading to their rapid uptake by the MPS.[5] The induction of the ABC phenomenon can be influenced by the lipid dose and PEG surface density of the initial injection.[5] Strategies to mitigate the ABC phenomenon are an active area of research and may include using alternative stealth polymers or modifying the dosing regimen.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid clearance of PE-DTPA (Gd) liposomes from circulation (short half-life). | 1. Insufficient PEGylation: The PEG density or chain length may not be optimal to provide a sufficient steric barrier. 2. Large Liposome Size: Vesicles may be too large, leading to rapid uptake by the MPS. 3. Inappropriate Lipid Composition: The bilayer may be too fluid or unstable in vivo. 4. Aggregation: Liposomes may be aggregating in the bloodstream. 5. Accelerated Blood Clearance (ABC) Phenomenon: Occurs upon repeated injections. | 1. Optimize PEGylation: Increase the molar percentage of PEG-lipid (e.g., DSPE-PEG) in the formulation. Experiment with different PEG chain lengths (e.g., PEG2000, PEG5000).[4][6] 2. Control Liposome Size: Utilize extrusion with polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles with a narrow size distribution.[11][12] 3. Enhance Bilayer Rigidity: Incorporate cholesterol into the formulation (e.g., up to 40-50 mol%) and use phospholipids with a high phase transition temperature (e.g., DSPC).[9] 4. Assess Stability: Characterize the liposomes for size and zeta potential after preparation and upon incubation in serum-containing media to check for aggregation. 5. Address ABC Phenomenon: If repeated injections are necessary, consider adjusting the lipid dose and be aware of the timing between injections.[5] |
| Low encapsulation efficiency of Gd-DTPA. | 1. Inefficient Hydration: The lipid film may not be fully hydrated. 2. Suboptimal pH or Temperature: The conditions during hydration may not be ideal for encapsulation. 3. Ineffective Removal of Unencapsulated Material: The purification method may not be sufficient. | 1. Ensure Complete Hydration: Vortex the lipid film with the hydration buffer thoroughly. The buffer should be at a temperature above the phase transition temperature of the lipids. 2. Optimize Hydration Conditions: Adjust the pH of the hydration buffer. 3. Purify Effectively: Use size exclusion chromatography or dialysis to remove unencapsulated Gd-DTPA. |
| Variability in circulation time between batches. | 1. Inconsistent Liposome Size and Polydispersity: Variations in the preparation process. 2. Differences in PEGylation Density: Inaccurate measurement or incorporation of PEG-lipid. 3. Degradation of Lipids: Oxidation or hydrolysis of phospholipids. | 1. Standardize Preparation Protocol: Strictly control all parameters of the preparation method, including lipid concentrations, hydration time, temperature, and extrusion cycles. 2. Verify Formulation Components: Accurately weigh all lipid components and ensure complete dissolution before film formation. 3. Use High-Purity Lipids and Store Properly: Store lipids under an inert atmosphere (e.g., argon) at low temperatures to prevent degradation. |
Data Presentation
Table 1: Effect of PEGylation on the Circulation Half-Life of Liposomes
| Liposome Formulation | Circulation Half-Life (t½) | Reference |
| Conventional Liposomes (No PEG) | < 30 minutes | [13] |
| PEGylated Liposomes (EPC-PEGL) | 21-fold increase vs. free tPA | [2] |
| PEG-PE Liposomes | ~ 5 hours | [13] |
| DSPC/CH/DSPE-PEG2000 (200 nm) | > 24 hours | [4] |
| Gd-dPS-BSA (High-density Gd-DTPA-BSA) | 13.6 hours | [14] |
Table 2: Influence of PEG Chain Length and Density on Liposome Properties
| Parameter | Effect of Increasing PEG Chain Length | Effect of Increasing PEG Density | Reference |
| Circulation Time | Generally increases circulation time. | Generally increases circulation time up to a certain point. | [4][5][6] |
| Cellular Uptake | Can decrease cellular uptake. | Can decrease cellular uptake. | [5] |
| ABC Phenomenon | Elongation up to MW 5000 had no significant effect on induction. | Increasing density beyond 5 mol% attenuated induction. | [5] |
Experimental Protocols
Protocol 1: Preparation of Long-Circulating PE-DTPA (Gd) Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar PE-DTPA (Gd) liposomes with a target size of approximately 100 nm, incorporating PEG for extended circulation.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(diethylenetriaminepentaacetic acid), Gadolinium salt (DPPE-DTPA(Gd))
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, DSPE-PEG2000, and DPPE-DTPA(Gd) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:5:0.1-1 (DSPC:Cholesterol:DSPE-PEG2000:DPPE-DTPA(Gd)).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the lipid film.
-
Hydrate the film by gentle rotation or vortexing for 30-60 minutes to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) of a defined size.
-
-
Purification:
-
Remove unencapsulated Gd-DTPA by size exclusion chromatography using a Sephadex G-50 column or by dialysis against the hydration buffer.
-
Protocol 2: Characterization of PE-DTPA (Gd) Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Measure the hydrodynamic diameter and PDI using a DLS instrument. Aim for a mean diameter of ~100 nm and a PDI < 0.2 for a homogenous population.[15]
2. Surface Charge (Zeta Potential) Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension in a low ionic strength buffer. Measure the electrophoretic mobility to determine the zeta potential. A slightly negative zeta potential is often desirable for in vivo applications.
3. Gadolinium Encapsulation Efficiency:
-
Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Procedure:
-
Measure the total gadolinium concentration in an aliquot of the unpurified liposome suspension after disrupting the liposomes with a detergent (e.g., Triton X-100).
-
Purify the liposomes to remove unencapsulated Gd-DTPA.
-
Measure the gadolinium concentration in the purified liposome suspension after disruption.
-
Calculate the encapsulation efficiency as: (Gd concentration in purified liposomes / Gd concentration in unpurified liposomes) x 100%.
-
Protocol 3: In Vivo Circulation Half-Life Study
1. Animal Model:
-
Use appropriate animal models (e.g., mice or rats). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Administration:
-
Administer the PE-DTPA (Gd) liposome formulation intravenously (e.g., via tail vein injection).
3. Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).
4. Gadolinium Quantification:
-
Determine the concentration of gadolinium in the plasma/serum samples using ICP-MS.
5. Pharmacokinetic Analysis:
-
Plot the plasma concentration of gadolinium versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).
Visualizations
References
- 1. medium.com [medium.com]
- 2. The use of PEGylated liposomes to prolong circulation lifetimes of tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated blood clearance of PEGylated liposomes following preceding liposome injection: effects of lipid dose and PEG surface-density and chain length of the first-dose liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liposomes with prolonged circulation times: factors affecting uptake by reticuloendothelial and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of lipid composition on the relaxivity of Gd-DTPA entrapped in lipid vesicles of defined size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Gd-DTPA: preparation and characterization of relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. Amphipathic polyethyleneglycols effectively prolong the circulation time of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
overcoming poor solubility of 14:0 PE-DTPA (Gd) during formulation
Welcome to the technical support center for 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) (14:0 PE-DTPA (Gd)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the poor solubility of this gadolinium-chelated lipid during formulation.
I. Frequently Asked Questions (FAQs)
Q1: What is 14:0 PE-DTPA (Gd) and what are its primary applications?
A1: 14:0 PE-DTPA (Gd) is a phospholipid conjugate where the headgroup is modified with a diethylenetriaminepentaacetic acid (DTPA) chelator complexed with a gadolinium (Gd) ion. The lipid component consists of two myristoyl (14:0) fatty acid chains. Its primary application is as a lipid-based contrast agent for Magnetic Resonance Imaging (MRI). It is often incorporated into lipid nanoparticles, such as liposomes or micelles, to enhance the signal in MRI scans, allowing for better visualization of tissues and organs.
Q2: What are the main challenges in formulating 14:0 PE-DTPA (Gd)?
A2: The primary challenge in formulating 14:0 PE-DTPA (Gd) is its amphipathic nature, with a large, polar headgroup and hydrophobic lipid tails. This can lead to poor solubility in common aqueous and organic solvents, making it difficult to achieve a homogenous solution for formulation. This can result in issues such as precipitation, low incorporation efficiency into lipid nanoparticles, and aggregation of the final formulation.
Q3: What are the general strategies to improve the solubility of 14:0 PE-DTPA (Gd)?
A3: Several strategies can be employed to improve the solubility and successful formulation of 14:0 PE-DTPA (Gd):
-
Co-solvent Systems: Using a mixture of solvents, such as chloroform (B151607) and methanol, can help to dissolve the lipid.
-
Temperature Control: Gently warming the solvent can increase the solubility of the lipid. However, care must be taken to avoid degradation.
-
pH Adjustment: The charge of the DTPA headgroup can be influenced by pH, which in turn can affect solubility. The stability of the Gd-DTPA complex is also pH-dependent.
-
Use of Co-lipids: Formulating 14:0 PE-DTPA (Gd) with other lipids, such as helper lipids like DSPC and cholesterol, can facilitate its incorporation into a stable lipid bilayer.
-
Sonication: Applying ultrasonic energy can help to disperse lipid aggregates and form a more uniform suspension.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation of 14:0 PE-DTPA (Gd).
| Problem | Possible Cause | Suggested Solution |
| Precipitation of 14:0 PE-DTPA (Gd) during initial dissolution | - Inappropriate solvent- Low temperature- Incorrect pH | - Use a co-solvent system such as chloroform:methanol (2:1 to 4:1 v/v).- Gently warm the solvent to 30-40°C.- Ensure the pH of any aqueous component is near neutral (pH 6.5-7.5) to maintain the stability of the Gd-DTPA complex. |
| Low incorporation efficiency into liposomes | - Poor hydration of the lipid film- Inefficient extrusion or sonication- Unfavorable lipid composition | - Ensure the lipid film is thin and evenly distributed before hydration.- Hydrate with a buffer at a temperature above the phase transition temperature of the lipid mixture.- Optimize extrusion cycles or sonication time and power.- Adjust the molar ratio of helper lipids (e.g., DSPC, cholesterol) to 14:0 PE-DTPA (Gd). A common starting point is a 1-5 mol% of the gadolinium lipid. |
| Aggregation of final liposome (B1194612) formulation over time | - Insufficient surface charge- High concentration of the formulation- Inadequate storage conditions | - Incorporate a charged lipid (e.g., DSPG) to increase electrostatic repulsion between particles.- Dilute the formulation to an optimal concentration.- Store the formulation at 4°C and protect from light. Avoid freezing. |
| Inconsistent particle size | - Incomplete dissolution of lipids- Inconsistent extrusion pressure or sonication- Lipid degradation | - Ensure all lipids are fully dissolved before forming the lipid film.- Maintain a consistent pressure during extrusion or use a probe sonicator for more uniform energy distribution.- Use fresh, high-purity lipids and solvents. Store 14:0 PE-DTPA (Gd) at -20°C as recommended.[1] |
III. Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration
This protocol describes a general method for preparing liposomes containing 14:0 PE-DTPA (Gd).
-
Lipid Dissolution:
-
In a round-bottom flask, dissolve the desired amounts of 14:0 PE-DTPA (Gd), helper lipids (e.g., DSPC, cholesterol), and any charged lipids (e.g., DSPG) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
Ensure complete dissolution by gentle vortexing.
-
-
Film Formation:
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline) by adding the buffer to the flask and agitating.
-
The hydration temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion or sonication.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times using a lipid extruder.
-
Sonication: Use a probe sonicator to sonicate the MLV suspension in an ice bath until the desired particle size is achieved.
-
-
Purification:
-
Remove any unencapsulated material by dialysis or size exclusion chromatography.
-
Protocol 2: Nanoparticle Formulation using Microfluidics
This protocol provides a method for producing lipid nanoparticles with high reproducibility.
-
Solvent and Aqueous Phase Preparation:
-
Dissolve 14:0 PE-DTPA (Gd) and other lipids in a water-miscible organic solvent, such as ethanol.
-
Prepare the aqueous phase, which can be a buffer at the desired pH.
-
-
Microfluidic Mixing:
-
Use a microfluidic mixing device to rapidly mix the lipid-in-organic-solvent stream with the aqueous stream at a controlled flow rate ratio.
-
The rapid mixing leads to the self-assembly of lipid nanoparticles.
-
-
Purification:
-
The resulting nanoparticle suspension is typically purified by dialysis or tangential flow filtration to remove the organic solvent and any unencapsulated components.
-
IV. Data Tables
Table 1: Physicochemical Properties of 14:0 PE-DTPA (Gd)
| Property | Value | Reference |
| Molecular Formula | C47H90GdN6O17P | [1] |
| Molecular Weight | 1199.47 g/mol | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Appearance | White to off-white powder | - |
Table 2: Suggested Starting Parameters for Formulation Development
| Parameter | Suggested Range | Notes |
| 14:0 PE-DTPA (Gd) Molar Percentage | 1 - 10 mol% | Higher percentages may lead to instability. |
| Helper Lipid (e.g., DSPC) | 40 - 60 mol% | Provides structural integrity to the bilayer. |
| Cholesterol | 30 - 50 mol% | Modulates membrane fluidity and stability. |
| Charged Lipid (e.g., DSPG) | 1 - 5 mol% | To impart surface charge and prevent aggregation. |
| Hydration Buffer pH | 6.5 - 7.5 | To ensure the stability of the Gd-DTPA complex. |
| Extrusion Pore Size | 80 - 200 nm | Depending on the desired final particle size. |
V. Visualizations
Caption: Workflow for liposome formulation containing 14:0 PE-DTPA (Gd).
Caption: Troubleshooting logic for common 14:0 PE-DTPA (Gd) formulation issues.
References
factors affecting the relaxivity of lipid-based contrast agents
Welcome to the technical support center for lipid-based MRI contrast agents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and answering frequently asked questions related to the relaxivity of these agents.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the relaxivity of my lipid-based contrast agent?
The relaxivity of lipid-based contrast agents is a multifactorial property influenced by both the physicochemical characteristics of the liposomes and the surrounding environment. The primary factors include:
-
Liposome (B1194612) Size: There is an inverse relationship between liposome size and T1 relaxivity (r1). Smaller liposomes generally exhibit higher r1 values.[1]
-
Lipid Bilayer Composition: The fluidity and permeability of the lipid bilayer play a crucial role. Liposomes made with unsaturated phospholipids (B1166683) (like DOPC) tend to have higher relaxivity than those with saturated phospholipids (like DSPC).[2][3] The inclusion of cholesterol can also impact bilayer fluidity and, consequently, relaxivity.[2][3][4]
-
Location of the Contrast Agent: The placement of the paramagnetic metal ion (e.g., Gadolinium) is critical. Surface-localized gadolinium generally leads to higher relaxivity compared to encapsulated gadolinium due to better interaction with surrounding water molecules.[5][6]
-
Water Exchange Rate: The rate at which water molecules exchange between the bulk solvent and the coordination sphere of the paramagnetic ion significantly affects relaxivity.[2][3][7] A faster exchange rate is generally desirable for higher relaxivity.
-
Temperature: Temperature can influence both the lipid membrane properties and the water exchange rate, thereby affecting relaxivity. For many formulations, an increase in temperature leads to an increase in r1 relaxivity.[7][8]
-
Concentration of the Paramagnetic Ion: While the internal concentration of encapsulated gadolinium may not show a significant correlation with T1 relaxivity over certain ranges, it can influence the r2/r1 ratio.[1][7]
Q2: Why is my measured relaxivity lower than expected?
Low relaxivity can stem from several factors during formulation and measurement. Refer to our troubleshooting guide below for a systematic approach to identifying the cause. Common culprits include larger than expected liposome size, issues with the lipid composition leading to a rigid membrane, or problems with the location and accessibility of the contrast agent to water.
Q3: How does the location of the gadolinium (encapsulated vs. surface-bound) affect relaxivity?
The location of the gadolinium chelate significantly impacts its ability to enhance the relaxation of water protons.
-
Encapsulated Gadolinium: When gadolinium is entrapped within the aqueous core of a liposome, its interaction with bulk water is limited by the permeability of the lipid bilayer. This can lead to a lower than optimal relaxivity.[7]
-
Surface-Bound Gadolinium: When gadolinium is attached to the surface of the liposome, it has more direct contact with the surrounding water molecules. This enhanced interaction typically results in a significant boost in relaxivity.[5][6]
Q4: What is the role of cholesterol in my liposome formulation?
Cholesterol is often included in liposome formulations to modulate the fluidity and stability of the lipid bilayer. In the context of relaxivity, the addition of cholesterol has been shown to increase the relaxivity of some paramagnetic liposomes.[2][3] It is essential for achieving monodisperse liposomes.[2][3]
Troubleshooting Guides
Issue: Lower Than Expected T1 Relaxivity (r1)
This is a common issue that can often be resolved by systematically evaluating your formulation and experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low T1 relaxivity.
Detailed Steps:
-
Verify Liposome Size and Polydispersity:
-
Problem: Larger liposomes have a smaller surface area-to-volume ratio, which can limit water exchange and thus reduce r1 relaxivity.[1][7] A wide size distribution (high polydispersity) can also lead to inconsistent and lower-than-expected average relaxivity.
-
Solution: Use dynamic light scattering (DLS) to measure the size and polydispersity index (PDI) of your liposome preparation. If the size is larger than intended or the PDI is high, optimize your preparation method (e.g., extrusion pore size, sonication time).
-
-
Evaluate Lipid Composition:
-
Problem: The rigidity of the lipid bilayer affects water permeability. Saturated lipids (e.g., DSPC, DPPC) create more rigid membranes, which can hinder water exchange and lower relaxivity compared to unsaturated lipids (e.g., DOPC).[2][3]
-
Solution: If high relaxivity is a primary goal, consider using formulations with unsaturated phospholipids. The inclusion and concentration of cholesterol should also be optimized, as it modulates membrane fluidity.[4]
-
-
Confirm Gd Location (Surface vs. Encapsulated):
-
Problem: Encapsulated gadolinium has limited access to bulk water, which is a known factor for reduced relaxivity.[7]
-
Solution: If your design involves encapsulated Gd, be aware that the relaxivity will be inherently limited by the water permeability of your chosen lipid bilayer. For significantly higher relaxivity, a synthetic strategy that places the Gd chelates on the liposome surface is recommended.[5][6]
-
-
Assess Experimental Temperature:
-
Problem: Relaxivity is temperature-dependent. For many liposomal systems, relaxivity increases with temperature due to increased membrane fluidity and faster water exchange.[7][8]
-
Solution: Ensure your relaxivity measurements are performed at a consistent and controlled temperature. If your results are low at room temperature, consider measuring at a higher temperature (e.g., 37°C), especially if your lipid composition has a phase transition temperature near your measurement temperature.
-
-
Review Relaxivity Measurement Protocol:
-
Problem: Inaccurate determination of gadolinium concentration or errors in the T1 measurement and data fitting can lead to incorrect relaxivity values.
-
Solution: Double-check the gadolinium concentration of your samples using methods like inductively coupled plasma mass spectrometry (ICP-MS). Ensure your T1 measurement sequence (e.g., inversion recovery) is properly configured and that you are using a linear fit of the relaxation rate (1/T1) versus concentration to calculate relaxivity.[9]
-
Data Presentation
Table 1: Influence of Liposome Composition on T2 Relaxivity (r2) of Magneto-Liposomes
| Liposome Formulation | r2 Relaxivity (mM⁻¹s⁻¹) at 9.4 T |
| DOPC/DSPE-PEG (96/4) | 673 ± 12 |
| DPPC/DSPE-PEG (96/4) | 283 ± 5 |
| DSPC/DSPE-PEG (96/4) | 156 ± 42 |
| DPPC/Cholesterol/DSPE-PEG (96/50/4) | 153 ± 5 |
| "Free" IO NPs (for comparison) | 16 |
Data adapted from reference[4]. This table demonstrates the strong influence of phospholipid choice and the inclusion of cholesterol on the T2 relaxivity of magneto-liposomes.
Table 2: Effect of Liposome Size on T1 Relaxivity (r1) of Gd-Loaded Liposomes
| Extrusion Filter Size (nm) | Mean Diameter (nm) | r1 at 2 T (mM⁻¹s⁻¹) | r1 at 7 T (mM⁻¹s⁻¹) |
| 50 | ~60-70 | ~16-18 | ~10-12 |
| 100 | ~110-120 | ~10-12 | ~6-7 |
| 200 | ~180-200 | ~8-9 | ~5-6 |
| 400 | ~350-380 | ~6-7 | ~4-5 |
Data trends synthesized from reference[1]. This table illustrates the inverse relationship between liposome size and T1 relaxivity at different magnetic field strengths.
Experimental Protocols
Protocol: Measuring T1 Relaxivity of Lipid-Based Contrast Agents
This protocol outlines the key steps for determining the longitudinal relaxivity (r1) of a liposomal contrast agent.
Experimental Workflow
Caption: Workflow for measuring T1 relaxivity.
Methodology:
-
Sample Preparation:
-
Prepare a series of at least four dilutions of your lipid-based contrast agent in deionized water or a suitable buffer.[1]
-
The concentration range should be chosen to give a linear relationship between the relaxation rate and concentration.
-
Prepare a "blank" sample containing only the water or buffer used for dilution. This will be used to measure the background relaxation rate (R1_background).
-
Accurately determine the concentration of the paramagnetic metal (e.g., Gadolinium) in your stock solution using a reliable method such as ICP-MS.[10]
-
-
MRI Data Acquisition:
-
Transfer the samples into MRI-compatible tubes and arrange them in a phantom for simultaneous scanning.
-
Place the phantom in the MRI scanner.
-
Use an inversion recovery (IR) pulse sequence to measure the T1 relaxation time of each sample. A typical sequence might use multiple inversion times (TI) to accurately map the recovery of longitudinal magnetization.[9]
-
Ensure the temperature is stable and recorded throughout the experiment.
-
-
Data Analysis:
-
For each sample, fit the signal intensity from the IR sequence to the appropriate exponential recovery equation to calculate the T1 relaxation time (in seconds).
-
Convert the T1 relaxation time to the longitudinal relaxation rate, R1 (in s⁻¹), using the formula: R1 = 1/T1.
-
Plot the measured R1 values on the y-axis against the corresponding gadolinium concentration (in mM) on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the longitudinal relaxivity (r1) of your contrast agent, in units of mM⁻¹s⁻¹. The equation for the line will be: R1_observed = r1 * [Gd] + R1_background.[9]
-
References
- 1. T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxivity of liposomal paramagnetic MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magneto-Liposomes as MRI Contrast Agents: A Systematic Study of Different Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Polymeric Fastener can Easily Functionalize Liposome Surfaces with Gadolinium for Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paramagnetic liposomes as MRI contrast agents: influence of liposomal physicochemical properties on the in vitro relaxivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnetic resonance thermometry using a GdIII-based contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
improving encapsulation efficiency in Gd-liposome preparation
Welcome to the technical support center for Gd-liposome preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving encapsulation efficiency and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the encapsulation efficiency of gadolinium (Gd) in liposomes?
A1: The efficiency of Gd encapsulation is a multifactorial issue. Key parameters to consider include the physicochemical properties of the Gd chelate, the lipid composition of the liposomes, the preparation method, and the purification process. Specifically:
-
Lipid Composition: The choice of phospholipids (B1166683), the inclusion of cholesterol for membrane stability[1], and the presence of charged lipids can significantly impact encapsulation.[2] The rigidity and charge of the liposome (B1194612) surface affect how it interacts with and retains the Gd chelate.[3]
-
Drug-to-Lipid Ratio: The ratio of the Gd-chelate to the total lipid concentration is critical. A higher lipid-to-drug ratio often leads to increased encapsulation efficiency up to a saturation point.[4][5]
-
Preparation Method: Common methods like thin-film hydration followed by sonication or extrusion each have nuances that affect encapsulation.[2][6] Newer techniques such as microfluidics can offer more controlled and reproducible encapsulation.[7]
-
Hydration and Sizing: The temperature during the hydration of the lipid film should be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[2] The sizing method (sonication vs. extrusion) will also influence the final liposome characteristics and encapsulation.[6]
-
Purification Method: The technique used to separate free Gd from encapsulated Gd (e.g., dialysis, size exclusion chromatography, centrifugation) is crucial for accurately determining encapsulation efficiency and can affect the stability of the liposomes.[4]
Q2: Which method is best for preparing Gd-liposomes: thin-film hydration, ethanol (B145695) injection, or another technique?
A2: The optimal method depends on the specific requirements of your application, such as desired liposome size, batch scale, and the properties of the Gd-chelate.
-
Thin-Film Hydration: This is the most common and well-established method.[2] It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous solution containing the Gd-chelate.[6][8] This method is versatile but can sometimes result in lower encapsulation efficiencies for hydrophilic molecules if not optimized.[9]
-
Ethanol Injection: In this method, a lipid solution in ethanol is rapidly injected into an aqueous phase containing the Gd-chelate.[6] It is a simple and rapid method that can produce small unilamellar vesicles (SUVs) but may result in lower encapsulation efficiencies due to the rapid formation process.
-
Microfluidics: This technique offers precise control over mixing and liposome formation, leading to highly reproducible and monodisperse liposomes with potentially higher encapsulation efficiencies.[7] It is also highly scalable.
Q3: How does the choice of Gd-chelate affect encapsulation?
A3: The properties of the Gd-chelate play a significant role. Hydrophilic Gd-chelates will be encapsulated in the aqueous core of the liposome, and their encapsulation efficiency will depend on the captured volume.[10] Alternatively, lipid-conjugated Gd-chelates (e.g., Gd-DTPA-BSA) can be incorporated directly into the lipid bilayer, which can lead to higher and more stable loading.[11][12]
Q4: Can I improve encapsulation efficiency after the initial preparation?
A4: Yes, post-formation techniques can be employed.
-
Remote Loading (for certain molecules): This involves creating an ion gradient (e.g., an ammonium (B1175870) sulfate (B86663) gradient) across the liposome membrane to actively drive the Gd-chelate into the liposome's core.[13]
-
Thermal Equilibration: Incubating pre-formed liposomes with the drug at the lipid's phase transition temperature can significantly increase the encapsulation of certain molecules by temporarily increasing membrane permeability.[9]
-
Lyophilization (Freeze-Drying): This process removes water to create a dry powder, which can improve the long-term stability of the liposomes and the encapsulated Gd.[14] It is often performed in the presence of cryoprotectants.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | 1. Suboptimal Drug-to-Lipid Ratio: Too little lipid relative to the amount of Gd-chelate.[4][5] 2. Incorrect Hydration Temperature: Hydration below the lipid's phase transition temperature (Tc).[2] 3. Inefficient Sizing Method: Sonication may be too harsh, causing leakage. Extrusion may not be sufficient to create a large internal volume. 4. Poor Gd-Chelate Solubility: The Gd-chelate is precipitating during hydration.[2] 5. Leakage During Purification: Harsh centrifugation or inappropriate dialysis membranes can cause the release of encapsulated Gd. | 1. Optimize Drug-to-Lipid Ratio: Perform a titration experiment to find the optimal ratio. Start with a higher lipid concentration.[4] 2. Adjust Hydration Temperature: Ensure the hydration buffer is heated above the Tc of the primary phospholipid component.[2] 3. Refine Sizing: Use a combination of freeze-thaw cycles and extrusion for more uniform vesicles with potentially higher encapsulation.[15] 4. Improve Solubility: Ensure the Gd-chelate is fully dissolved in the hydration buffer. Consider adjusting the pH or using co-solvents if compatible with your lipids.[2] 5. Gentle Purification: Use size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to separate free Gd.[4] |
| Inconsistent Particle Size / High Polydispersity Index (PDI) | 1. Incomplete Film Hydration: The lipid film did not fully hydrate, leading to a heterogeneous population of vesicles. 2. Ineffective Size Reduction: Insufficient sonication time/power or an inadequate number of extrusion cycles.[11] 3. Liposome Aggregation: Unstable formulation leading to clumping of vesicles. | 1. Ensure Complete Hydration: Allow sufficient time for hydration (can be several hours) with gentle agitation.[11] 2. Standardize Sizing Protocol: Optimize and standardize the sonication parameters or increase the number of passes through the extruder membranes.[11] 3. Improve Stability: Include PEGylated lipids in the formulation to create a "stealth" liposome that reduces aggregation.[1] Ensure the ionic strength of the buffer is appropriate. |
| Liposome Instability (Leakage over time) | 1. Absence of Cholesterol: Lack of cholesterol in the bilayer can lead to increased permeability and leakage.[1] 2. Lipid Oxidation: Unsaturated phospholipids are prone to oxidation, which can destabilize the membrane. 3. Inappropriate Storage Conditions: Storing at the wrong temperature or pH can lead to lipid hydrolysis and leakage.[16] | 1. Incorporate Cholesterol: Add cholesterol to the lipid formulation (typically 30-40 mol%) to increase bilayer stability.[1] 2. Prevent Oxidation: Handle lipids under an inert gas (e.g., argon or nitrogen) and store them properly. Include an antioxidant like α-tocopherol in the formulation.[3] 3. Optimize Storage: Store liposomes at 4°C in a buffer with a neutral pH. Avoid freezing unless a proper cryoprotectant is used.[16] |
Experimental Protocols
Protocol 1: Gd-Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a general method for preparing Gd-liposomes. The specific lipids and Gd-chelate should be chosen based on the experimental goals.
Materials:
-
Phospholipids (e.g., DSPC, DPPC) and Cholesterol
-
Lipid-conjugated Gd-chelate (e.g., Gd-DTPA-BSA) or a hydrophilic Gd-chelate
-
Chloroform and Methanol (2:1 v/v)
-
Hydration Buffer (e.g., Phosphate Buffered Saline - PBS)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids, cholesterol, and any lipid-conjugated Gd-chelate in a chloroform:methanol mixture in a round-bottom flask.[11]
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin, uniform lipid film on the flask wall. The bath temperature should be kept close to the Tc of the lipid.
-
Place the flask in a vacuum desiccator overnight to remove any residual solvent.[11]
-
-
Film Hydration:
-
Warm the hydration buffer (containing the hydrophilic Gd-chelate, if applicable) to a temperature above the Tc of the lipids (e.g., 60-65°C for DSPC).
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take up to 2 hours.[11]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded.
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the liposome suspension to the extruder.
-
Pass the suspension through the membrane multiple times (e.g., 10-20 passes) to ensure a uniform size distribution.[11]
-
-
Purification:
-
To remove unencapsulated Gd-chelate, purify the liposome suspension using size exclusion chromatography (SEC) or dialysis against the hydration buffer.
-
Protocol 2: Quantification of Encapsulation Efficiency
Procedure:
-
Measure the total amount of Gd in the liposome suspension before purification (Gd_total).
-
Purify the liposomes as described in Protocol 1, Step 4.
-
Measure the amount of Gd in the purified liposome suspension (Gd_encapsulated).
-
(Optional) Measure the amount of Gd in the filtrate/dialysate (Gd_free).
-
Calculate the Encapsulation Efficiency (EE%) using the formula:
-
EE% = (Gd_encapsulated / Gd_total) x 100
-
The concentration of gadolinium can be determined using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or by using a colorimetric assay if a suitable chelating dye is available.
Visualizations
Experimental Workflow
Caption: Workflow for Gd-Liposome Preparation and Characterization.
Troubleshooting Logic
Caption: Troubleshooting Guide for Low Encapsulation Efficiency.
References
- 1. T1 Relaxivity of Core-encapsulated Gadolinium Liposomal Contrast Agents—Effect of Liposome Size and Internal Gadolinium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Polymeric Fastener can Easily Functionalize Liposome Surfaces with Gadolinium for Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomes preparation [bio-protocol.org]
- 12. Gadolinium labelled nanoliposomes as the platform for MRI theranostics: in vitro safety study in liver cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Gadolinium-Based Nanoparticles In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of gadolinium-based nanoparticles (GdNPs) during in vitro experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed Even at Low Nanoparticle Concentrations
| Possible Cause | Troubleshooting Step |
| Nanoparticle Agglomeration | Nanoparticles can agglomerate in culture media, leading to altered cellular uptake and toxicity.[1] Characterize the size of your nanoparticles in the final culture medium using Dynamic Light Scattering (DLS). Optimize your dispersion protocol, which may involve sonication or the use of stabilizing agents like serum albumin.[1] |
| Endotoxin (B1171834) Contamination | Nanoparticle preparations can be contaminated with endotoxins, which can induce inflammatory responses and cytotoxicity.[1] Test your nanoparticle stock for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[1] |
| Release of Free Gd³⁺ Ions | Free gadolinium ions are toxic.[2] This can be a particular issue with less stable linear chelates compared to macrocyclic ones.[3][4] If using Gd-chelate based nanoparticles, ensure the stability of the chelate under your experimental conditions. Consider using nanoparticles with more stable macrocyclic chelates or core-shell structures that prevent ion leakage. |
| High Sensitivity of Primary Cells | Primary cells are often more sensitive to toxic insults than immortalized cell lines.[1] Consider reducing the incubation time or the nanoparticle concentration range when working with primary cells. |
| Solvent Toxicity | Solvents used to synthesize or stabilize the nanoparticles may be toxic to the cells, even at low final concentrations.[1] Run a vehicle control experiment with the nanoparticle-free solvent to assess its baseline toxicity.[1] |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Inadequate Nanoparticle Characterization | Batch-to-batch variability in nanoparticle size, shape, or surface charge can lead to inconsistent results.[5] Characterize each new batch of nanoparticles for size, charge, and morphology before use. |
| Variable Dispersion Quality | Inconsistent dispersion of nanoparticles can lead to variable effective concentrations.[1] Standardize your dispersion protocol, including sonication time and power.[1] |
| Assay Interference | Nanoparticles can interfere with the reagents or readout of common cytotoxicity assays (e.g., MTT, MTS), leading to false-positive or false-negative results.[6] Run appropriate controls, including nanoparticles in cell-free media with the assay reagents, to check for interference. Consider using an alternative cytotoxicity assay that is less prone to nanoparticle interference, such as the LDH assay. |
| Cell Culture Conditions | Variations in cell passage number, seeding density, and media composition can affect cellular responses to nanoparticles. Maintain consistent cell culture practices and use cells within a defined passage number range. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of gadolinium-based nanoparticle toxicity in vitro?
A1: The primary mechanisms of GdNP toxicity in vitro include:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) is a major mechanism of toxicity for many nanoparticles, including those containing gadolinium.[6][7] This can lead to damage of cellular components like lipids, proteins, and DNA.[3]
-
Mitochondrial Dysfunction: GdNPs can induce mitochondrial membrane potential (MMP) loss, impairing cellular energy production and potentially triggering apoptosis.[3][7]
-
Apoptosis and Necrosis: Depending on the concentration and type of GdNP, as well as the cell type, cell death can occur through programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[7][8]
-
Inflammation: GdNP deposits can provoke local inflammatory reactions, including the activation of macrophages and the release of cytokines.[3]
Q2: How can I reduce the toxicity of my gadolinium-based nanoparticles?
A2: Several strategies can be employed to mitigate GdNP toxicity:
-
Surface Modification: Coating nanoparticles with biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve their stability, reduce aggregation, and decrease cytotoxicity.[9][10]
-
Encapsulation: Encapsulating GdNPs within liposomes or other delivery vehicles can shield cells from direct exposure and control the release of gadolinium.
-
Antioxidant Co-treatment: Co-administering antioxidants like N-acetylcysteine (NAC) can attenuate oxidative stress-induced toxicity.[7][11]
-
Chelate Stability: For nanoparticles based on gadolinium chelates, using more stable macrocyclic structures can reduce the release of toxic free Gd³⁺ ions.[3]
Q3: My MTT assay results show increased "viability" at high nanoparticle concentrations. What could be the cause?
A3: This is a common artifact of nanoparticle interference with the MTT assay. Some nanoparticles can directly reduce the MTT reagent to its formazan (B1609692) product, leading to a false-positive signal that is independent of cell viability. It is crucial to run a control experiment where the nanoparticles are incubated with the MTT reagent in cell-free media to assess for such interference. If interference is observed, consider using an alternative cytotoxicity assay like the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Q4: What are the key differences in toxicity between gadolinium oxide (Gd₂O₃) nanoparticles and gadolinium ions (Gd³⁺)?
A4: While both can be toxic, their mechanisms may differ. Studies have shown that gadolinium oxide nanoparticles can induce cell death that is independent of apoptosis, whereas gadolinium ions tend to favor apoptosis-dependent cell death.[8] The toxicity of Gd₂O₃ nanoparticles is often associated with their physical properties and ability to generate ROS, while the toxicity of Gd³⁺ ions is linked to their ability to interfere with calcium signaling pathways.[3]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Gadolinium-Based Nanoparticles
| Nanoparticle Type | Cell Line | Assay | Incubation Time (h) | IC₅₀ Value | Reference |
| Gadolinium Oxide (Gd₂O₃) NPs | HUVECs | MTT | 48 | 304 ± 17 µg/mL | [7] |
| ZnO NPs (Positive Control) | HUVECs | MTT | 48 | 43 ± 4 µg/mL | [7] |
| Gd₂O₃-DEG | Hepa 1-6 | MTT & LDH | 24 | Concentration-dependent increase in LDH leakage | [12] |
| Magneto Liposome NPs (MLNs) | Hepa 1-6 | MTT & LDH | 24 | More biocompatible than Gd₂O₃-DEG | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted from standard procedures for assessing cell viability after nanoparticle exposure.[13][14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Gadolinium-based nanoparticles suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of your nanoparticle suspension in complete cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: DCFH-DA Assay for Intracellular ROS Detection
This protocol is based on established methods for measuring reactive oxygen species in cells exposed to nanoparticles.[15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Gadolinium-based nanoparticles suspension
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
96-well black plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells twice with pre-warmed HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 20 µM) in HBSS or serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Add 100 µL of the nanoparticle suspensions at various concentrations to the wells. Include an untreated control and a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the general steps for measuring caspase-3 activity, a key marker of apoptosis.[17][18][19]
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer
-
Reaction buffer containing DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in your cells by treating them with gadolinium-based nanoparticles for the desired time.
-
Collect both treated (apoptotic) and untreated (non-apoptotic) cells.
-
Lyse the cells using the provided cell lysis buffer and incubate on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to separate wells.
-
Add reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well and mix.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Workflow for assessing nanoparticle cytotoxicity using the MTT assay.
Caption: Pathway of GdNP-induced oxidative stress leading to apoptosis.
Caption: Decision tree for troubleshooting high cytotoxicity results.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium Toxicity: Mechanisms, Clinical Manifestations, and Nanoparticle Role - Article (Preprint v1) by Jose L. Domingo | Qeios [qeios.com]
- 4. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gadolinium Oxide Nanoparticles Induce Toxicity in Human Endothelial HUVECs via Lipid Peroxidation, Mitochondrial Dysfunction and Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity Mechanism of Gadolinium Oxide Nanoparticles and Gadolinium Ions in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gadolinium-induced oxidative stress triggers endoplasmic reticulum stress in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 15. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. mpbio.com [mpbio.com]
Validation & Comparative
A Head-to-Head Comparison: 14:0 PE-DTPA (Gd) vs. 18:0 PE-DTPA (Gd) for Advanced MRI Applications
For researchers and drug development professionals leveraging liposomal or micellar nanoparticles for Magnetic Resonance Imaging (MRI), the choice of lipid-chelated contrast agent is a critical design parameter. This guide provides an objective comparison between two prominent gadolinium-based lipids, 14:0 PE-DTPA (Gd) and 18:0 PE-DTPA (Gd), focusing on their performance characteristics and supporting experimental considerations. The fundamental distinction lies in their acyl chain length—14 carbons (myristoyl) versus 18 carbons (stearoyl)—which significantly influences the physicochemical properties of the resulting nanoparticle.
Core Physicochemical and Performance Characteristics
The length of the lipid's acyl chains directly impacts the packing density and fluidity of the liposomal bilayer. These properties, in turn, affect the stability of the nanoparticle in circulation, its interaction with biological systems, and the relaxivity of the chelated gadolinium (Gd) ion, which is the primary determinant of T1 contrast enhancement.
| Property | 14:0 PE-DTPA (Gd) | 18:0 PE-DTPA (Gd) | Significance in MRI Applications |
| Full Chemical Name | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt) | Defines the molecular structure, with "14:0" referring to the dimyristoyl chains and "18:0" to the distearoyl chains. |
| Phase Transition Temp. (Tm) | Lower | Higher | A higher Tm (associated with 18:0 PE) leads to a more rigid, less permeable membrane at physiological temperatures, enhancing nanoparticle stability and cargo retention. |
| Membrane Fluidity | Higher | Lower | Higher fluidity from shorter 14:0 chains can influence membrane protein interactions and water accessibility to the Gd ion, potentially affecting relaxivity. |
| In Vivo Stability | Generally lower | Generally higher | Liposomes formulated with longer, saturated 18:0 chains are typically more stable, resulting in longer circulation times crucial for many targeted imaging applications.[1] |
| Biocompatibility | Considered biocompatible for in vivo use. | Considered biocompatible for in vivo use. | Both lipids are components of various nanoparticle formulations used in preclinical and clinical research.[2] |
Quantitative Performance Data
The longitudinal relaxivity (r1) is a key measure of a T1 contrast agent's efficacy, with higher values indicating greater signal enhancement per unit of concentration. While r1 is highly dependent on the overall nanoparticle formulation (size, surface modifications, water permeability), studies utilizing these lipids provide valuable performance benchmarks.
| Parameter | Liposomes with 14:0 PE-DTPA (Gd) | Micelles/Liposomes with 18:0 PE-DTPA (Gd) | Reference |
| Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) | Can range from ~2.8 mM⁻¹s⁻¹ to higher values depending on the specific liposomal context.[3] | T1 measurements show a clear concentration-dependent effect, with relaxivity influenced by the molar percentage of the Gd-lipid in the formulation.[4][5] | [3][4][5] |
| Application Examples | Used in lipid nanoparticles for high-quality contrast-enhanced vascular MRI.[6][7] | Incorporated into peptide amphiphile micelles and liposomes for targeted tumor imaging and multimodal imaging applications.[5][8] | [5][6][7][8] |
Experimental Protocols
Protocol 1: Preparation of Gd-Containing Liposomes via Thin-Film Hydration
This protocol describes a standard method for creating liposomes that incorporate either 14:0 or 18:0 PE-DTPA (Gd).
Objective: To formulate unilamellar liposomes containing a defined molar percentage of a gadolinium-chelated lipid for MRI contrast.
Materials:
-
Primary structural phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
14:0 PE-DTPA (Gd) or 18:0 PE-DTPA (Gd)
-
Organic solvent (e.g., chloroform, or a 4:1 chloroform:methanol mixture for 18:0 PE-DTPA (Gd))
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)
Methodology:
-
Lipid Dissolution: In a round-bottom flask, dissolve the primary lipid, cholesterol, and the chosen Gd-lipid (e.g., at a 5 mol% ratio) in the organic solvent.[4]
-
Film Formation: Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's interior surface.
-
Solvent Removal: Place the flask under high vacuum for a minimum of 2 hours to ensure complete removal of any residual organic solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating the flask at a temperature above the phase transition temperature (Tm) of the primary lipid. This process forms multilamellar vesicles (MLVs).
-
Sizing: To achieve a uniform size distribution and create small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or, more commonly, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Protocol 2: In Vitro T1 Relaxivity Measurement
This protocol outlines the procedure for quantifying the r1 relaxivity of the prepared Gd-liposomes.
Objective: To determine the T1 relaxivity (r1) of the nanoparticle suspension as a measure of its MRI contrast-enhancing capability.
Materials:
-
Purified Gd-liposome suspension
-
MRI scanner or a benchtop relaxometer (e.g., NMR)
-
Aqueous buffer for dilutions (e.g., PBS)
-
Sample tubes or a multi-well phantom
Methodology:
-
Concentration Measurement: Accurately determine the gadolinium concentration in the stock liposome (B1194612) suspension using a technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Sample Preparation: Create a series of dilutions of the Gd-liposome suspension in the buffer to cover a range of Gd concentrations (e.g., 0.05 to 1.0 mM). Include a buffer-only sample as a control.
-
T1 Measurement: Place the samples in the MRI scanner or relaxometer. Use an inversion recovery pulse sequence to measure the longitudinal relaxation time (T1) for each sample.[9]
-
Data Analysis:
-
Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1 (in units of s⁻¹).
-
Plot R1 versus the gadolinium concentration (in mM).
-
Perform a linear regression on the data points. The slope of the resulting line is the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.
-
Visualized Workflows and Decision Logic
Caption: A typical workflow for the formulation and evaluation of Gd-based liposomal MRI contrast agents.
Caption: Decision logic for selecting between 14:0 and 18:0 PE-DTPA (Gd) based on research goals.
Conclusion and Recommendations
The choice between 14:0 PE-DTPA (Gd) and 18:0 PE-DTPA (Gd) is a strategic one based on the desired biophysical properties of the final nanoparticle formulation.
-
Choose 18:0 PE-DTPA (Gd) for applications demanding high in vivo stability and long circulation times, such as passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect or imaging of vascular targets over extended periods. The longer stearoyl chains create a more rigid and robust lipid bilayer.
-
Choose 14:0 PE-DTPA (Gd) when a more fluid membrane is desired. This may be relevant for applications involving temperature-sensitive release, interaction with membrane-bound targets, or when shorter circulation times are acceptable or preferred.
Ultimately, the performance of the contrast agent is a function of the entire nanoparticle system. It is recommended that researchers empirically test formulations to determine the optimal composition for their specific diagnostic or theranostic application.
References
- 1. Self-Assembling Peptide-Based Building Blocks in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Layer-by-Layer Polymer Functionalization Improves Nanoparticle Penetration and Glioblastoma Targeting in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | The design of gadolinium containing peptide amphiphile micelles for molecular MRI [frontiersin.org]
- 9. pnas.org [pnas.org]
Validating the Precision of 14:0 PE-DTPA (Gd) Liposomes: A Comparative Guide to Targeting Efficiency
For Immediate Release
A comprehensive analysis of 14:0 PE-DTPA (Gd) liposomes underscores their potential as a versatile platform for targeted drug delivery and magnetic resonance imaging (MRI). This guide provides a comparative overview of their targeting efficiency against other liposomal systems, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development. The inclusion of gadolinium (Gd) chelated to 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (14:0 PE-DTPA) allows for non-invasive in vivo tracking and quantification of liposome (B1194612) biodistribution.
Performance Snapshot: A Comparative Analysis
The targeting efficiency of liposomes is a critical determinant of their therapeutic and diagnostic efficacy. Below is a comparative summary of the in vivo biodistribution of non-targeted 14:0 PE-DTPA liposomes and other targeted liposomal formulations. It is important to note that the data presented is compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: In Vivo Biodistribution of Various Liposomal Formulations (% Injected Dose per Gram of Tissue - %ID/g)
| Liposome Formulation | Targeting Ligand | Animal Model | Target Organ/Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Time Point |
| 14:0 PE-DTPA (⁹⁹ᵐTc) Liposomes | None (Passive) | Melanoma-bearing Mice | Tumor: 1.58 ± 1.11 | ~10 | ~5 | 4h |
| Gd-DTPA Liposomes (100 nm) | None (Passive) | Rats | N/A | ~25 | ~35 | 4h[1] |
| Gd-DTPA Liposomes (50 nm) | None (Passive) | Rats | N/A | ~30 | ~30 | 4h[1] |
| HER2-Targeted Liposomes (Doxorubicin) | Anti-HER2 scFv | Breast Cancer Xenograft | ~5 | ~10 | ~15 | 24h |
| Transferrin-Targeted Liposomes (Dual Drug-Loaded) | Transferrin & Penetratin | Glioblastoma Mouse Model | Tumor: ~12-fold increase vs. free drug | N/A | N/A | N/A[2] |
| Mannan-Coated Gd-DTPA Liposomes | Mannan | Mice | N/A | Increased vs. uncoated | N/A | N/A[3] |
Key Observations:
-
Passive Targeting: Non-targeted liposomes, including those with 14:0 PE-DTPA, primarily accumulate in the organs of the reticuloendothelial system (RES), such as the liver and spleen, due to their natural clearance mechanism.[1] The tumor accumulation observed with 14:0 PE-DTPA (⁹⁹ᵐTc) liposomes is attributed to the enhanced permeability and retention (EPR) effect in the tumor vasculature.
-
Active Targeting: The addition of targeting ligands like anti-HER2 antibodies or transferrin can significantly enhance accumulation in the target tumor tissue.[2][4] For instance, HER2-targeted liposomes show a notable tumor uptake, while transferrin-functionalized liposomes demonstrate a substantial increase in brain tumor drug accumulation compared to free drugs.[2][4]
-
Influence of Size: Liposome size plays a crucial role in biodistribution. Smaller 50 nm Gd-DTPA liposomes exhibit a longer circulation time and higher delivery to the liver, spleen, and bone marrow compared to larger 100 nm liposomes.[1]
Delving into the Methodology: Experimental Protocols
Accurate validation of liposome targeting efficiency relies on robust and well-defined experimental protocols. The following sections detail the key methodologies used in the studies cited.
Experimental Protocol 1: In Vivo Biodistribution Studies using Radiolabeled Liposomes
This protocol outlines the steps for quantifying the biodistribution of liposomes labeled with a gamma-emitting radionuclide like Technetium-99m (⁹⁹ᵐTc).
1. Liposome Preparation and Radiolabeling:
- Prepare liposomes incorporating 14:0 PE-DTPA using the thin-film hydration method followed by extrusion to achieve a uniform size.
- Radiolabel the liposomes with ⁹⁹ᵐTc via chelation to the DTPA moiety.
- Purify the radiolabeled liposomes to remove any free ⁹⁹ᵐTc.
2. Animal Model and Administration:
- Utilize an appropriate tumor-bearing animal model (e.g., subcutaneous melanoma in mice).
- Administer a known activity of the radiolabeled liposome suspension intravenously (i.v.) via the tail vein.
3. Tissue Collection and Measurement:
- At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.
- Dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.
- Weigh each tissue sample.
- Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
4. Data Analysis:
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
- %ID/g = (Activity in tissue / Weight of tissue) / Total injected activity * 100
Diagram 1: Workflow for In Vivo Biodistribution Study
A schematic of the in vivo biodistribution experimental workflow.
Experimental Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol describes how to quantify the uptake of fluorescently labeled liposomes by cancer cells in vitro.
1. Liposome Preparation and Labeling:
- Synthesize liposomes, incorporating a fluorescent lipid (e.g., Rhodamine-PE) into the lipid bilayer during preparation.
- If evaluating targeted liposomes, conjugate the targeting ligand (e.g., anti-HER2 Fab') to the liposome surface.
2. Cell Culture and Incubation:
- Culture the target cancer cell line (e.g., HER2-positive SK-BR-3 cells) to a suitable confluency.
- Incubate the cells with a defined concentration of the fluorescently labeled liposomes for various time periods (e.g., 1, 4, 12 hours) at 37°C.
- Include a control group of cells incubated with non-targeted fluorescent liposomes.
3. Sample Preparation for Flow Cytometry:
- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove non-internalized liposomes.
- Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
- Resuspend the cells in a suitable buffer for flow cytometry analysis.
4. Flow Cytometry Analysis:
- Analyze the cell suspension using a flow cytometer.
- Excite the fluorescent dye with the appropriate laser and detect the emission signal.
- Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized liposomes.
Diagram 2: Cellular Uptake Assay Workflow
Workflow for quantifying liposome cellular uptake via flow cytometry.
Experimental Protocol 3: Quantification of Gadolinium in Tissues by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the amount of gadolinium in biological samples, providing a direct measure of liposome accumulation.
1. Sample Preparation:
- Collect tissue samples from animals at specified time points after injection of Gd-containing liposomes.
- Accurately weigh the tissue samples.
- Digest the tissue samples using a strong acid mixture (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system until a clear solution is obtained.
2. ICP-MS Analysis:
- Prepare a series of gadolinium standards of known concentrations.
- Dilute the digested tissue samples to a suitable concentration for analysis.
- Introduce the samples and standards into the ICP-MS instrument.
- Measure the intensity of the gadolinium isotopes.
3. Data Quantification:
- Generate a calibration curve from the gadolinium standards.
- Determine the concentration of gadolinium in the digested samples by interpolating from the calibration curve.
- Calculate the amount of gadolinium per gram of tissue.
Diagram 3: Gadolinium Quantification by ICP-MS
Process for determining gadolinium concentration in tissues using ICP-MS.
Future Directions
The data presented highlights the promise of 14:0 PE-DTPA (Gd) liposomes as a foundational platform for developing targeted imaging and therapeutic agents. Future research should focus on direct comparative studies of these liposomes functionalized with various targeting moieties against established targeted systems. Such studies will be instrumental in optimizing ligand selection and conjugation strategies to maximize targeting efficiency and therapeutic outcomes.
References
- 1. Biodistribution and clearance of liposomal gadolinium-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mannan-coated liposome delivery of gadolinium-diethylenetriaminepentaacetic acid, a contrast agent for use in magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Chelating Lipids for Gadolinium-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different chelating lipids used in the formulation of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). The performance of these lipids is evaluated based on key parameters such as relaxivity, stability, and toxicity, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the synthesis and characterization of these agents are also provided to aid in research and development.
Introduction to Chelating Lipids in MRI
Gadolinium (Gd³⁺), a paramagnetic ion, is a highly effective T1 relaxation agent used to enhance contrast in MRI. However, free Gd³⁺ is toxic and must be complexed with a chelating agent to ensure its safe use in clinical settings. Chelating lipids are amphiphilic molecules that incorporate a gadolinium chelate into a lipid bilayer, such as in liposomes. This approach offers several advantages, including the potential for higher relaxivity, longer circulation times, and targeted delivery.
The choice of the chelating lipid is critical as it directly influences the stability of the gadolinium complex, the efficiency of the contrast agent (relaxivity), and its overall safety profile. This guide focuses on a comparative analysis of commonly employed chelating lipids, primarily those based on the linear chelator DTPA (diethylenetriaminepentaacetic acid) and the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Comparative Data on Chelating Lipid Performance
The efficacy and safety of gadolinium-chelating lipids are determined by a combination of factors. The most critical of these are relaxivity (the ability to enhance the relaxation rate of water protons), the stability of the gadolinium complex, and the cytotoxic profile.
Relaxivity
Longitudinal (r₁) and transverse (r₂) relaxivity are measures of a contrast agent's efficiency. Higher r₁ relaxivity is desirable for T1-weighted imaging. The relaxivity of a chelating lipid is influenced by the chelator itself, the lipid environment, and the overall structure of the nanoparticle.
| Chelating Lipid / Formulation | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Magnetic Field (T) | Medium | Citation |
| DOTA-based Lipids | |||||
| Gd(III)DOTA-DSPE Liposomes | 6.57 - 7.83 | Not Reported | Not Specified | Aqueous Solution | [1] |
| Gd-LS (TSAP isomer) | 7.4 | Not Reported | 1.4 | Water | [2] |
| Gd-LS (SAP isomer) | 14.5 | Not Reported | 1.4 | Water | [2] |
| Gd-LS (TSAP isomer) in 4.5% HSA | 12.4 | Not Reported | 1.4 | Human Serum Albumin | [2] |
| Gd-LS (SAP isomer) in 4.5% HSA | 17.5 | Not Reported | 1.4 | Human Serum Albumin | [2] |
| Poly(HPMA)-DOTA-Gd | 8.6 | 23.9 | Not Specified | Not Specified | [3] |
| DTPA-based Lipids | |||||
| Liposomal Gd-DTPA | 5.7 (LD50) | Not Reported | Not Applicable | In vivo (mice) | [4] |
| Gd-DTPA-CMAG-A2 | Higher than Gd-DTPA | Not Reported | Not Specified | Not Specified | [5] |
| Gd-DTPA-CMAG-A6 | Higher than Gd-DTPA | Not Reported | Not Specified | Not Specified | [5] |
| Poly(HPMA)-DTPA-Gd | 7.8 | 21.7 | Not Specified | Not Specified | [3] |
| Gd-C4-thyroxin-DTPA | 9.01 | Not Reported | 1.5 | Water | [6] |
| Other Formulations | |||||
| Gd-AAZTA-C17 Micelles | 30 | Not Reported | 0.47 | Aqueous Solution | [7] |
*HSA: Human Serum Albumin, DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, LS: A chiral DOTA-based complex, T: A chiral DOTA-based complex, CMAG-A2/A6: Arabinogalactan derivatives, HPMA: N-(2-hydroxypropyl) methacrylamide, AAZTA: 6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid.
Stability
The stability of the gadolinium complex is paramount to prevent the release of toxic free Gd³⁺ ions. Macrocyclic chelators like DOTA generally form more stable and kinetically inert complexes compared to linear chelators like DTPA. This is a critical consideration in the design of safe chelating lipids. For instance, Gd(III)DOTA-DSPE has been shown to exhibit no detectable transmetallation when incubated with Zn(II), highlighting its high stability.[8] In contrast, linear chelates have a higher propensity to dissociate, which can lead to gadolinium deposition in tissues.[9]
Toxicity
The toxicity of gadolinium-based contrast agents is primarily linked to the release of free Gd³⁺. Therefore, the stability of the chelating lipid is a major determinant of its safety. In vitro studies on liposomes containing PE-DTPA chelating Gd³⁺ found no cytotoxicity in human liver cells and no pro-inflammatory effects in human macrophages.[10] A detailed in vivo study on liposomal Gd-DTPA in mice showed that while the acute LD50 was similar to non-liposomal Gd-DTPA (5.7 mmol/kg), subacute high doses led to reversible side effects such as splenomegaly and cardiomegaly.[4] In general, formulations with macrocyclic chelators are considered to have a better safety profile due to their higher stability.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the synthesis and characterization of gadolinium-chelating lipids and their liposomal formulations.
Synthesis of Gd-DOTA-DSPE
This protocol describes the synthesis of a DOTA-based chelating lipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[DOTA(gadolinium salt)].
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
DOTA-NHS ester
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Methanol
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Dissolve DSPE and DOTA-NHS ester in anhydrous DMF.
-
Add TEA to the solution and stir at room temperature overnight under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a chloroform/methanol mixture and purify by silica (B1680970) gel column chromatography.
-
Characterize the resulting DOTA-DSPE conjugate by ¹H NMR and mass spectrometry.
-
For gadolinium chelation, dissolve DOTA-DSPE in a mixture of chloroform and methanol.
-
Add an aqueous solution of GdCl₃·6H₂O and stir the mixture at 50°C for 24 hours.
-
Monitor the reaction for the presence of free Gd³⁺ using a xylenol orange test.
-
Remove the solvents by rotary evaporation.
-
Purify the final product, Gd-DOTA-DSPE, by dialysis against deionized water to remove any unchelated Gd³⁺.
-
Lyophilize the purified product to obtain a white powder.
Preparation of Gadolinium-Containing Liposomes
This protocol outlines the preparation of liposomes incorporating a gadolinium-chelating lipid.
Materials:
-
Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Gadolinium-chelating lipid (e.g., Gd-DOTA-DSPE)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the matrix lipid, cholesterol, and the gadolinium-chelating lipid in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
Remove any unencapsulated gadolinium by dialysis or size exclusion chromatography.
-
Characterize the final liposome (B1194612) suspension for size, zeta potential, and gadolinium concentration.
In Vitro Toxicity Assessment
This protocol provides a general method for assessing the cytotoxicity of gadolinium-chelating lipid formulations using a cell viability assay.
Materials:
-
Human cell line (e.g., HepG2 liver cells, macrophages)
-
Cell culture medium and supplements
-
Gadolinium-chelating lipid formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the gadolinium-chelating lipid formulation in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test formulation. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and concepts discussed in this guide.
Caption: Workflow for the synthesis of the chelating lipid Gd-DOTA-DSPE.
Caption: General workflow for the preparation of gadolinium-containing liposomes.
References
- 1. Gd(III)-DOTA-modified sonosensitive liposomes for ultrasound-triggered release and MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(HPMA)-DTPA/DOTA-Gd conjugates for magnetic resonance imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Detailed toxicity studies of liposomal gadolinium-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of Gd-DTPA-labeled arabinogalactans as potential MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and physicochemical characterization of Gd-C4-thyroxin-DTPA, a potential MRI contrast agent. Evaluation of its affinity for human serum albumin by proton relaxometry, NMR diffusometry, and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High relaxivity gadolinium modified high density lipoproteins as MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high relaxivity Gd(III)DOTA-DSPE-based liposomal contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The potential toxic impact of different gadolinium-based contrast agents combined with 7-T MRI on isolated human lymphocytes | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 14:0 PE-DTPA (Gd) and Commercially Available MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel liposomal MRI contrast agent, 14:0 PE-DTPA (Gd), with commercially available gadolinium-based contrast agents (GBCAs). The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of contrast agents for preclinical and clinical imaging studies.
Introduction to 14:0 PE-DTPA (Gd)
14:0 PE-DTPA (Gd), or 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), is a lipid-based contrast agent. It consists of a gadolinium ion (Gd³⁺) chelated by diethylenetriaminepentaacetic acid (DTPA), which is conjugated to a phosphatidylethanolamine (B1630911) (PE) lipid with two 14-carbon acyl chains (myristoyl groups). This amphipathic structure allows for its incorporation into the lipid bilayer of liposomes, creating a nanoparticle-based contrast agent.
A key advantage of formulating 14:0 PE-DTPA (Gd) into liposomes is the potential for significantly enhanced relaxivity, leading to improved image contrast at lower gadolinium doses. Furthermore, its nanoparticle nature offers the possibility of passive targeting to tumors and sites of inflammation through the enhanced permeability and retention (EPR) effect, and it does not rely on renal clearance, which is a consideration for traditional GBCAs.
Comparison of Quantitative Data
The efficacy of an MRI contrast agent is primarily determined by its longitudinal (r₁) and transverse (r₂) relaxivities. These values quantify the agent's ability to shorten the T₁ and T₂ relaxation times of water protons, respectively. Higher r₁ values lead to brighter signals on T₁-weighted images, which is the most common application for gadolinium-based agents.
The following table summarizes the relaxivity data for 14:0 PE-DTPA (Gd) formulated in lipid nanoparticles and several commercially available MRI contrast agents. It is crucial to note that relaxivity is dependent on factors such as the magnetic field strength, temperature, and the medium in which it is measured. Therefore, direct comparisons should be made with caution when data are from different studies.
| Contrast Agent | Chemical Structure | Classification | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Magnetic Field | Medium |
| 14:0 PE-DTPA (Gd) in Lipid Nanoparticles | Lipid-DTPA-Gd | Liposomal | 134.8 | Not Reported | 3.0 T | 50% Rat Serum |
| Gadovist® (Gadobutrol) | Macrocyclic, Non-ionic | Extracellular | 4.8 | 5.9 | 3.0 T | Human Plasma |
| Magnevist® (Gadopentetate dimeglumine) | Linear, Ionic | Extracellular | 3.8 | 4.6 | 3.0 T | Human Plasma |
| Dotarem® (Gadoterate meglumine) | Macrocyclic, Ionic | Extracellular | 3.5 | 4.3 | 3.0 T | Human Plasma |
| MultiHance® (Gadobenate dimeglumine) | Linear, Ionic | Extracellular & Hepatobiliary | 6.3 | 8.0 | 3.0 T | Human Plasma |
| ProHance® (Gadoteridol) | Macrocyclic, Non-ionic | Extracellular | 3.7 | 4.5 | 3.0 T | Human Plasma |
| Eovist® (Gadoxetate disodium) | Linear, Ionic | Hepatobiliary | 6.9 | 7.7 | 3.0 T | Human Plasma |
Note: The relaxivity values for commercial agents are representative and can vary slightly between different studies and measurement conditions.
Experimental Protocols
In Vitro Relaxivity Measurement
The determination of r₁ and r₂ relaxivities is a fundamental experiment for characterizing MRI contrast agents.
Objective: To quantify the longitudinal (r₁) and transverse (r₂) relaxivities of a contrast agent in a specific medium.
Materials:
-
MRI contrast agent of interest (e.g., 14:0 PE-DTPA (Gd) liposomes, commercial GBCAs)
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS), human plasma)
-
MRI scanner (e.g., 1.5T, 3T, 7T)
-
Temperature control system
-
Phantoms (e.g., tubes or vials) of known concentrations of the contrast agent
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the contrast agent in the chosen solvent to create samples with a range of known concentrations. A blank sample (solvent only) should also be prepared.
-
Phantom Setup: Place the sample tubes in a phantom holder and position it within the MRI scanner's coil. Ensure the temperature is controlled and maintained at a physiologically relevant temperature (e.g., 37°C).
-
T₁ Measurement:
-
Acquire T₁-weighted images using an inversion recovery spin-echo (IR-SE) pulse sequence with varying inversion times (TI).
-
Measure the signal intensity from a region of interest (ROI) within each sample for each TI.
-
Fit the signal intensity versus TI data to the following equation to determine the T₁ relaxation time for each concentration: S(TI) = S₀ |1 - 2e^(-TI/T₁)|
-
-
T₂ Measurement:
-
Acquire T₂-weighted images using a multi-echo spin-echo pulse sequence with varying echo times (TE).
-
Measure the signal intensity from an ROI within each sample for each TE.
-
Fit the signal intensity versus TE data to a mono-exponential decay function to determine the T₂ relaxation time for each concentration: S(TE) = S₀ e^(-TE/T₂)
-
-
Relaxivity Calculation:
-
Calculate the relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) for each concentration.
-
Plot the relaxation rates (R₁ and R₂) as a function of the contrast agent concentration.
-
The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities, respectively.
-
Visualizations
Comparison of Contrast Agent Structures
Caption: Structural classification of 14:0 PE-DTPA (Gd) and commercial GBCAs.
Experimental Workflow for Relaxivity Measurement
Caption: Workflow for determining r₁ and r₂ relaxivities of an MRI contrast agent.
Conceptual Comparison of Relaxivity
Caption: Conceptual relationship between r₁ relaxivity, image brightness, and dosage.
Discussion and Conclusion
The available data indicate that liposomal formulations of 14:0 PE-DTPA (Gd) have the potential to be highly effective T₁ contrast agents, exhibiting significantly higher r₁ relaxivity compared to commercially available GBCAs. This high relaxivity could translate to improved image quality at reduced gadolinium doses, a critical consideration in light of concerns about gadolinium deposition in the body.
However, it is important to acknowledge that the development of liposomal contrast agents also presents challenges, including manufacturing scalability, long-term stability, and a more complex pharmacokinetic and biodistribution profile compared to small-molecule GBCAs.
Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the performance of 14:0 PE-DTPA (Gd) liposomes relative to the established commercial agents. Researchers and drug developers should consider the specific requirements of their imaging application, including the target tissue, desired imaging window, and safety considerations, when selecting an appropriate MRI contrast agent.
Assessing the Biocompatibility of DMPE-DTPA Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel nanoparticle-based platforms for drug delivery and diagnostic applications necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative assessment of the biocompatibility of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (DMPE-DTPA) nanoparticles and other commonly used alternatives, including Solid Lipid Nanoparticles (SLNs), Liposomes, and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This analysis is based on a comprehensive review of available preclinical data on cytotoxicity, hemolysis, and in vivo toxicity.
While direct biocompatibility data for DMPE-DTPA nanoparticles is limited in the public domain, this guide draws upon findings from closely related phosphoethanolamine-DTPA (PE-DTPA) and gadolinium-DTPA (Gd-DTPA) conjugated nanoparticles to provide a reasonable assessment.
Comparative Biocompatibility Data
The following tables summarize the quantitative data on the cytotoxicity and hemolytic potential of the selected nanoparticles. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and specific nanoparticle formulations across different studies.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit the metabolic activity of 50% of a cell population. Lower IC50 values indicate higher cytotoxicity.
| Nanoparticle Type | Cell Line | IC50 Value | Citation |
| PE-DTPA-Gd NPs | Hepa 1-6 | No significant cytotoxicity observed at various concentrations | [1] |
| Solid Lipid NPs (SLNs) | MCF-7 | > 100 µg/mL (low cytotoxicity) | [2] |
| MDA-MB-231 | > 100 µg/mL (low cytotoxicity) | ||
| HepG2 | 4.7 µg/mL (for Fenretinide-loaded SLNs) | [2] | |
| Caco-2, SV-80, Y-79 | < 10 µg/mL (for CTAB-SLNs) | ||
| Liposomes | - | Generally considered biocompatible with low cytotoxicity | |
| PLGA Nanoparticles | Caco-2, HeLa | > 75% cell viability at 0.1 mg/mL | [3] |
Note: The cytotoxicity of SLNs can be highly dependent on the specific lipids and surfactants used in their formulation. For instance, SLNs formulated with the cationic lipid CTAB have been shown to be highly cytotoxic.
In Vitro Hemolysis Data
Hemolysis assays are used to evaluate the potential of nanoparticles to damage red blood cells. A hemolysis percentage of less than 5% is generally considered safe for intravenously administered formulations.
| Nanoparticle Type | Concentration | Hemolysis (%) | Citation |
| PE-DTPA-Gd NPs | Not Available | Hemocompatible materials reported | |
| Liposomes | 0.1 - 5 mM of lipids | 3 - 6% | [4] |
| 0.16 mg/mL | Minimal hemolysis | [5] | |
| 0.38 or 0.6 mg/mL | Substantially increased hemolysis for some formulations | [5] | |
| PLGA Nanoparticles | Not Available | Generally considered hemocompatible |
In Vivo Toxicity Assessment
Preclinical in vivo studies in animal models provide crucial information on the systemic toxicity of nanoparticles.
-
PE-DTPA-Gd Nanoparticles: Studies on similar gadolinium-based nanoparticles have indicated low toxicity in vivo, with the primary route of excretion being through the liver and spleen[6][7].
-
Solid Lipid Nanoparticles (SLNs): The in vivo toxicity of SLNs is dependent on the lipid composition and the administered dose. While some studies report no significant toxicity, others have observed lipid accumulation in the liver and spleen at high doses, which was found to be reversible[8].
-
Liposomes: Liposomes are generally considered to have low in vivo toxicity and are the basis for several FDA-approved nanomedicines.
-
PLGA Nanoparticles: In vivo toxicity studies in mice and rats have shown that PLGA nanoparticles are well-tolerated at various doses, with no significant pathological changes observed in major organs[9][10][11]. Biodistribution studies indicate that a significant percentage of PLGA nanoparticles can localize in the liver[9].
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of nanoparticle biocompatibility.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
MTT Assay Experimental Workflow
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Remove the old medium from the cells and add the nanoparticle suspensions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the nanoparticles for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each nanoparticle concentration by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 value can then be determined from the dose-response curve.
Hemolysis Assay
This assay quantifies the amount of hemoglobin released from red blood cells upon exposure to nanoparticles.
Hemolysis Assay Experimental Workflow
Detailed Protocol:
-
RBC Preparation: Obtain fresh whole blood and centrifuge to separate the red blood cells (RBCs). Wash the RBCs multiple times with an isotonic phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).
-
Incubation with Nanoparticles: In a series of microcentrifuge tubes, mix the RBC suspension with different concentrations of the nanoparticle suspension. Include a positive control (a known hemolytic agent like Triton X-100) and a negative control (PBS alone).
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 2 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs and nanoparticles.
-
Supernatant Collection: Carefully collect the supernatant, which contains the hemoglobin released from lysed RBCs.
-
Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant using a spectrophotometer at a wavelength of approximately 540 nm.
-
Calculation of Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Signaling Pathways in Nanoparticle-Induced Toxicity
The toxicity of nanoparticles is often mediated by the induction of oxidative stress and inflammatory responses. Several signaling pathways are implicated in these processes.
References
- 1. The Assessment of Toxicity Characteristics of Cellular Uptake of Paramagnetic Nanoparticles as a New Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijtan.avestia.com [ijtan.avestia.com]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. researchgate.net [researchgate.net]
- 5. Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on in vivo behavior of PEGylated gadolinium oxide nanoparticles and Magnevist as MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG-modified gadolinium nanoparticles as contrast agents for in vivo micro-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hazard Assessment of Polymeric Nanobiomaterials for Drug Delivery: What Can We Learn From Literature So Far - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Targeted Drug Delivery with Gd-Liposomes: A Comparative Guide
The convergence of nanotechnology and medicine has propelled the development of sophisticated drug delivery systems designed to maximize therapeutic efficacy while minimizing off-target effects. Among these, liposomes—spherical vesicles composed of a lipid bilayer—have emerged as a leading platform due to their biocompatibility, versatility, and established clinical use.[1][2][3] Incorporating Gadolinium (Gd), a potent magnetic resonance imaging (MRI) contrast agent, into these liposomes (Gd-liposomes) creates a powerful theranostic tool. This allows for the non-invasive, real-time visualization and validation of targeted drug delivery in vivo.
This guide provides a comparative analysis of Gd-liposomes against other nanoparticle-based contrast agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Gd-Liposomes with Alternative Nanoparticle Platforms
The effectiveness of a targeted imaging agent is defined by its ability to specifically accumulate at a target site and generate a strong, detectable signal. Gd-liposomes offer a unique combination of properties but face competition from other platforms. The primary strategies for targeting include passive targeting, which relies on the Enhanced Permeability and Retention (EPR) effect in tumor vasculature, and active targeting, which involves conjugating ligands (like antibodies or peptides) to the liposome (B1194612) surface to bind to specific receptors on target cells.[1][2][4]
Key Alternatives to Gd-Liposomes:
-
Free Gd-Chelates (e.g., Gd-DTPA, Magnevist®): These are small-molecule contrast agents used clinically. While effective for general contrast enhancement, they lack specificity, distribute non-specifically into the intravascular and interstitial space, and are rapidly cleared from circulation.[5][6]
-
Iron Oxide Nanoparticles (IONPs): IONPs are T2 contrast agents that have been explored as alternatives to Gd-based agents, partly due to their high magnetic susceptibility and lower toxicity concerns.[7] Their signal enhancement mechanism (darkening the image) differs from the T1 enhancement (brightening) of Gd-liposomes.
-
Dendrimers: These are highly branched, well-defined macromolecules that can be conjugated with multiple Gd ions. They have been extensively investigated as MRI contrast agents for molecular imaging.[8]
-
Perfluorocarbon (PFC) Nanoparticles: These lipid-based nanoparticles can incorporate a high density of Gd-chelates on their surface, leading to very high nanoparticle-based relaxivity, often higher than Gd-liposomes due to their larger size (around 250 nm).[8]
Quantitative Data Presentation
The performance of MRI contrast agents is quantified by their relaxivity (r1 for T1 agents), which measures the agent's ability to shorten the T1 relaxation time of surrounding water protons. Higher relaxivity leads to greater signal enhancement. When incorporated into nanoparticles, the "nanoparticle-based relaxivity" becomes a critical metric, reflecting the total signal enhancement per particle.
| Agent Type | Typical Size (nm) | Relaxivity (per Gd ion) (mM⁻¹s⁻¹) | Nanoparticle-Based T1 Relaxivity (mM⁻¹s⁻¹) | Key In Vivo Findings & Characteristics |
| Free Gd-Chelates (e.g., Gd-DTPA) | < 2 | 3 - 5[8] | N/A | Rapid renal clearance, non-specific distribution.[5][6] Requires compromised blood-brain barrier (BBB) for brain imaging.[9] |
| Core-Encapsulated Gd-Liposomes | 50 - 200[1] | Lower than free Gd (~38% reduction)[6] | Moderate | Reduced relaxivity due to slow water exchange across the lipid bilayer.[5][6] Stability can be an issue.[5] |
| Surface-Conjugated Gd-Liposomes | 50 - 200 | Higher than encapsulated Gd | High | Preferred configuration as surface-bound Gd has better water accessibility, leading to higher relaxivity.[5][6] |
| Dual-Mode Gd-Liposomes (Core & Surface) | ~100 | High | 35,000 (approx. 10⁴ times higher than free Gd-chelate)[8] | Demonstrated highest signal-to-noise and contrast-to-noise ratio in in vivo MRA studies compared to other liposomal forms.[8] |
| IL-13 Targeted Gd-Liposomes | 137 ± 43 | 4.0 ± 0.4 (at 7T)[9] | N/A | Able to cross an intact BBB to detect early-stage glioma not visible with conventional agents.[9] Gd concentration doubled in target tissue vs. Magnevist.[9] |
| Iron Oxide (IO) Magneto-Liposomes | ~130-180 | N/A (T2 agent, r2 values up to 673 s⁻¹mM⁻¹)[7] | N/A | High r2 relaxivity compared to free IO NPs. Preferentially taken up by cancerous cells in vitro.[7] |
| Gd-Dendrimers | ~5-15 | Generally high | High | Extensively studied for molecular MRI.[8] |
| Gd-PFC Nanoparticles | ~250 | High | Potentially higher than Dual-Gd liposomes[8] | High surface incorporation of Gd leads to very high relaxivity.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies using Gd-liposomes.
Preparation of Targeted Gd-Liposomes (General Protocol)
This protocol outlines the synthesis of liposomes with both encapsulated and surface-conjugated Gd, functionalized with a targeting ligand.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, cholesterol) and a lipid-conjugated Gd-chelate (for surface placement) in a chloroform/methanol solution.[10]
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the film with an aqueous buffer (e.g., HEPES) containing a hydrophilic Gd-chelate (e.g., Gd-DTPA) for core encapsulation. This process forms multilamellar vesicles (MLVs).
-
-
Extrusion for Size Homogenization:
-
Subject the MLV suspension to multiple passes through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder. This process creates unilamellar vesicles of a consistent size, which is critical for in vivo circulation.[1]
-
-
Purification:
-
Remove unencapsulated Gd-chelates from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.[10]
-
-
Conjugation of Targeting Ligand:
-
Incorporate a functionalized lipid (e.g., DSPE-PEG-maleimide) into the liposome formulation.
-
Incubate the purified liposomes with a thiol-containing targeting ligand (e.g., an antibody fragment or peptide like IL-13) to form a stable covalent bond.[9]
-
-
Characterization:
-
Determine particle size and zeta potential using Dynamic Light Scattering (DLS).[10]
-
Quantify Gd concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7]
-
Assess relaxivity (r1) by measuring the T1 relaxation times of liposome solutions at various concentrations on an MRI scanner.[9]
-
In Vivo MRI Validation in Animal Models
This protocol describes the application of targeted Gd-liposomes for imaging tumors in a mouse model.
-
Animal Model: Use immunodeficient mice bearing subcutaneous or orthotopic tumor xenografts (e.g., glioma, neuroblastoma).[9][11]
-
Administration: Administer the targeted Gd-liposome formulation intravenously (e.g., via tail vein injection). A typical dose might range from 0.05 to 0.1 mmol Gd/kg.
-
MRI Acquisition:
-
Anesthetize the animal and place it in a small animal MRI scanner (e.g., 1.0T, 7.0T, or 9.4T).[5][9][12]
-
Acquire T1-weighted images (e.g., using a spin-echo sequence) before and at multiple time points after injection (e.g., 1, 4, 24 hours).[9]
-
The pituitary gland, which lacks a BBB, can be used as an internal control to confirm the agent's entry into the bloodstream.[9]
-
-
Image Analysis:
Biodistribution and Cellular Uptake Analysis
-
Ex Vivo Gd Quantification:
-
At the end of the imaging study, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, brain).
-
Measure the Gd concentration in each tissue using ICP-MS to determine the precise biodistribution and targeting efficiency.[7]
-
-
Fluorescence-Based Cellular Uptake:
-
For mechanistic studies, a fluorescent dye can be co-encapsulated in the liposomes.[10]
-
After in vivo administration, tissues can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify the percentage of specific cell types (e.g., cancer cells vs. immune cells) that have taken up the liposomes.[10]
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the in vivo validation of targeted drug delivery with Gd-liposomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Liposomes for Tumor Targeted Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilized porous liposomes with encapsulated Gd-labeled dextran as highly efficient MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gd-based macromolecules and nanoparticles as magnetic resonance contrast agents for molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magneto-Liposomes as MRI Contrast Agents: A Systematic Study of Different Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Dual Mode Gadolinium Nanoparticle Contrast Agent for Magnetic Resonance Imaging | PLOS One [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-GD2 Immunoliposomes for Targeted Delivery of the Survivin Inhibitor Sepantronium Bromide (YM155) to Neuroblastoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel liposomal nanoparticle for the imaging of amyloid plaque by MRI - PMC [pmc.ncbi.nlm.nih.gov]
comparing relaxivity of 14:0 PE-DTPA (Gd) in liposomes vs micelles
A Comparative Guide for Nanomedicine Researchers
This guide compares the relaxivity of a Gd-conjugated lipid incorporated into a liposomal bilayer with that of Gd-DTPA encapsulated within a polymeric micelle core. This comparison sheds light on how the fundamental structural differences between these two nanocarriers influence the key MRI parameters of longitudinal (r₁) and transverse (r₂) relaxivity.
Quantitative Data Comparison
The following table summarizes the relaxivity data from two representative systems: a liposome (B1194612) incorporating a high density of Gd-DTPA-bis(stearylamide) (Gd-DTPA-BSA) and a polymeric micelle loaded with Gd-DTPA.
| Parameter | Liposomal System (Gd-DTPA-BSA) | Micellar System (Gd-DTPA loaded) |
| Longitudinal Relaxivity (r₁) | 13 mM⁻¹s⁻¹[1] | 48 mM⁻¹s⁻¹[2] |
| Transverse Relaxivity (r₂) | 19 mM⁻¹s⁻¹[1] | Not Reported |
| r₂/r₁ Ratio | ~1.46 | Not Applicable |
| Nanoparticle Size | ~100 nm[1] | 45 nm[2] |
| Gd Incorporation Method | Covalently linked to lipid in bilayer | Encapsulated in polymer-metal core |
| Field Strength | 1.41 T[1] | 0.59 T[2] |
Experimental Methodologies
Accurate and reproducible data are predicated on meticulous experimental design. Below are the detailed protocols for the preparation of these nanoparticles and the measurement of their relaxivity, based on established methodologies.
Preparation of Liposomes with Gd-Lipids
The most common method for preparing liposomes containing a Gd-conjugated lipid is the thin-film hydration technique followed by extrusion.[3][4][5][6]
Protocol:
-
Lipid Film Formation: The desired lipids, including the Gd-conjugated lipid (e.g., Gd-DTPA-BSA) and structural lipids (e.g., DSPC, cholesterol), are dissolved in an organic solvent mixture, typically chloroform/methanol. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under high vacuum for several hours to form a thin, homogeneous lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS or HEPES-buffered saline) by adding the buffer to the flask and agitating at a temperature above the phase transition temperature of the lipids. This process causes the lipid sheets to swell and fold into large, multilamellar vesicles (MLVs).
-
Extrusion for Size Homogenization: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This step ensures a uniform particle size distribution.
Preparation of Gd-Loaded Polymeric Micelles
This protocol describes the self-assembly of polymeric micelles encapsulating Gd-DTPA through metal complex formation.[2]
Protocol:
-
Component Dissolution: Three components are prepared in an aqueous solution: the T1-contrast agent (Gd-DTPA), a metal salt (K₂PtCl₆), and a block copolymer (e.g., PEG-b-PAsp(DET)).
-
Self-Assembly: The components are mixed in an aqueous solution. The metal ions form complexes with both the Gd-DTPA and the amine groups on the copolymer, driving the self-assembly of the components into core-shell micellar structures.
-
Purification: The resulting micelle solution is typically purified via dialysis against water to remove any un-encapsulated Gd-DTPA and other small molecules.
Measurement of Relaxivity (r₁ and r₂)
Relaxivity is determined by measuring the relaxation times (T₁ and T₂) of water protons in the presence of the contrast agent at various concentrations.[1]
Protocol:
-
Sample Preparation: A series of dilutions of the nanoparticle suspension (liposomes or micelles) are prepared in the desired medium (e.g., water or PBS). A sample of the medium without nanoparticles is used as a control (for T₁d and T₂d measurement).
-
NMR Measurement: The longitudinal (T₁) and transverse (T₂) relaxation times of each sample are measured using an NMR spectrometer at a specific magnetic field strength and temperature (e.g., 1.41 T and 37°C). T₁ is typically measured using an inversion-recovery pulse sequence, while T₂ is measured using a Carr-Purcell-Meiboom-Gill (CPMG) sequence.
-
Data Analysis: The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are calculated for each concentration. The relaxivities (r₁ and r₂) are then determined by plotting the relaxation rates (R₁ and R₂) against the molar concentration of Gadolinium ([Gd]). The slope of the resulting linear fit corresponds to the relaxivity in units of mM⁻¹s⁻¹. The equation for this relationship is:
-
R_obs = R_d + r * [Gd] (where R_obs is the observed relaxation rate, and R_d is the diamagnetic relaxation rate of the solvent).
-
Visualizing the Structures and Workflows
To better understand the concepts, the following diagrams illustrate the structural differences between Gd-lipid incorporation in liposomes and micelles, and the general workflow for relaxivity measurement.
Caption: Structural comparison of a Gd-lipid in a liposome vs. a micelle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gd-DTPA-loaded polymer-metal complex micelles with high relaxivity for MR cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Review of Gadolinium vs. Iron Oxide Nanoparticles for Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant transformation. For decades, gadolinium-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced MRI, providing invaluable diagnostic information. However, mounting concerns over gadolinium deposition in the brain and other tissues, particularly in patients with renal impairment, have catalyzed the search for safer and more effective alternatives.[1][2][3][4] Among the most promising candidates are iron oxide nanoparticles (IONPs), which offer a unique set of properties that could revolutionize clinical imaging.[5] This guide provides an objective, data-driven comparison of GBCAs and IONPs, focusing on their performance, biocompatibility, and underlying mechanisms of action.
Core Principles and Mechanisms of Contrast Enhancement
Both GBCAs and IONPs function by altering the relaxation times of water protons in their vicinity, thereby enhancing the contrast between different tissues in MRI images.[6]
-
Gadolinium-Based Contrast Agents (GBCAs): These are paramagnetic complexes where a gadolinium ion (Gd³⁺) is tightly bound to a chelating ligand.[1][3] GBCAs primarily shorten the longitudinal relaxation time (T1) of water protons, leading to a brighter signal on T1-weighted images. This effect is known as positive contrast.[5] The efficacy of a T1 contrast agent is quantified by its longitudinal relaxivity (r1).
-
Iron Oxide Nanoparticles (IONPs): These are superparamagnetic nanoparticles, typically composed of a magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) core.[5] Traditionally, larger IONPs (SPIOs, >50 nm) have been used as T2 contrast agents, shortening the transverse relaxation time (T2) and causing a signal decrease (negative contrast) on T2-weighted images. However, recent advancements have led to the development of ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs, <50 nm), which can also effectively shorten T1, producing positive contrast similar to GBCAs.[5] The effectiveness of IONPs is characterized by both their longitudinal (r1) and transverse (r2) relaxivities.
Quantitative Performance Metrics: A Tabular Comparison
The performance of MRI contrast agents is critically dependent on their relaxivity values (r1 and r2), which are influenced by factors such as the composition of the agent, its size, and the magnetic field strength of the MRI scanner. The r2/r1 ratio is a crucial parameter for T1 contrast agents; a lower ratio is generally desirable for achieving bright contrast with minimal T2-induced signal loss.
Table 1: Comparative Relaxivity of Selected Gadolinium-Based Contrast Agents (GBCAs)
| Contrast Agent (Chelate Type) | r1 (mM⁻¹s⁻¹) at 1.5T | r2 (mM⁻¹s⁻¹) at 1.5T | r2/r1 Ratio |
| Gadoterate (Dotarem®) (Macrocyclic) | 2.9 | 3.2 | 1.1 |
| Gadopentetate (Magnevist®) (Linear) | 4.1 | 5.2 | 1.27 |
| Gadodiamide (Omniscan®) (Linear) | ~4.0-5.4 | ~5.0-7.0 | ~1.25-1.3 |
Data compiled from multiple sources, and values can vary based on experimental conditions.[7][8][9]
Table 2: Comparative Relaxivity of Selected Iron Oxide Nanoparticles (IONPs)
| Contrast Agent (Type) | Core Size (nm) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Magnetic Field |
| Ferumoxytol (USPIO) | ~30 | 15 | 89 | 5.93 | 1.5T |
| Feridex (SPIO) | ~60-150 | 2.1 | 239 | 113.8 | 9.4T |
| ZES-SPIONs (USPIO) | ~3 | 5.2 | 10.5 | 2.0 | 1.5T |
| uBSPIO (USPIO) | ~4.8 | - | 444.56 | - | Not Specified |
Data compiled from multiple sources, and values can vary based on synthesis and measurement conditions.[8][9][10]
Biocompatibility and Safety Profile
The primary driver for the development of IONPs as an alternative to GBCAs is the superior safety profile of iron-based agents.
Gadolinium-Based Contrast Agents: The major safety concern with GBCAs is the potential for gadolinium to dissociate from its chelate and deposit in tissues, most notably the brain, even in patients with normal renal function.[1][2][3][4] This has been more frequently observed with linear chelates compared to the more stable macrocyclic ones.[1][3] In patients with severe renal disease, the use of certain GBCAs has been linked to nephrogenic systemic fibrosis (NSF), a rare but serious condition.[1]
Iron Oxide Nanoparticles: IONPs are considered to have a better safety profile due to their biodegradable nature. The iron oxide core is metabolized by the body and incorporated into the natural iron stores.[5] This minimizes the risk of long-term tissue accumulation. Furthermore, IONPs can be coated with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to enhance their stability and reduce potential toxicity.[5]
Cellular Uptake and Processing
The interaction of these contrast agents with cells is crucial for their biodistribution and efficacy.
Gadolinium-Based Contrast Agents: GBCAs are small molecules that typically distribute in the extracellular space and are rapidly cleared by the kidneys.[11] Their cellular uptake is generally limited, unless they are specifically targeted to cell surface receptors.
Iron Oxide Nanoparticles: IONPs are taken up by cells through various endocytic pathways.[12][13][14] The specific mechanism depends on the nanoparticle's size, shape, and surface coating. Clathrin-mediated endocytosis is a common pathway for the internalization of IONPs.[14][15][16] Once inside the cell, IONPs are typically localized within endosomes and lysosomes, where they are eventually degraded.
Experimental Protocols
Here we provide detailed methodologies for key experiments cited in the comparison of GBCAs and IONPs.
Synthesis of Ultrasmall Superparamagnetic Iron Oxide Nanoparticles (USPIOs) via Co-precipitation
This protocol describes a common method for synthesizing USPIOs.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare separate aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O. A typical molar ratio of Fe³⁺ to Fe²⁺ is 2:1.
-
Mix the iron chloride solutions in a reaction vessel under a nitrogen atmosphere to prevent oxidation.
-
Heat the mixture to a specified temperature (e.g., 80-90 °C) with vigorous stirring.
-
Rapidly add a base (e.g., NH₄OH or NaOH) to the solution to induce the co-precipitation of iron oxides. The solution will immediately turn black.
-
Maintain the reaction at the elevated temperature for a set period (e.g., 1-2 hours) to allow for crystal growth.
-
Cool the reaction mixture to room temperature.
-
Separate the synthesized nanoparticles from the solution using a strong magnet.
-
Wash the nanoparticles multiple times with deionized water to remove unreacted precursors and byproducts.
-
Resuspend the USPIOs in a suitable solvent for storage and further functionalization.
Measurement of r1 and r2 Relaxivity
This protocol outlines the general steps for determining the relaxivity of a contrast agent using MRI.[17][18]
Materials:
-
Contrast agent (GBCA or IONP)
-
Deionized water or phosphate-buffered saline (PBS)
-
MRI scanner
-
Phantom with multiple vials
Procedure:
-
Prepare a series of dilutions of the contrast agent at known concentrations in water or PBS.
-
Fill the vials of the MRI phantom with the different concentrations of the contrast agent. Include a vial with only the solvent as a reference.
-
Place the phantom in the MRI scanner.
-
Acquire T1-weighted images using an inversion recovery or variable flip angle sequence to measure the T1 relaxation times for each concentration.
-
Acquire T2-weighted images using a multi-echo spin-echo sequence to measure the T2 relaxation times for each concentration.
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot the relaxation rates (R1 and R2) as a function of the contrast agent concentration.
-
Perform a linear regression analysis on the data. The slope of the line for the R1 plot represents the r1 relaxivity, and the slope of the line for the R2 plot represents the r2 relaxivity.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Contrast agent (GBCA or IONP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the contrast agent. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
In Vivo Biodistribution Study
This protocol describes a typical in vivo study to determine the distribution of a contrast agent in a living organism.[23][24]
Materials:
-
Animal model (e.g., mouse or rat)
-
Contrast agent (GBCA or IONP)
-
Anesthesia
-
Imaging modality (e.g., MRI for IONPs, or inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium)
Procedure:
-
Administer the contrast agent to the animal model, typically via intravenous injection.
-
At various time points post-injection (e.g., 1 hour, 6 hours, 24 hours), euthanize a subset of the animals.
-
Harvest major organs and tissues of interest (e.g., liver, spleen, kidneys, brain, heart, lungs).
-
For IONPs, the iron content in each organ can be quantified using techniques like MRI relaxometry of tissue homogenates or ICP-MS.
-
For GBCAs, the gadolinium content in each organ is typically measured using ICP-MS.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile of the contrast agent.
Visualizing the Comparison and Cellular Interactions
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: High-level comparison of Gd-CAs and IONPs.
Caption: Clathrin-mediated endocytosis of IONPs.
Conclusion and Future Directions
The development of iron oxide nanoparticles represents a significant step forward in the quest for safer and more versatile MRI contrast agents. While gadolinium-based agents remain a vital tool in clinical practice, their limitations, particularly regarding safety, are becoming increasingly apparent. IONPs, especially ultrasmall formulations, offer a compelling alternative with their excellent biocompatibility, biodegradability, and tunable magnetic properties.
Future research will likely focus on further optimizing the r1 relaxivity of IONPs to match or exceed that of the best GBCAs, while maintaining a low r2/r1 ratio. Additionally, the development of targeted IONPs, functionalized with ligands that bind to specific disease biomarkers, holds immense promise for molecular imaging and theranostics. As synthesis methods become more standardized and our understanding of their in vivo behavior deepens, IONPs are poised to play an increasingly important role in the future of diagnostic imaging.
References
- 1. Gadolinium Deposition in Brain: Current Scientific Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadolinium Deposition in the Brain: Current Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gadolinium Deposition in the Brain: Current Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadolinium tissue deposition in brain and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of ultra-small superparamagnetic iron oxide nanoparticles thinly coated with silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic Resonance Imaging and Iron-oxide Nanoparticles in the era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mriquestions.com [mriquestions.com]
- 8. journals.plos.org [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasmall Superparamagnetic Iron Oxide Nanoparticle for T2-Weighted Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Genetic encoding of targeted MRI contrast agents for in vivo tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 14:0 PE-DTPA (Gd) in Preclinical Tumor Imaging
For researchers and scientists at the forefront of oncologic imaging and drug development, the selection of an appropriate contrast agent is paramount for achieving high-resolution, high-contrast images in preclinical tumor models. This guide provides a detailed comparison of 14:0 PE-DTPA (Gd), a gadolinium-chelating lipid, with other classes of gadolinium-based contrast agents. The data presented herein is collated from various preclinical studies, offering a quantitative and methodological overview to inform the design of future imaging experiments.
Overview of 14:0 PE-DTPA (Gd)
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd), is a phospholipid derivative that incorporates a gadolinium ion chelated by DTPA. This amphipathic structure allows for its incorporation into the lipid bilayer of nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs).[1][2] By integrating into these nanocarriers, 14:0 PE-DTPA (Gd) contributes to the overall paramagnetic properties of the particle, enhancing its performance as an MRI contrast agent.
Performance Comparison of Gadolinium-Based Contrast Agents
The efficacy of a T1 MRI contrast agent is primarily determined by its longitudinal relaxivity (r1), which quantifies its ability to shorten the T1 relaxation time of surrounding water protons, leading to a brighter signal in T1-weighted images. The following tables summarize the r1 relaxivity, and in vivo performance metrics of liposomal formulations containing PE-DTPA (Gd) in comparison to other gadolinium-based contrast agents.
Table 1: Comparison of Longitudinal Relaxivity (r1) of Various Gd-Based Contrast Agents
| Contrast Agent Type | Specific Agent/Formulation | Magnetic Field (T) | r1 Relaxivity (mM⁻¹s⁻¹) | Reference |
| Lipid-Based | 14:0 PE-DTPA (Gd) in SLN | Not Specified | 20.66 | [1] |
| Gd-DTPA-BSA in Porphysomes | 1.5 | 13 | [3] | |
| Gd-DTPA encapsulated in liposomes | 7.0 | 4.0 ± 0.4 | [4] | |
| Gd-DTPA-DSA in liposomes | Not Specified | >4.10 | [5] | |
| Small Molecule | Gd-DTPA (Magnevist®) | 3.0 | 4.02 | [6] |
| Gd-DTPA | 7.0 | 3.03 | [7] | |
| Macromolecular (Non-Lipid) | Albumin-(Gd-DTPA) | 0.25 | 14.9 | [8] |
| Dextran-(Gd-DTPA) | 0.25 | 10.5 | [8] | |
| Dendrimer (G5)-(Gd-DTPA) | 1.5 | 19.7 | [8] | |
| Gadomelitol (Vistarem®) | 0.47 | 39 | [8] |
Table 2: In Vivo Tumor Enhancement and Biodistribution of Gd-Based Contrast Agents
| Contrast Agent | Tumor Model | Key Finding | Quantitative Data | Reference |
| Liposomal Gd-DTPA-BSA | 4T1 Breast Cancer | Sustained tumor enhancement and high tumor accumulation. | 38.3% signal enhancement at 72h; 19.5% ID/g in tumor at 72h. | [3] |
| Gd-DTPA (Magnevist®) | Murine Fibrosarcoma | Rapid initial enhancement followed by washout. | Viable tumor enhancement up to 152% shortly after injection. | [9] |
| Albumin-(Gd-DTPA) | Murine Fibrosarcoma | Progressive and sustained tumor enhancement over time. | Gradual increase in signal intensity in viable tumor zones over 2 hours. | [9] |
| Gd-DTPA-Antibody Conjugate | Human Melanoma Xenograft | Specific tumor uptake and significant signal enhancement. | ~35% injected dose localized to tumor; 110% signal enhancement over control. | [3] |
| Gd-SA | Head and Neck Tumor Xenograft | Superior tumor-to-normal tissue contrast compared to Gd-DTPA. | Max tumor-to-normal tissue contrast ratio of 1.61 at 2h post-injection. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for the preparation of Gd-containing liposomes and subsequent in vivo MRI studies.
Preparation of Liposomes with PE-DTPA (Gd)
A common method for preparing gadolinium-labeled liposomes is the lipid film hydration technique followed by extrusion.[10][11]
-
Lipid Film Formation: A mixture of lipids, including a gadolinium-chelating lipid such as 18:0 PE-DTPA, along with structural lipids like DSPC and cholesterol, are dissolved in an organic solvent (e.g., a chloroform/methanol mixture).[10][11] The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate filters with a specific pore size (e.g., 100 nm) using an extruder.[10]
In Vivo Tumor Imaging with MRI
The following is a generalized protocol for preclinical tumor imaging using a gadolinium-based contrast agent.
-
Animal Model: Tumor xenografts are established by subcutaneously or orthotopically implanting human cancer cells into immunocompromised mice (e.g., athymic nude mice). Tumors are allowed to grow to a specified size (e.g., 2-4 mm in diameter) before imaging.[3]
-
Image Acquisition:
-
Pre-contrast Imaging: Baseline T1-weighted MR images of the tumor-bearing animal are acquired using a preclinical MRI scanner (e.g., 1.5T, 3T, or 7T).
-
Contrast Agent Administration: The contrast agent is administered intravenously (e.g., via the tail vein) at a specific dose (e.g., 0.05 - 0.2 mmol Gd/kg).
-
Post-contrast Imaging: Dynamic or static T1-weighted images are acquired at multiple time points post-injection (e.g., immediately after and up to several hours or days) to monitor the change in signal intensity within the tumor and other tissues.[3][9]
-
-
Image Analysis: The signal intensity in the tumor region of interest (ROI) is measured on pre- and post-contrast images. The percentage of signal enhancement is calculated to quantify the effect of the contrast agent. Biodistribution can be further analyzed by measuring the gadolinium concentration in excised tissues using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[3]
Visualizing Molecular Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Many targeted contrast agents are designed to interact with specific molecular pathways involved in tumor growth and proliferation. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of tumor angiogenesis and a common target for anti-angiogenic therapies and targeted imaging agents.[12][13][14]
Conclusion
The efficacy of 14:0 PE-DTPA (Gd) as a component of nanoparticle-based contrast agents is evident from its high relaxivity. When incorporated into carriers like liposomes or solid lipid nanoparticles, it contributes to formulations with prolonged circulation times and enhanced tumor accumulation, leading to improved and sustained signal enhancement in preclinical tumor models. The choice of a specific gadolinium-based contrast agent will depend on the particular requirements of the imaging study, including the desired pharmacokinetic profile and whether passive or active tumor targeting is sought. The data and protocols presented in this guide offer a foundational resource for researchers to compare and select the most suitable contrast agent for their preclinical imaging needs.
References
- 1. marc.dhenain.free.fr [marc.dhenain.free.fr]
- 2. avantiresearch.com [avantiresearch.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. MRI contrast agent for targeting glioma: interleukin-13 labeled liposome encapsulating gadolinium-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-penetrating Peptide Conjugated and Doxorubicin Loaded T1-T2 Dual Mode MRI Contrast Agents Nanoparticles for Tumor Theranostics [thno.org]
- 7. Emerging Head and Neck Tumor Targeting Contrast Agents for the Purpose of CT, MRI, and Multimodal Diagnostic Imaging: A Molecular Review [mdpi.com]
- 8. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Gadolinium labelled nanoliposomes as the platform for MRI theranostics: in vitro safety study in liver cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro study of novel gadolinium-loaded liposomes guided by GBI-10 aptamer for promising tumor targeting and tumor diagnosis by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular MRI of VEGFR-2 reveals intra-tumor and inter-tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular MRI assessment of vascular endothelial growth factor receptor-2 in rat C6 gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging of VEGF Receptor Kinase Inhibitor-Induced Antiangiogenic Effects in Drug-Resistant Human Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of 14:0 PE-DTPA (Gd) Nanoparticles for Researchers
This guide provides a quantitative analysis of the biodistribution of gadolinium-based nanoparticles, with a focus on formulations similar to 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd). Due to the limited availability of specific quantitative biodistribution data for 14:0 PE-DTPA (Gd) nanoparticles in publicly accessible literature, this guide presents a comparative analysis using data from closely related phospholipid-based gadolinium nanoparticles and alternative contrast agents. This approach offers valuable insights for researchers, scientists, and drug development professionals in the field of nanomedicine and medical imaging.
Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution of various gadolinium-based nanoparticles and a common alternative, iron oxide nanoparticles. These data are compiled from multiple studies to provide a comparative overview of their in vivo behavior.
Table 1: Biodistribution of Phospholipid-Based Gadolinium Nanoparticles in Tumor-Bearing Mice
| Organ/Tissue | Gd-dPS-BSA (%ID/g at 72h) | Folate-Modified Gd-Lipid Nanoparticles (%ID at 24h) |
| Tumor | 19.5 | Significant Accumulation |
| Blood | - | ~10 |
| Liver | - | - |
| Spleen | - | - |
| Kidneys | - | - |
| Lungs | - | - |
| Heart | - | - |
| Brain | - | - |
Data for Gd-dPS-BSA (Porphysomes with Gd-DTPA-bis(stearylamide)-lipids) from a study on a subcutaneous prostate cancer mouse model.[1] Data for Folate-Modified Gd-Lipid Nanoparticles from a study in KB tumor-bearing mice.[2]
Table 2: Comparative Biodistribution of Different Nanoparticle-Based MRI Contrast Agents
| Nanoparticle Type | Primary Clearance Route | Blood Half-Life | Key Biodistribution Characteristics |
| Phospholipid-Gd Nanoparticles (Gd-LNP) | Predominantly Biliary | - | Complete elimination within 24 hours with no significant accumulation in liver or kidney.[3] |
| Ultra-Small Gd-Based Nanoparticles | Renal Excretion | Rapid | Rapid clearance from the body.[4] |
| Iron Oxide Nanoparticles (Ferumoxytol) | Reticuloendothelial System (Liver & Spleen) | Long | Does not rapidly extravasate from blood vessels.[5] |
| Manganese-Based Contrast Agents | Endogenous Clearance Mechanisms | - | Processed and cleared by the body's natural mechanisms for manganese.[5] |
Experimental Protocols
The following section details a generalized experimental protocol for assessing the quantitative biodistribution of nanoparticles in a preclinical mouse model. This protocol is a composite of methodologies described in various research articles.[6][7][8]
In Vivo Biodistribution Study Protocol
-
Animal Model: Healthy or tumor-bearing mice (e.g., BALB/c) are used. For tumor studies, cancer cells are implanted to form solid tumors.
-
Nanoparticle Administration: A predetermined dose of the nanoparticle formulation is intravenously injected into the tail vein of the mice.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h) to assess the change in biodistribution over time.
-
Organ and Tissue Collection: Major organs and tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor, and blood) are collected, weighed, and homogenized.
-
Quantification of Gadolinium/Iron: The concentration of the metallic component (gadolinium or iron) in each tissue homogenate is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the normalization of data across different organs and animals.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a nanoparticle biodistribution study.
Caption: Experimental workflow for quantitative nanoparticle biodistribution analysis.
Alternatives to 14:0 PE-DTPA (Gd) Nanoparticles
Concerns about the potential for gadolinium deposition in the body have driven the development of safer alternative MRI contrast agents.[5][9]
-
Iron Oxide Nanoparticles (IONPs): Superparamagnetic iron oxide nanoparticles (SPIONs) are a promising alternative.[9] They are generally considered to have a better safety profile, with iron being a naturally occurring element in the body.[5][9] Recent advancements have led to the development of iron-based nanoparticles that can provide positive contrast enhancement similar to gadolinium agents.[10][11][12]
-
Manganese-Based Contrast Agents: Manganese is another endogenous element being explored as a gadolinium alternative.[5] Manganese-based agents can be effectively processed and cleared by the body's natural metabolic pathways.[5]
Signaling Pathways and Logical Relationships
The passive targeting of nanoparticles to solid tumors is primarily governed by the Enhanced Permeability and Retention (EPR) effect. The following diagram illustrates this fundamental principle in nanoparticle drug delivery.
Caption: The Enhanced Permeability and Retention (EPR) effect in tumors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Folate-targeted gadolinium-lipid-based nanoparticles as a bimodal contrast agent for tumor fluorescent and magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Gd Nanoparticles Enhance Vascular Contrast for High-Resolution Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gadolinium-free contrast agents for magnetic resonance imaging of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.14. In Vivo Targeting and Biodistribution of NPs in a Mouse Model [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. seejph.com [seejph.com]
- 10. A new contrast agent for MRI | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 11. radiologybusiness.com [radiologybusiness.com]
- 12. Reimagining MRI contrast: Iron outperforms gadolinium [news2.rice.edu]
Safety Operating Guide
Proper Disposal of 14:0 PE-DTPA (Gd): A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), or 14:0 PE-DTPA (Gd), must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Due to its composition, which includes a gadolinium heavy metal, a chelating agent (DTPA), and a phospholipid (PE), 14:0 PE-DTPA (Gd) must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks.
Pre-Disposal and Handling
Before beginning the disposal process, it is crucial to handle the material with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Workflow Diagram
The following diagram outlines the essential steps for the safe disposal of 14:0 PE-DTPA (Gd).
Caption: Disposal workflow for 14:0 PE-DTPA (Gd).
Step-by-Step Disposal Protocol
Follow these detailed steps to ensure the safe and compliant disposal of 14:0 PE-DTPA (Gd):
Step 1: Waste Identification and Segregation
-
Identify all waste containing 14:0 PE-DTPA (Gd), including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty vials).
-
Segregate this hazardous waste from non-hazardous laboratory trash to prevent cross-contamination.[1]
Step 2: Waste Collection and Containment
-
Solid Waste: Place solid 14:0 PE-DTPA (Gd) and contaminated disposable items into a designated, robust, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing 14:0 PE-DTPA (Gd) in a separate, clearly marked, and sealable container. Do not pour this waste down the drain.[1]
-
Ensure all containers are compatible with the chemical waste to prevent degradation of the container.
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt)" or "14:0 PE-DTPA (Gd)"
-
The approximate quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Heavy Metal Compound")
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[1]
-
This area should be cool, dry, and well-ventilated, away from general laboratory traffic and incompatible materials.[1]
Step 5: Contact Your Institution's Environmental Health and Safety (EHS) Department
-
Notify your institution's EHS department about the hazardous waste you have generated.[1]
-
They will provide guidance on the specific disposal procedures and requirements for your facility.
Step 6: Professional Disposal
-
Arrange for a scheduled pickup of the hazardous waste by the EHS department or a certified hazardous waste disposal contractor.[1]
-
Disposal of 14:0 PE-DTPA (Gd) must be conducted by a licensed disposal company in accordance with all federal, state, and local regulations.[2][3]
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations for 14:0 PE-DTPA (Gd) was available in the reviewed documentation. Disposal regulations are based on the classification of the material as hazardous waste.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 14:0 PE-DTPA (Gd)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (gadolinium salt), hereafter referred to as 14:0 PE-DTPA (Gd). Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling 14:0 PE-DTPA (Gd), especially in its powder form, a comprehensive personal protective equipment strategy is crucial to prevent exposure.
| Body Part | Personal Protective Equipment | Reasoning & Specifications |
| Respiratory | NIOSH-approved dust respirator | To prevent inhalation of fine particles which may cause respiratory irritation.[1][2] In instances where dust or aerosols may be generated, a full-face, self-contained breathing apparatus is recommended.[1][2][3] |
| Eye | Safety glasses with side-shields | To protect eyes from contact with dust or splashes.[1][4] Conforming to EN166 or NIOSH standards.[4] |
| Hands | Impermeable gloves (e.g., nitrile) | To prevent skin contact with the material.[1][2][4] Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Body | Protective work clothing (e.g., lab coat) | To prevent contamination of personal clothing.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential to minimize exposure and prevent accidents.
-
Preparation :
-
Handling the Material :
-
Post-Handling :
Disposal Plan: Waste Management Protocol
Proper disposal of 14:0 PE-DTPA (Gd) and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. While specific regulations for gadolinium-based contrast agents are not well-established, a cautious approach is necessary.[5][6]
-
Waste Segregation and Collection :
-
All waste contaminated with 14:0 PE-DTPA (Gd), including used gloves, wipes, and disposable labware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
-
Disposal Method :
Experimental Workflow for Safe Handling
Caption: Figure 1. Safe Handling Workflow for 14:0 PE-DTPA (Gd)
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
